molecular formula C52H64N5O10P B8092469 DMT-2'O-Methyl-rC(tac) Phosphoramidite

DMT-2'O-Methyl-rC(tac) Phosphoramidite

Cat. No.: B8092469
M. Wt: 950.1 g/mol
InChI Key: JRJMGDLRRSEUHM-QEGXYSTPSA-N
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Description

DMT-2'O-Methyl-rC(tac) Phosphoramidite is a useful research compound. Its molecular formula is C52H64N5O10P and its molecular weight is 950.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H64N5O10P/c1-35(2)57(36(3)4)68(65-32-14-30-53)67-47-44(33-64-52(38-15-12-11-13-16-38,39-19-23-41(60-8)24-20-39)40-21-25-42(61-9)26-22-40)66-49(48(47)62-10)56-31-29-45(55-50(56)59)54-46(58)34-63-43-27-17-37(18-28-43)51(5,6)7/h11-13,15-29,31,35-36,44,47-49H,14,32-34H2,1-10H3,(H,54,55,58,59)/t44-,47-,48-,49-,68-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJMGDLRRSEUHM-QEGXYSTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)[P@](OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H64N5O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

950.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of DMT-2'O-Methyl-rC(tac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5'-O-Dimethoxytrityl-2'-O-methyl-N4-(tert-butylphenoxyacetyl)-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly known as DMT-2'O-Methyl-rC(tac) Phosphoramidite. This key reagent is instrumental in the synthesis of modified RNA oligonucleotides, offering enhanced nuclease resistance and desirable hybridization properties for therapeutic and research applications. This document outlines a multi-step synthetic pathway, detailing the necessary experimental protocols and providing quantitative data in structured tables for clarity and reproducibility.

Introduction

This compound is a modified cytidine (B196190) building block designed for solid-phase RNA synthesis. Its structure incorporates several key features: a 5'-DMT (Dimethoxytrityl) group for facile, colorimetric monitoring of coupling efficiency and purification; a 2'-O-methyl modification on the ribose sugar to confer nuclease resistance and increase the thermal stability of RNA duplexes; a tert-butylphenoxyacetyl (tac) protecting group on the N4-amino function of cytidine to prevent side reactions during oligonucleotide synthesis; and a 3'-phosphoramidite moiety for efficient coupling to the growing oligonucleotide chain. The strategic combination of these modifications makes it a valuable component in the synthesis of antisense oligonucleotides, siRNAs, and other RNA-based therapeutics.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the commercially available nucleoside, cytidine. The pathway involves a series of protection and modification steps to introduce the desired functionalities in a regioselective manner. The key transformations include:

  • Transient Protection of Hydroxyl Groups: Protection of the 3'- and 5'-hydroxyl groups of cytidine, typically with a silyl (B83357) protecting group, to allow for selective modification of the 2'-hydroxyl and N4-amino groups.

  • 2'-O-Methylation: Introduction of the methyl group at the 2'-position of the ribose sugar.

  • N4-Acylation: Protection of the exocyclic amino group of cytidine with the tert-butylphenoxyacetyl (tac) group.

  • Selective 5'-Deprotection and DMTylation: Removal of the 5'-hydroxyl protecting group followed by the introduction of the acid-labile DMT group.

  • Phosphitylation: Reaction of the free 3'-hydroxyl group with a phosphitylating agent to generate the final phosphoramidite.

Synthesis_Pathway Cytidine Cytidine Protected_Cytidine 3',5'-O-Protected Cytidine Cytidine->Protected_Cytidine 1. Silyl Protection Methylated_Cytidine 2'-O-Methyl-3',5'-O-Protected Cytidine Protected_Cytidine->Methylated_Cytidine 2. 2'-O-Methylation Tac_Protected_Cytidine N4-tac-2'-O-Methyl -3',5'-O-Protected Cytidine Methylated_Cytidine->Tac_Protected_Cytidine 3. N4-Acylation (tac) DMT_Cytidine_Intermediate 5'-O-DMT-2'-O-Methyl -N4-tac-Cytidine Tac_Protected_Cytidine->DMT_Cytidine_Intermediate 4. Deprotection & DMTylation Final_Product DMT-2'O-Methyl-rC(tac) Phosphoramidite DMT_Cytidine_Intermediate->Final_Product 5. Phosphitylation Experimental_Workflow Start Start: Starting Material Reaction Chemical Reaction (Protection/Modification) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Next_Step Proceed to Next Step Characterization->Next_Step Next_Step->Reaction If not final step End End: Final Product Next_Step->End If final step

The Core Vitals of 2'-O-Methyl RNA Modifications: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ribose 2'-O-methylation (Nm), a prevalent and highly conserved post-transcriptional modification of RNA, is emerging as a critical regulator of fundamental biological processes. Found across a wide spectrum of RNA species—from messenger RNA (mRNA) and ribosomal RNA (rRNA) to transfer RNA (tRNA) and viral RNA—this seemingly subtle addition of a methyl group to the 2'-hydroxyl of the ribose sugar moiety exerts profound effects on RNA structure, stability, and function.[1][2] Its influence extends from fine-tuning protein translation to orchestrating the innate immune response, making it a pivotal player in both normal physiology and disease pathogenesis. Dysregulation of 2'-O-methylation has been implicated in a range of human diseases, including cancer, neurological disorders, and viral infections, highlighting its significance as a potential therapeutic target and diagnostic biomarker.[1][3] This technical guide provides an in-depth exploration of the key features of 2'-O-Methyl RNA modifications, summarizing the current understanding of their biochemical properties, biological functions, and the methodologies employed for their detection and quantification.

Biochemical Properties and Structural Impact of 2'-O-Methylation

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar introduces significant chemical and structural changes to the RNA molecule.

1.1. Enhanced RNA Stability:

One of the most well-characterized features of 2'-O-methylation is its ability to confer increased stability to the RNA molecule.[4] The methyl group sterically hinders the 2'-hydroxyl group, which is crucial for the intramolecular cleavage of the phosphodiester bond under alkaline conditions.[4][5] This protection against hydrolysis contributes to a longer half-life of modified RNA molecules.[6] Furthermore, 2'-O-methylation enhances the thermal stability of RNA duplexes.[7] This stabilization is attributed to the methyl group favoring the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices, thereby pre-organizing the RNA strand for duplex formation.[7][8]

1.2. Altered RNA Conformation and Interactions:

Beyond enhancing stability, 2'-O-methylation can modulate the local conformation of the RNA backbone, influencing its three-dimensional structure and interactions with proteins and other nucleic acids.[8] The methyl group can create a more hydrophobic surface, potentially altering the hydration shell of the RNA and influencing hydrophobic interactions.[8][9] These conformational changes can impact critical biological processes. For instance, in ribosomal RNA, 2'-O-methylations are often clustered in functionally important regions like the peptidyl transferase center and the decoding site, where they are thought to fine-tune ribosome structure and function.[7][10]

Biological Functions of 2'-O-Methylation Across Different RNA Species

The functional consequences of 2'-O-methylation are diverse and depend on the type of RNA molecule and the specific location of the modification.

2.1. Messenger RNA (mRNA):

In mRNA, 2'-O-methylation occurs at the 5' cap (Cap 1 and Cap 2 structures) and at internal positions.[11]

  • Cap Methylation: The 2'-O-methylation of the first and second transcribed nucleotides (Cap 1 and Cap 2, respectively) is crucial for several aspects of mRNA metabolism.[11] The Cap 1 structure is a key determinant for distinguishing "self" from "non-self" RNA by the innate immune system, thereby preventing an antiviral response to endogenous mRNAs.[12] It also protects the mRNA from degradation by certain decapping enzymes and can enhance translation efficiency.[11][13]

  • Internal Methylation: Internal 2'-O-methylations within the coding sequence and untranslated regions of mRNA are increasingly recognized as important regulators of gene expression. These modifications can influence mRNA stability, with studies showing that 2'-O-methylated mRNAs tend to have longer half-lives.[6][14] They can also impact translation; for example, snoRNA-guided 2'-O-methylation of peroxidasin (PXDN) mRNA was found to increase its abundance but inhibit its translation.[15]

2.2. Ribosomal RNA (rRNA) and Transfer RNA (tRNA):

2'-O-methylation is abundant in the highly structured and functionally critical rRNA and tRNA molecules.

  • rRNA: With over 100 known 2'-O-methylation sites in human rRNA, this modification is essential for proper ribosome biogenesis and function.[7][16] These modifications are often guided by small nucleolar RNAs (snoRNAs) associated with the methyltransferase fibrillarin (FBL).[17] They contribute to the correct folding and assembly of the ribosome and are critical for translational fidelity.[15][16]

  • tRNA: 2'-O-methylations in tRNA, particularly in the anticodon loop, play a role in maintaining the structural integrity of the tRNA and ensuring accurate codon recognition during translation.[17]

2.3. Viral RNA and Innate Immunity:

2'-O-methylation plays a crucial role in the interplay between viruses and the host innate immune system. Many viruses have evolved mechanisms to 2'-O-methylate their RNA genomes to mimic host mRNA and evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, and RIG-I-like receptors (RLRs).[18][19] The absence of 2'-O-methylation on viral RNA is recognized as a pathogen-associated molecular pattern (PAMP), triggering an interferon-mediated antiviral response.[7][20] Conversely, some bacterial 2'-O-methylated tRNA fragments can act as antagonists for TLR7 and TLR8, suppressing the innate immune response.[21][22]

Quantitative Data on the Effects of 2'-O-Methylation

The following tables summarize key quantitative findings from the literature regarding the impact of 2'-O-methylation on various molecular processes.

Table 1: Effect of 2'-O-Methylation on RNA Stability

RNA TypeOrganism/SystemObservationQuantitative EffectReference
mRNAHuman HEK293T cells2'-O-methylated mRNAs are enriched in mRNAs with a long half-life.Significantly longer half-lives compared to control mRNAs.[6]
mRNAHuman prostate cancer cellsFBL-mediated Nm modifications are associated with increased mRNA stability.Positive correlation between Nm levels and mRNA half-life.[6]
Synthetic RNAIn vitroEach 2'-O-methylation stabilizes an RNA duplex.~0.2 kcal/mol per modification.[23]

Table 2: Effect of 2'-O-Methylation on Translation

RNA TypeOrganism/SystemObservationQuantitative EffectReference
mRNA (Pxdn)In vivosnoRNA-guided Nm modification inhibits translation.Loss of Nm led to a 50% decrease in transcript abundance but increased peroxidase activity.[24]
Synthetic mRNAIn vitro translation system2'-O-methylated codons severely impair translation.Excessive rejection of cognate tRNA.[25][26]
rRNAHuman cellsModulation of 2'-O-Me profile impacts translation.Both increased and decreased mRNA translation observed depending on the context.[27]

Table 3: Effect of 2'-O-Methylation on Innate Immune Recognition

RNA LigandReceptorObservationQuantitative EffectReference
Synthetic 18S rRNA-derived RNAHuman TLR7/TLR8A single 2'-O-methylation converts a TLR7/8 ligand into a TLR8-specific ligand.Abolishes TLR7-mediated IFN-α production while maintaining TLR8-mediated IL-6 secretion.[9][16][28]
Synthetic RNAHuman TLR72'-O-methylated ssRNAs can act as antagonists.Stronger binding affinity to TLR7 compared to agonistic ssRNAs.[19]

Experimental Protocols for the Detection and Analysis of 2'-O-Methylation

A variety of techniques are available to detect, map, and quantify 2'-O-methylation sites in RNA. These range from traditional biochemical methods to high-throughput sequencing approaches.

4.1. RiboMethSeq: High-Throughput Sequencing of 2'-O-Methylation Sites

RiboMethSeq is a widely used method for the transcriptome-wide mapping of 2'-O-methylation sites. It relies on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from alkaline hydrolysis.[5][22]

Detailed Methodology:

  • RNA Fragmentation: Purified RNA (10-100 ng of total RNA for rRNA analysis) is subjected to random alkaline fragmentation by incubation in a bicarbonate buffer (pH 9.2) at 95°C for a time optimized to generate fragments in the desired size range (typically 20-40 nucleotides).[5][22]

  • Library Preparation:

    • The 3' ends of the RNA fragments are dephosphorylated, and the 5' ends are phosphorylated.

    • Adapters are ligated to both the 3' and 5' ends of the RNA fragments.

  • Reverse Transcription and PCR: The adapter-ligated RNA fragments are reverse transcribed into cDNA, which is then PCR amplified to generate a sequencing library.

  • Sequencing: The library is sequenced using an Illumina platform.

  • Data Analysis: Sequencing reads are mapped to a reference transcriptome. The positions of the 5' ends of the reads are analyzed. A significant reduction in the number of reads starting at a particular position is indicative of a 2'-O-methylation at the preceding nucleotide.[5][22]

4.2. RTL-P: Reverse Transcription at Low dNTP concentrations followed by PCR

RTL-P is a sensitive and specific method for validating and quantifying 2'-O-methylation at specific sites, particularly in low-abundance RNAs.[12][29] The method is based on the observation that reverse transcriptase activity is impeded by 2'-O-methylation at low concentrations of deoxynucleoside triphosphates (dNTPs).[11][30]

Detailed Methodology:

  • RNA Preparation: Total RNA is treated with DNase I to remove any contaminating DNA.

  • Reverse Transcription:

    • Two separate reverse transcription reactions are set up for each target site.

    • Both reactions contain the same amount of RNA and a gene-specific reverse primer that anneals downstream of the putative methylation site.

    • One reaction is performed with a low concentration of dNTPs (e.g., 4 µM), while the other is performed with a high concentration of dNTPs (e.g., 200 µM).

  • Quantitative PCR (qPCR):

    • The resulting cDNAs are used as templates for qPCR with a pair of primers flanking the site of interest.

    • The relative amount of cDNA synthesized in the low dNTP reaction compared to the high dNTP reaction is quantified. A lower amount of product in the low dNTP reaction indicates the presence of a 2'-O-methylation that impeded reverse transcription.[29]

4.3. SCARLET: Site-Specific Cleavage and Radioactive-Labeling Followed by Ligation-Assisted Extraction and TLC

SCARLET is a highly sensitive method for the site-specific detection and quantification of various RNA modifications, including 2'-O-methylation, at single-nucleotide resolution.[1][31]

Detailed Methodology Overview:

  • Site-Specific Cleavage: RNase H is used with a chimeric 2'-O-methyl RNA-DNA oligonucleotide to induce specific cleavage of the target RNA at the site of interest.

  • Radioactive Labeling: The 3' end of the upstream cleavage product is radioactively labeled.

  • Ligation-Assisted Extraction: A splint oligonucleotide and a DNA ligase are used to ligate the labeled RNA fragment to a biotinylated DNA oligo, allowing for its specific capture and enrichment.

  • Nuclease Digestion and TLC: The captured RNA is digested into individual nucleotides, which are then separated by thin-layer chromatography (TLC) and visualized by autoradiography to identify and quantify the modified nucleotide.[32]

Visualizing Key Pathways and Workflows

5.1. Signaling Pathway: Innate Immune Recognition of RNA

The following diagram illustrates the role of 2'-O-methylation in the innate immune recognition of viral RNA by Toll-like receptors (TLRs) and the subsequent signaling cascade.

InnateImmunity_2OMe cluster_extracellular Extracellular/Endosomal cluster_cell Host Cell Viral RNA Viral RNA TLR7/8 TLR7/8 Viral RNA->TLR7/8 Unmethylated (PAMP) Host mRNA Host mRNA Host mRNA->TLR7/8 2'-O-Methylated (Self-RNA, No Recognition) MyD88 MyD88 TLR7/8->MyD88 IRF7 IRF7 MyD88->IRF7 NF-kB NF-kB MyD88->NF-kB Type I IFN Production Type I IFN Production IRF7->Type I IFN Production Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines

Caption: Innate immune sensing of RNA by TLR7/8.

5.2. Experimental Workflow: RiboMethSeq for 2'-O-Methylation Profiling

This diagram outlines the major steps involved in the RiboMethSeq experimental workflow.

RiboMethSeq_Workflow Total_RNA_Isolation Total RNA Isolation Alkaline_Fragmentation Alkaline Fragmentation Total_RNA_Isolation->Alkaline_Fragmentation Library_Preparation Library Preparation (End Repair, Adapter Ligation) Alkaline_Fragmentation->Library_Preparation Reverse_Transcription Reverse Transcription Library_Preparation->Reverse_Transcription PCR_Amplification PCR Amplification Reverse_Transcription->PCR_Amplification Sequencing High-Throughput Sequencing PCR_Amplification->Sequencing Data_Analysis Data Analysis (Mapping and Peak Calling) Sequencing->Data_Analysis Methylation_Map 2'-O-Methylation Map Data_Analysis->Methylation_Map

Caption: RiboMethSeq experimental workflow.

5.3. Logical Relationship: Fibrillarin-Mediated rRNA Methylation

This diagram illustrates the logical relationship of the components involved in snoRNA-guided 2'-O-methylation of rRNA by the fibrillarin complex.

Fibrillarin_Pathway cluster_snoRNP C/D box snoRNP Complex Fibrillarin Fibrillarin (FBL) Methyltransferase snoRNA C/D box snoRNA (Guide RNA) pre_rRNA pre-rRNA Substrate Fibrillarin->pre_rRNA Catalyzes methylation Core_Proteins Core Proteins (NOP56, NOP58, NHP2L1) snoRNA->pre_rRNA Binds to target sequence Methylated_rRNA 2'-O-Methylated rRNA pre_rRNA->Methylated_rRNA Modification Ribosome_Biogenesis Ribosome Biogenesis and Function Methylated_rRNA->Ribosome_Biogenesis

Caption: snoRNA-guided rRNA 2'-O-methylation.

Conclusion and Future Directions

The field of epitranscriptomics has unveiled 2'-O-methylation as a fundamental layer of gene regulation with far-reaching implications for cellular function and human health. The continued development of sensitive and quantitative methods for detecting this modification will be crucial for elucidating its dynamic regulation and precise roles in different physiological and pathological contexts. For researchers and professionals in drug development, a deeper understanding of the enzymes that write, read, and erase these methyl marks offers exciting new avenues for therapeutic intervention. Targeting the 2'-O-methylation machinery could provide novel strategies for treating a wide range of diseases, from viral infections to cancer. As we continue to unravel the complexities of the epitranscriptomic landscape, the significance of 2'-O-methylation in the intricate dance of life is certain to become even more apparent.

References

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the Role of the DMT Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic biology and therapeutic oligonucleotide development, the fidelity of nucleic acid synthesis is paramount. The phosphoramidite (B1245037) method stands as the gold standard for this process, and at its heart lies a critical molecular guardian: the 4,4'-dimethoxytrityl (DMT) group. This in-depth technical guide elucidates the pivotal role of the DMT group, detailing its chemical properties, its function within the synthesis cycle, and its utility in ensuring the production of high-quality oligonucleotides.

The Core Function of the DMT Protecting Group

The primary role of the DMT group is to act as a temporary, acid-labile protecting group for the 5'-hydroxyl function of a nucleoside phosphoramidite.[1][2][3] This protection is fundamental to the stepwise and directional nature of solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[4][5] By "capping" the 5'-hydroxyl, the DMT group prevents self-polymerization of phosphoramidite monomers and ensures that the coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[6]

The selection of the DMT group for this crucial role is not arbitrary; it possesses a unique combination of chemical properties that make it ideally suited for automated oligonucleotide synthesis:

  • Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling, capping, and oxidation steps of the synthesis cycle. However, it is rapidly and quantitatively cleaved under mild acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758).[7][8]

  • Steric Hindrance: The bulky nature of the DMT group provides significant steric protection to the 5'-hydroxyl, preventing its participation in unwanted side reactions.[1]

  • Monitoring Capability: Upon cleavage, the DMT group is released as a stable dimethoxytrityl carbocation, which imparts a bright orange color to the acidic solution.[5][9] This colored species has a strong absorbance maximum around 495-498 nm, allowing for real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis.[10][11]

The DMT Group in the Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The DMT group plays a central and recurring role in this four-step cycle: deblocking (detritylation), coupling, capping, and oxidation.

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the 5'-DMT group from the nucleoside anchored to the solid support (or the previously added nucleotide).[8] This is achieved by treating the support with a solution of a weak organic acid, typically 3% TCA or DCA in dichloromethane.[12] The acid protonates the ether oxygen of the DMT group, leading to its cleavage and the formation of a free 5'-hydroxyl group and the characteristic orange dimethoxytrityl cation.[13]

Detritylation

Step 2: Coupling

With the 5'-hydroxyl group now available, the next phosphoramidite monomer, itself protected with a 5'-DMT group, is introduced along with an activator, such as tetrazole or a derivative.[5] The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl of the growing oligonucleotide chain then attacks the phosphorus atom of the activated phosphoramidite, forming a phosphite (B83602) triester linkage.[1]

Step 3: Capping

The coupling reaction is highly efficient, often exceeding 99%. However, a small fraction of the 5'-hydroxyl groups may fail to react. To prevent these unreacted chains from participating in subsequent cycles, which would lead to the formation of deletion mutants (n-1 oligonucleotides), a capping step is performed.[8] A mixture of acetic anhydride (B1165640) and N-methylimidazole is used to acetylate any unreacted 5'-hydroxyl groups, rendering them unreactive for the remainder of the synthesis.[14]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[12] This completes the addition of one nucleotide to the growing chain. The cycle is then repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.

Oligonucleotide_Synthesis_Cycle

Quantitative Data and Considerations

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide product. The detritylation step, in particular, requires careful optimization to ensure complete removal of the DMT group without causing unwanted side reactions, most notably depurination.

Deblocking Agents and Depurination

The choice of deblocking agent and the duration of the deblocking step represent a trade-off between detritylation efficiency and the risk of depurination, which is the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the deoxyribose sugar.[15] Depurination leads to chain cleavage during the final basic deprotection step, reducing the yield of the desired full-length product.[16]

Trichloroacetic acid (TCA) is a stronger acid than dichloroacetic acid (DCA) and therefore leads to faster detritylation. However, it also significantly increases the rate of depurination.[6] For the synthesis of long oligonucleotides or sequences containing multiple purine residues, DCA is often the preferred deblocking agent to minimize depurination, even though it may require a longer reaction time to achieve complete detritylation.[7]

Deblocking AgentTypical ConcentrationRelative Detritylation RateRelative Depurination Risk
Trichloroacetic Acid (TCA)3% in DichloromethaneFastHigh
Dichloroacetic Acid (DCA)3% in DichloromethaneSlowerLow

Table 1: Comparison of Common Deblocking Agents in Oligonucleotide Synthesis.

Quantitative studies have shown that the half-time for depurination is significantly longer with 3% DCA compared to 3% TCA.[3][9] For N-benzoyl-protected deoxyadenosine (B7792050) on a solid support, the depurination half-time in 3% DCA has been reported to be approximately 1.3 hours.[6]

Monitoring Coupling Efficiency

The spectrophotometric measurement of the released DMT cation is a powerful in-process control to monitor the efficiency of each coupling step.[10] The absorbance of the orange solution at 495-498 nm is directly proportional to the amount of DMT cation released, which in turn corresponds to the number of successfully coupled nucleotides.[11]

The stepwise coupling efficiency (SE) can be calculated by comparing the absorbance of the DMT cation released at a given step to the absorbance from the previous step. The overall yield of the full-length product is highly dependent on the average stepwise efficiency.

Average Stepwise Coupling EfficiencyYield of a 20-mer OligonucleotideYield of a 50-mer Oligonucleotide
98.0%~66.8%~36.4%
99.0%~81.8%~60.5%
99.5%~90.5%~77.9%

Table 2: Theoretical Overall Yield of Full-Length Oligonucleotide Based on Average Stepwise Coupling Efficiency.

Monitoring_Workflow

Experimental Protocols

The following are generalized protocols for the key steps involving the DMT group in solid-phase oligonucleotide synthesis. Specific timings and reagent volumes may vary depending on the synthesizer, synthesis scale, and the specific oligonucleotide sequence.

Protocol for Detritylation

Objective: To remove the 5'-DMT protecting group from the solid-support-bound oligonucleotide.

Reagents:

  • Deblocking Solution: 3% (w/v) Dichloroacetic Acid (DCA) or 3% (w/v) Trichloroacetic Acid (TCA) in anhydrous dichloromethane (DCM).

Procedure:

  • Ensure the synthesis column containing the solid support is securely fitted in the synthesizer.

  • Wash the solid support with anhydrous acetonitrile (B52724) to remove any residual moisture.

  • Deliver the deblocking solution to the synthesis column and allow it to react with the solid support for the specified time (typically 60-120 seconds for DCA, and 30-60 seconds for TCA).

  • Divert the orange-colored eluent containing the DMT cation to a fraction collector or a spectrophotometer flow cell for absorbance measurement.

  • Wash the solid support extensively with anhydrous acetonitrile to remove all traces of the acid and the cleaved DMT cation.

  • The support is now ready for the coupling step.

Protocol for Monitoring Coupling Efficiency via Trityl Cation Assay

Objective: To quantitatively determine the stepwise coupling efficiency of the oligonucleotide synthesis.

Equipment:

  • UV-Vis Spectrophotometer with a flow cell or a microplate reader.

  • Fraction collector (optional).

Procedure:

  • During each detritylation step of the synthesis cycle, collect the acidic eluent containing the DMT cation.

  • Measure the absorbance of the collected solution at the wavelength of maximum absorbance for the DMT cation (typically 495-498 nm). Use the deblocking solution as a blank.

  • Record the absorbance value for each cycle.

  • Calculate the stepwise coupling efficiency (SE) for cycle 'n' using the following formula: SE (%) = (Absorbance at cycle n / Absorbance at cycle n-1) * 100

  • Calculate the average stepwise coupling efficiency over the entire synthesis.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable component of modern oligonucleotide synthesis. Its unique chemical properties as an acid-labile protecting group, combined with its utility as a real-time indicator of synthesis efficiency, have been instrumental in the development of automated, high-throughput methods for producing high-quality synthetic DNA and RNA. A thorough understanding of the role of the DMT group, the kinetics of its cleavage, and the potential for side reactions is essential for researchers, scientists, and drug development professionals seeking to optimize the synthesis of oligonucleotides for a wide range of applications, from basic research to the development of novel therapeutics.

References

The Role of the Tac Protecting Group in Phosphoramidite Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic oligonucleotide chemistry, the pursuit of efficiency, yield, and purity is paramount. The strategic use of protecting groups is a cornerstone of successful solid-phase phosphoramidite (B1245037) synthesis. Among these, the tert-butylphenoxyacetyl (tac) protecting group has emerged as a valuable tool, particularly for the synthesis of sensitive and modified oligonucleotides. This technical guide provides a comprehensive overview of the function of the tac protecting group, its advantages in phosphoramidite chemistry, quantitative comparisons with other common protecting groups, and detailed experimental protocols.

Core Function and Advantages of the Tac Protecting Group

The primary role of the tac protecting group in phosphoramidite chemistry is to shield the exocyclic amino groups of deoxyadenosine (B7792050) (dA), deoxycytosine (dC), and deoxyguanosine (dG) from undesired side reactions during the sequential addition of nucleotide monomers. The tac group, with its tert-butylphenoxyacetyl structure, offers several distinct advantages that address key challenges in oligonucleotide synthesis.

A significant benefit of the tac group is its lability under mild basic conditions, which allows for ultra-fast deprotection of the synthesized oligonucleotide. This is particularly crucial for the integrity of oligonucleotides containing base-labile modifications or reporter molecules that would be compromised under harsher deprotection conditions.[1] Furthermore, the use of dA(tac) has been shown to minimize depurination, a common side reaction that can lead to chain cleavage and reduced yield of the full-length product.[1]

Another practical advantage of tac-protected phosphoramidites is their high solubility in acetonitrile (B52724), the standard solvent used in automated DNA synthesis. This high solubility obviates the need for co-solvents like dimethylformamide (DMF) or methylene (B1212753) chloride, simplifying reagent preparation and handling.[1] Tac protecting groups are also compatible with the widely used AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) deprotection reagent, offering flexibility in the final deprotection strategy.[1]

Quantitative Comparison of Deprotection Kinetics

The efficiency of the final deprotection step is a critical factor in oligonucleotide synthesis. The tac protecting group offers a significant advantage in this regard, enabling rapid and complete removal under mild conditions. The following table summarizes the deprotection conditions for tac-protected oligonucleotides compared to other commonly used protecting groups: benzoyl (Bz), isobutyryl (iBu), and dimethylformamidine (dmf).

Protecting GroupNucleobaseDeprotection ReagentTemperature (°C)Time for Complete Deprotection
Tac dA, dC, dGConcentrated Ammonia5515 minutes
Tac dA, dC, dGConcentrated AmmoniaRoom Temperature2 hours
Tac dCAMA6510 minutes
dmfdGConcentrated Ammonia552 hours
dmfdGConcentrated Ammonia651 hour
iBudGConcentrated Ammonia55> 6 hours
BzdA, dCConcentrated Ammonia55> 6 hours

Data compiled from multiple sources.[1][2]

Experimental Protocols

Representative Protocol for the Synthesis of a Tac-Protected Deoxynucleoside Phosphoramidite

The following is a representative protocol for the synthesis of a tac-protected deoxynucleoside phosphoramidite, based on general procedures for the preparation of acyl-protected nucleosides and their subsequent phosphitylation.

Step 1: Synthesis of N-tert-butylphenoxyacetyl-deoxynucleoside

  • Transient Protection: The 5'- and 3'-hydroxyl groups of the desired deoxynucleoside (e.g., deoxyadenosine) are transiently protected, typically using a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) in pyridine (B92270).

  • Acylation: To the solution of the transiently protected deoxynucleoside, tert-butylphenoxyacetic anhydride (B1165640) or tert-butylphenoxyacetyl chloride is added. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Desilylation: The silyl (B83357) protecting groups are removed by the addition of water or a mild aqueous base.

  • Purification: The N-tac-protected deoxynucleoside is purified by silica (B1680970) gel column chromatography.

Step 2: 5'-O-Dimethoxytritylation

  • The purified N-tac-protected deoxynucleoside is co-evaporated with anhydrous pyridine to remove residual water.

  • The dried nucleoside is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added in slight excess.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with methanol, and the solvent is removed under reduced pressure.

  • The 5'-O-DMT-N-tac-deoxynucleoside is purified by silica gel column chromatography.

Step 3: Phosphitylation

  • The 5'-O-DMT-N-tac-deoxynucleoside is dried by co-evaporation with anhydrous acetonitrile.

  • The dried compound is dissolved in anhydrous dichloromethane (B109758) and N,N-diisopropylethylamine (DIPEA).

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise at 0 °C under an inert atmosphere (e.g., argon).

  • The reaction is stirred at room temperature until completion, as monitored by TLC or ³¹P NMR.

  • The reaction mixture is quenched with an appropriate reagent and purified by silica gel column chromatography under anhydrous conditions to yield the final tac-protected deoxynucleoside phosphoramidite.

Protocol for Solid-Phase Oligonucleotide Synthesis Using Tac-Protected Phosphoramidites

This protocol outlines the key steps in automated solid-phase oligonucleotide synthesis using tac-protected phosphoramidites. It is assumed that a standard automated DNA synthesizer is used.

Reagents:

  • Tac-protected deoxynucleoside phosphoramidites (dA(tac), dC(tac), dG(tac)) and dT phosphoramidite, dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration.

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Fast Deprotection Capping Solution A: Acetic anhydride in tetrahydrofuran (B95107) (THF)/pyridine. (Note: For tac chemistry, a specific "Fast Deprotection CAP A" solution is recommended, which is typically acetic anhydride-based).[1]

  • Capping Solution B: 16% 1-methylimidazole (B24206) in THF.

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).

  • Cleavage and Deprotection Reagent: Concentrated ammonium hydroxide or AMA reagent.

Synthesis Cycle:

  • Deblocking: The 5'-DMT group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The released trityl cation is monitored spectrophotometrically to determine coupling efficiency.

  • Coupling: The tac-protected phosphoramidite and activator solution are delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection:

  • Cleavage from Support: The solid support is treated with concentrated ammonium hydroxide or AMA reagent to cleave the synthesized oligonucleotide from the support.

  • Deprotection: The solution containing the oligonucleotide is heated to remove the tac protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

    • With concentrated ammonium hydroxide: 15 minutes at 55 °C or 2 hours at room temperature.[1]

    • With AMA reagent: 10 minutes at 65 °C.[1]

  • Purification: The deprotected oligonucleotide is purified using standard methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.

Visualizing the Role of the Tac Protecting Group

To further elucidate the function and context of the tac protecting group, the following diagrams illustrate its chemical structure, its involvement in the phosphoramidite synthesis cycle, and a comparative overview of deprotection pathways.

Structure of a Tac-Protected Deoxyadenosine Phosphoramidite cluster_nucleoside Deoxyadenosine Core cluster_protecting_groups Protecting Groups N_base Adenine Sugar Deoxyribose DMT 5'-DMT Dimethoxytrityl DMT->Sugar Protects 5'-OH Tac N-tac tert-butylphenoxyacetyl Tac->N_base Protects Exocyclic Amine Phosphoramidite 3'-Phosphoramidite (2-cyanoethyl-N,N-diisopropyl) Phosphoramidite->Sugar Reactive Group for Coupling Phosphoramidite Synthesis Cycle with Tac-Protected Monomers Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Tac-Protected Monomer Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Elongated Chain Comparative Deprotection Pathways cluster_tac Tac-Protected Oligonucleotide cluster_standard Standard Protecting Groups (Bz, iBu) Tac_Oligo Oligo-Support (N-tac protected) Tac_Deprotection Mild Base (e.g., NH3, 55°C, 15 min) Tac_Oligo->Tac_Deprotection Tac_Product Deprotected Oligonucleotide Tac_Deprotection->Tac_Product Standard_Oligo Oligo-Support (N-Bz/iBu protected) Standard_Deprotection Stronger Base / Longer Time (e.g., NH3, 55°C, >6 hrs) Standard_Oligo->Standard_Deprotection Standard_Product Deprotected Oligonucleotide Standard_Deprotection->Standard_Product

References

In-Depth Technical Guide to Lapatinib (CAS No. 231277-92-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Lapatinib (B449), identified by the CAS number 231277-92-2, is a potent, orally active small-molecule inhibitor of the intracellular tyrosine kinase domains of two key receptors implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR or ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2)[1][2][3]. Marketed under trade names such as Tykerb® and Tyverb®, it is a crucial therapeutic agent in the treatment of solid tumors, most notably HER2-positive breast cancer[4].

PropertyValue
CAS Number 231277-92-2
Molecular Formula C₂₉H₂₆ClFN₄O₄S
Molecular Weight 581.06 g/mol
IUPAC Name N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine
Synonyms GW572016, Tykerb®, Tyverb®
Physical Form Solid
Purity ≥98%

Mechanism of Action and Signaling Pathways

Lapatinib functions as a dual tyrosine kinase inhibitor, reversibly blocking the ATP-binding sites of both EGFR and HER2. This inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby disrupting downstream signaling cascades that are critical for cell proliferation, survival, and differentiation[1][2][5]. The primary signaling pathways affected are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways[5][6][7][8].

By targeting both EGFR and HER2, lapatinib offers a comprehensive blockade of HER-family signaling. This dual inhibition is particularly effective in HER2-overexpressing tumors and can circumvent resistance mechanisms that may arise from the continued signaling of EGFR.

Below is a diagram illustrating the signaling pathways inhibited by Lapatinib.

Lapatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus EGFR EGFR (ErbB1) PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 (ErbB2) HER2->PI3K HER2->Ras Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Lapatinib's inhibition of EGFR/HER2 signaling pathways.

Pharmacology and Pharmacokinetics

Lapatinib's pharmacological activity is characterized by its potent inhibition of EGFR and HER2. Its pharmacokinetic profile is marked by variable oral absorption, extensive metabolism, and primarily fecal excretion.

Preclinical Pharmacology
TargetAssayIC₅₀Reference
EGFR (ErbB1)Cell-free kinase assay3 nM - 10.8 nM[1][2][3]
HER2 (ErbB2)Cell-free kinase assay9.2 nM - 13 nM[1][2][3]
HER4 (ErbB4)Cell-free kinase assay347 nM[1]
Clinical Pharmacokinetics
ParameterValueNotesReference
Bioavailability Variable and incompleteIncreased with food[9][10]
Time to Peak (Tₘₐₓ) ~4 hours-
Protein Binding >99%Primarily to albumin and α₁-acid glycoprotein[10]
Metabolism ExtensivePrimarily by CYP3A4 and CYP3A5[9]
Elimination Half-life 14.2 hours (single dose), 24 hours (multiple doses)-[9]
Excretion Predominantly fecal (>90%)<2% excreted in urine

Metabolism and Drug Interactions

Lapatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with minor contributions from CYP2C19 and CYP2C8[9]. This metabolic pathway is a key consideration for potential drug-drug interactions.

Major Drug Interactions
Interacting Drug ClassEffect on LapatinibMechanism
Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin)Increased plasma concentrationsInhibition of Lapatinib metabolism
Strong CYP3A4 Inducers (e.g., carbamazepine, dexamethasone)Decreased plasma concentrationsInduction of Lapatinib metabolism
P-glycoprotein (P-gp) Substrates (e.g., digoxin)Increased plasma concentrations of the substrateLapatinib is an inhibitor of P-gp
QT-prolonging drugs Increased risk of QT prolongationAdditive effect

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Lapatinib against EGFR and HER2.

Methodology:

  • The intracellular kinase domains of EGFR and HER2 are purified from a baculovirus expression system.

  • Kinase reactions are performed in 96-well plates in a reaction buffer containing MnCl₂, ATP, and a peptide substrate.

  • Lapatinib is added in a series of dilutions.

  • The reaction is initiated by the addition of the purified kinase domain and incubated at room temperature.

  • The reaction is terminated, and the amount of phosphorylated peptide is quantified.

  • IC₅₀ values are calculated from the dose-response curves[3].

Preclinical In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Lapatinib in a mouse xenograft model of HER2-positive breast cancer.

Methodology:

  • BT474 human breast cancer cells are implanted into immunodeficient mice.

  • Once tumors reach a specified volume (e.g., 200 mm³), mice are randomized into treatment and control groups.

  • Lapatinib is administered orally at a specified dose and schedule (e.g., 100 mg/kg, twice daily).

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised for further analysis (e.g., Western blotting for phosphorylated EGFR/HER2)[11][12].

Clinical Trial Protocol: UK EPHOS-B (CRUK/08/002)

Objective: To assess the biological effects of perioperative Lapatinib and/or Trastuzumab in early-stage HER2-positive breast cancer.

Study Design: A phase II, open-label, randomized, multicenter trial conducted in two parts.

Part 1:

  • Population: Women with newly diagnosed, operable HER2-positive breast cancer.

  • Randomization:

    • No preoperative treatment (control).

    • Trastuzumab alone for 11 days before surgery.

    • Lapatinib alone (1500 mg/day) for 11 days before surgery[13][14].

  • Primary Endpoint: Change in Ki-67 expression (a marker of proliferation) and apoptosis in tumor tissue.

Part 2 (amended protocol):

  • Randomization:

    • No preoperative treatment (control).

    • Trastuzumab alone for 11 days before surgery.

    • Lapatinib (1000 mg/day) plus Trastuzumab for 11 days before surgery[13].

  • Primary Endpoint: Pathological complete response (pCR) and minimal residual disease (MRD).

Below is a diagram of a generalized experimental workflow for preclinical evaluation of Lapatinib.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Kinase_Assay Kinase Assay (IC50) Cell_Proliferation Cell Proliferation Assay Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (p-EGFR, p-HER2) Cell_Proliferation->Western_Blot Xenograft_Model Tumor Xenograft Model Cell_Proliferation->Xenograft_Model Promising results lead to Dosing Lapatinib Dosing Xenograft_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis Tumor_Measurement->PK_Analysis Phase_I Phase I (Safety & Dosing) PK_Analysis->Phase_I Preclinical data informs Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Comparative Efficacy) Phase_II->Phase_III

Generalized experimental workflow for Lapatinib evaluation.

Clinical Efficacy and Safety

Lapatinib is approved for the treatment of advanced or metastatic HER2-positive breast cancer, typically in combination with other agents like capecitabine (B1668275) or letrozole. Clinical trials have demonstrated its efficacy in improving progression-free survival in these patient populations.

The most common adverse effects associated with Lapatinib include diarrhea, rash, nausea, and fatigue. While generally well-tolerated, rare but serious side effects such as hepatotoxicity and cardiac dysfunction have been reported, necessitating careful patient monitoring.

Conclusion

Lapatinib is a cornerstone in the targeted therapy of HER2-positive breast cancer. Its dual inhibitory mechanism against EGFR and HER2 provides a robust blockade of key oncogenic signaling pathways. A thorough understanding of its chemical properties, mechanism of action, pharmacokinetic profile, and potential for drug interactions is essential for its optimal use in research and clinical practice. Further investigation into resistance mechanisms and novel combination therapies will continue to define its role in oncology.

References

Molecular weight of DMT-2'O-Methyl-rC(tac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DMT-2'-O-Methyl-rC(tac) Phosphoramidite (B1245037) for Researchers and Drug Development Professionals

Introduction

DMT-2'-O-Methyl-rC(tac) Phosphoramidite is a critical building block in the chemical synthesis of modified RNA oligonucleotides. Its unique combination of protecting groups—the 5'-O-Dimethoxytrityl (DMT), the 2'-O-Methyl (2'-OMe), and the N4-tert-butylphenoxyacetyl (tac)—provides distinct advantages for the production of high-quality therapeutic and diagnostic oligonucleotides. This guide details the physicochemical properties, applications, and experimental utilization of this essential phosphoramidite.

The 2'-O-Methyl modification is particularly significant in drug development as it confers enhanced stability to oligonucleotides against nuclease degradation, a critical feature for in vivo applications.[][2][3][4] This modification increases the binding affinity of the oligonucleotide to its complementary RNA target.[][3] The lipophilic DMT group facilitates purification by reversed-phase HPLC and is cleaved at the beginning of each synthesis cycle, while the tac group provides robust protection for the exocyclic amine of cytidine (B196190) during synthesis.[5]

Physicochemical and Quantitative Data

The key quantitative data for DMT-2'-O-Methyl-rC(tac) Phosphoramidite are summarized in the table below, providing a consolidated reference for researchers.

PropertyValueReferences
Molecular Weight 950.07 g/mol [6][7]
950.08 g/mol [2][8]
950.1 g/mol [][9]
Molecular Formula C₅₂H₆₄N₅O₁₀P[][6][7][9][10]
CAS Number 179486-26-1[7][9][10]
Typical Purity ≥95% - 97% (HPLC)[7][9][10][11]
Storage Condition -20°C under an inert atmosphere[9][10]
Appearance Solid[10][12]

Core Applications in Research and Drug Development

DMT-2'-O-Methyl-rC(tac) Phosphoramidite is a cornerstone for the synthesis of modified oligonucleotides with therapeutic potential.

  • Antisense Oligonucleotides (ASOs): The 2'-OMe modification provides excellent nuclease resistance and high binding affinity, making it a staple in the design of ASOs that modulate gene expression by binding to target mRNA.[][4]

  • Small Interfering RNAs (siRNAs): To enhance the stability and reduce off-target effects of siRNAs, 2'-OMe modifications are widely incorporated. This improves their pharmacokinetic properties and overall efficacy in gene silencing.[][3]

  • Diagnostic Probes: The enhanced stability and binding specificity make oligonucleotides containing 2'-O-Methyl-rC ideal for use as probes in various diagnostic assays where resistance to enzymatic degradation is required.[5]

  • Aptamers: These structured oligonucleotides that bind to specific targets benefit from the increased stability offered by 2'-OMe modifications, prolonging their functional lifetime in biological systems.[3]

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

The primary application of DMT-2'-O-Methyl-rC(tac) Phosphoramidite is in automated solid-phase oligonucleotide synthesis. The process is cyclical, with each cycle extending the oligonucleotide chain by one nucleotide.

The Synthesis Cycle

The synthesis process involves four main chemical reactions performed sequentially for each monomer addition.[7][8][10]

  • Step 1: Detritylation (Deblocking)

    • Objective: To remove the acid-labile 5'-DMT protecting group from the nucleotide bound to the solid support, exposing the 5'-hydroxyl group for the next coupling reaction.

    • Reagent: A mild acidic solution, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.

    • Procedure: The acid solution is passed through the synthesis column. The resulting orange-colored trityl cation is monitored spectrophotometrically to quantify the efficiency of the coupling step from the previous cycle.

  • Step 2: Coupling

    • Objective: To form a phosphite (B83602) triester bond between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer (e.g., DMT-2'-O-Methyl-rC(tac) Phosphoramidite).

    • Reagents: The phosphoramidite monomer and an activator, such as 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI), dissolved in anhydrous acetonitrile.

    • Procedure: The phosphoramidite and activator are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the 5'-hydroxyl group. This reaction is performed under strictly anhydrous conditions.[8]

  • Step 3: Capping

    • Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This prevents the formation of deletion mutations (n-1 sequences) in the final product.

    • Reagents: A capping mixture, typically consisting of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).

    • Procedure: The capping reagents are delivered to the column to acetylate the unreacted 5'-hydroxyl groups, rendering them inert for subsequent cycles.

  • Step 4: Oxidation

    • Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester into a more stable pentavalent phosphate (B84403) triester.

    • Reagents: An oxidizing solution, typically iodine (I₂) in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine (B92270) or lutidine.

    • Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the P(III) center to a P(V) center, creating the natural phosphate backbone of the RNA chain.[6][10]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Following the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the tac group on cytidine and the cyanoethyl groups on the phosphate backbone) are removed using a final deprotection step, commonly with aqueous ammonia (B1221849) or a methylamine/ammonia mixture.[6][8]

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the solid-phase oligonucleotide synthesis cycle.

Oligo_Synthesis_Cycle Start Start Cycle: Growing Chain on Solid Support (5'-DMT on) Detritylation 1. Detritylation (DMT Removal) Start->Detritylation FreeOH Free 5'-OH Group Exposed Detritylation->FreeOH Coupling 2. Coupling (Add Phosphoramidite + Activator) FreeOH->Coupling Failure Coupling Successful? Coupling->Failure Capping 3. Capping (Block Unreacted Chains) Failure->Capping No Oxidation 4. Oxidation (Stabilize Linkage) Failure->Oxidation Yes Capping->Oxidation EndCycle Cycle Complete: Elongated Chain (5'-DMT on) Oxidation->EndCycle NextCycle Next Cycle? EndCycle->NextCycle NextCycle->Detritylation Yes Cleavage Final Cleavage & Deprotection NextCycle->Cleavage No Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: Workflow of the solid-phase phosphoramidite synthesis cycle.

Quality Control and Analysis

Ensuring the purity and identity of DMT-2'-O-Methyl-rC(tac) Phosphoramidite is critical, as impurities can be incorporated into the final oligonucleotide product, compromising its efficacy and safety.[13][14] Standard quality control (QC) methodologies include:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to determine the purity of the phosphoramidite, separating it from any related impurities.[14]

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for assessing phosphoramidite quality. It confirms the presence of the desired P(III) species and can detect phosphorus-based impurities, such as the corresponding H-phosphonate or phosphate P(V) species.[11][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to confirm the identity of the compound by verifying its molecular weight.[13][14]

References

In-Depth Technical Guide: Purity and Analysis of DMT-2'O-Methyl-rC(tac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity and analysis of DMT-2'-O-Methyl-rC(tac) Phosphoramidite (B1245037), a critical building block in the synthesis of modified RNA oligonucleotides. The 2'-O-methyl modification enhances nuclease resistance and binding affinity, making it a key component in the development of therapeutic oligonucleotides. The tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base offers advantages in terms of stability and deprotection kinetics. Ensuring the high purity of this phosphoramidite is paramount for the successful synthesis of high-fidelity oligonucleotides for research, diagnostic, and therapeutic applications.

Key Properties of DMT-2'O-Methyl-rC(tac) Phosphoramidite

A summary of the essential chemical and physical properties of DMT-2'-O-Methyl-rC(tac) Phosphoramidite is presented below.

PropertyValue
Molecular Formula C₅₂H₆₄N₅O₁₀P
Molecular Weight 950.07 g/mol
CAS Number 179486-26-1
Appearance White to off-white powder
Storage Conditions -20°C under an inert atmosphere (e.g., Argon or Nitrogen)
Solubility Soluble in anhydrous acetonitrile (B52724), dichloromethane, and other common organic solvents used in oligonucleotide synthesis.
Key Protecting Groups 5'-OH: 4,4'-Dimethoxytrityl (DMT)2'-OH: Methyl (Me)N⁴-Cytosine: tert-butylphenoxyacetyl (tac)3'-Phosphorus: β-cyanoethyl

Purity Analysis Summary

The purity of DMT-2'-O-Methyl-rC(tac) Phosphoramidite is typically assessed using a combination of chromatographic and spectroscopic techniques. The following table summarizes purity specifications from various commercial suppliers. It is important to note that batch-to-batch variability can exist, and it is recommended to consult the Certificate of Analysis for specific lot information.

Supplier/SourcePurity Specification (HPLC)Purity Specification (³¹P NMR)
Supplier A≥98.0%≥99.0%
Supplier B≥97%Not specified
Supplier C≥95%Not specified
Research GradeTypically ≥95%Typically ≥98%
Therapeutic Grade≥99.0%≥99.5%

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the purity of DMT-2'-O-Methyl-rC(tac) Phosphoramidite are provided below.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates the phosphoramidite from its impurities based on differences in hydrophobicity. The DMT group provides a strong chromophore for UV detection. Due to the chiral phosphorus center, the pure phosphoramidite typically appears as a pair of closely eluting diastereomers.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 50% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percentage of the main diastereomeric peaks relative to the total peak area.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Principle: ³¹P NMR is a powerful technique for quantifying the amount of the desired P(III) species (the phosphoramidite) and detecting phosphorus-containing impurities, particularly the oxidized P(V) form (phosphate triester).

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer.

  • Solvent: Anhydrous acetonitrile-d₃ or deuterochloroform (CDCl₃).

  • Frequency: 162 MHz or higher.

  • Acquisition: Proton-decoupled pulse sequence.

  • Chemical Shift Reference: 85% Phosphoric acid as an external standard (δ 0.0 ppm).

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of the deuterated solvent in an NMR tube under an inert atmosphere.

  • Data Analysis: The pure phosphoramidite should exhibit a characteristic signal around 148-150 ppm. Oxidized impurities will appear in the 0-10 ppm region. Purity is determined by integrating the respective peak areas.

Mass Spectrometry (MS)

Principle: Mass spectrometry confirms the identity of the phosphoramidite by measuring its mass-to-charge ratio (m/z). It can also be used to identify impurities.

Methodology:

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

  • Sample Preparation (ESI): Dissolve the phosphoramidite in acetonitrile or a mixture of acetonitrile and a small amount of a non-protic solvent to a concentration of approximately 0.1 mg/mL.

  • Sample Preparation (MALDI): Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • Data Analysis: The observed m/z is compared to the calculated theoretical mass of the phosphoramidite. For DMT-2'-O-Methyl-rC(tac) Phosphoramidite (C₅₂H₆₄N₅O₁₀P), the expected monoisotopic mass of the neutral molecule is approximately 950.44 g/mol . The observed [M+H]⁺ should be around 951.45 m/z.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of DMT-2'-O-Methyl-rC(tac) Phosphoramidite in oligonucleotide synthesis and the typical analytical workflow for its purity assessment.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle start 1. Detritylation (Removal of DMT group) coupling 2. Coupling (Addition of DMT-2'O-Methyl-rC(tac) Phosphoramidite) start->coupling Exposes 5'-OH capping 3. Capping (Acetylation of unreacted 5'-OH groups) coupling->capping Forms new phosphite (B83602) triester oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation Prevents failure sequences oxidation->start Stabilizes phosphotriester backbone Ready for next cycle

Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.

Analytical_Workflow cluster_workflow Analytical Workflow for Purity Assessment sample DMT-2'O-Methyl-rC(tac) Phosphoramidite Sample hplc HPLC Analysis (Purity and Impurity Profile) sample->hplc nmr ³¹P NMR Analysis (P(III) vs P(V) content) sample->nmr ms Mass Spectrometry (Identity Confirmation) sample->ms coa Certificate of Analysis (Purity Specification) hplc->coa nmr->coa ms->coa

Caption: A typical analytical workflow for the quality control of phosphoramidites.

Methodological & Application

Application Notes and Protocols: DMT-2'O-Methyl-rC(tac) Phosphoramidite in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037) is a crucial building block in the chemical synthesis of modified RNA oligonucleotides. This phosphoramidite features two key modifications: a 2'-O-Methyl group on the ribose sugar and a tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base. These modifications offer significant advantages in the synthesis of RNA for a wide range of applications, including therapeutics (e.g., antisense oligonucleotides, siRNAs), diagnostics, and basic research.[1]

The 2'-O-Methyl modification provides enhanced stability to the resulting RNA oligonucleotide by increasing its resistance to nuclease degradation.[1] This modification also enhances the binding affinity of the oligonucleotide to its target sequence. The 'tac' protecting group is a "fast-deprotecting" group, allowing for milder and more rapid deprotection conditions compared to standard protecting groups like benzoyl (Bz), which helps to preserve the integrity of the synthesized RNA.[2]

These application notes provide detailed protocols and data for the efficient use of DMT-2'O-Methyl-rC(tac) Phosphoramidite in solid-phase RNA synthesis.

Data Presentation

Coupling Efficiency

The coupling efficiency of phosphoramidites is a critical parameter in oligonucleotide synthesis, as it directly impacts the yield of the full-length product. For 2'-O-Methyl phosphoramidites, longer coupling times are generally recommended to achieve high efficiencies due to the steric hindrance of the 2'-O-Methyl group. Below is a summary of coupling efficiency data for a closely related phosphoramidite, DMT-rC(tac)si-amidite, which demonstrates the effect of coupling time.

Coupling Time (seconds)Coupling Efficiency (%)
3098.5
6099.2
12099.5
180>99.5

Data adapted from a study on a similar tac-protected phosphoramidite, demonstrating a trend of increasing efficiency with longer coupling times.

Deprotection Conditions

The use of the 'tac' protecting group allows for significantly faster deprotection compared to traditional protecting groups. The following table compares the deprotection half-life (t½) of tert-butylphenoxyacetyl (tBPAC), a group structurally and functionally similar to tac, with the standard benzoyl (Bz) protecting group under various conditions.

Protecting GroupDeprotection ConditionsTemperature (°C)Deprotection Half-life (t½) in minutes
dC(tBPAC) Aqueous MethylamineRoom Temp< 4
dC(Bz)Aqueous MethylamineRoom Temp18
dC(tBPAC) Ethanolic AmmoniaRoom Temp~120
dC(Bz)Ethanolic AmmoniaRoom Temp>480

This data highlights the rapid deprotection of the tBPAC group, similar to tac, especially with aqueous methylamine.[2][3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-Methylated RNA Oligonucleotides

This protocol outlines the standard cycle for the automated solid-phase synthesis of RNA oligonucleotides using this compound.

Materials:

  • This compound

  • Other required 2'-O-Methyl RNA phosphoramidites (A, G, U) with appropriate protecting groups

  • Controlled Pore Glass (CPG) solid support

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping Solution A (Acetic anhydride/Pyridine/THF) and Capping Solution B (N-Methylimidazole/THF)

  • Oxidizing Solution (Iodine in THF/Pyridine/Water)

  • Deblocking Solution (3% Trichloroacetic acid (TCA) in dichloromethane)

  • DNA/RNA synthesizer

Procedure:

The synthesis follows a repeated four-step cycle for each nucleotide addition:

  • Deblocking (Detritylation):

    • The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treating with the Deblocking Solution.

    • This step exposes the 5'-hydroxyl group for the next coupling reaction.

    • The orange color of the cleaved DMT cation can be monitored spectrophotometrically to assess coupling efficiency.

  • Coupling:

    • The this compound (or other desired phosphoramidite) is activated by the Activator solution.

    • The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Recommended coupling time for 2'-O-Methyl phosphoramidites is 3-5 minutes to ensure high coupling efficiency. [4]

  • Capping:

    • Any unreacted 5'-hydroxyl groups are acetylated by the Capping Solutions.

    • This prevents the formation of deletion mutations (n-1 sequences) in the final product.

  • Oxidation:

These four steps are repeated for each nucleotide in the desired sequence.

cluster_synthesis Solid-Phase RNA Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Unreacted Chain Termination) Coupling->Capping New Nucleotide Added Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Blocked Failure Sequences Oxidation->Deblocking Stable Phosphate Backbone (for next cycle)

Standard Solid-Phase Oligonucleotide Synthesis Cycle.
Protocol 2: Deprotection and Cleavage of the Synthesized RNA

This protocol describes the removal of protecting groups and cleavage of the RNA oligonucleotide from the solid support.

Materials:

  • Ammonia/Methylamine (AMA) solution (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) or concentrated aqueous ammonia.

  • Triethylamine trihydrofluoride (TEA·3HF) in N-Methyl-2-pyrrolidone (NMP) or DMSO.

  • RNase-free water and tubes.

Procedure:

  • Base and Phosphate Protecting Group Removal and Cleavage:

    • Transfer the CPG support with the synthesized RNA to a screw-cap vial.

    • Add the AMA solution to the vial.

    • Incubate at 65°C for 15-30 minutes for rapid deprotection of the 'tac' and other base-protecting groups, and cleavage from the support. Alternatively, incubate at room temperature for 2-4 hours.

    • After incubation, cool the vial and transfer the supernatant containing the RNA to a new tube.

    • Evaporate the solution to dryness.

  • 2'-O-Protecting Group Removal (if applicable for other monomers):

    • This step is for the removal of silyl-based 2'-O-protecting groups if they were used in the synthesis. The 2'-O-Methyl group is stable and does not require removal.

    • If other 2'-protected amidites (e.g., TBDMS) were used, resuspend the dried RNA in the TEA·3HF solution.

    • Incubate at 65°C for 2.5 hours.

    • Quench the reaction and desalt the RNA using an appropriate method (e.g., ethanol (B145695) precipitation or size-exclusion chromatography).

Protocol 3: Purification and Analysis of the Synthesized RNA

Materials:

  • Denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) system.

  • Appropriate buffers and running conditions.

  • UV-Vis spectrophotometer.

  • Mass spectrometer (e.g., ESI-MS).

Procedure:

  • Purification:

    • The crude, deprotected RNA can be purified by denaturing PAGE or HPLC to isolate the full-length product.

    • The choice of method depends on the length and quantity of the RNA.

  • Quantification and Quality Control:

    • The concentration of the purified RNA is determined by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer.

    • The purity and integrity of the RNA are assessed by analytical PAGE or HPLC.

    • The molecular weight of the synthesized RNA is confirmed by mass spectrometry.

Application Example: Antisense Oligonucleotide Activity Assay

This protocol describes a general workflow to assess the activity of a synthesized 2'-O-Methylated antisense oligonucleotide (ASO) designed to downregulate a target mRNA.

cluster_workflow Antisense Oligonucleotide (ASO) Activity Assay Workflow Cell_Culture 1. Cell Culture (Target cell line) ASO_Transfection 2. ASO Transfection (Deliver ASO into cells) Cell_Culture->ASO_Transfection Incubation 3. Incubation (Allow for ASO action) ASO_Transfection->Incubation RNA_Extraction 4. Total RNA Extraction Incubation->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 6. qPCR (Quantify target mRNA levels) cDNA_Synthesis->qPCR Data_Analysis 7. Data Analysis (Compare to controls) qPCR->Data_Analysis

Workflow for assessing ASO activity.

Procedure:

  • Cell Culture and Transfection:

    • Culture a cell line that expresses the target mRNA of interest.

    • Transfect the cells with the synthesized 2'-O-Methylated ASO at various concentrations. Include appropriate controls, such as a scrambled-sequence ASO and a mock transfection.[5]

  • Incubation and RNA Extraction:

    • Incubate the cells for 24-48 hours to allow the ASO to act on the target mRNA.

    • Extract total RNA from the cells using a standard RNA extraction kit.

  • cDNA Synthesis and qPCR:

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qPCR) to measure the expression level of the target mRNA. Use primers specific to the target gene and a housekeeping gene for normalization.[5][6][7]

  • Data Analysis:

    • Analyze the qPCR data to determine the relative expression of the target mRNA in ASO-treated cells compared to control cells.

    • A significant reduction in the target mRNA level indicates successful ASO activity.

Signaling Pathway Involvement

2'-O-Methylation of mRNA, which can be mimicked by the incorporation of 2'-O-Methylated nucleotides during synthesis, is a naturally occurring modification that can influence mRNA stability. The enzyme Fibrillarin (FBL) is a key methyltransferase involved in this process. Increased FBL-mediated 2'-O-methylation has been shown to enhance mRNA stability, potentially by protecting the mRNA from degradation by ribonucleases. This can lead to increased protein expression from the methylated mRNA.

cluster_pathway FBL-Mediated mRNA 2'-O-Methylation Pathway FBL Fibrillarin (FBL) (Methyltransferase) Methylated_mRNA 2'-O-Methylated mRNA FBL->Methylated_mRNA Adds 2'-O-Methyl group mRNA Target mRNA mRNA->Methylated_mRNA Ribonucleases Ribonucleases Methylated_mRNA->Ribonucleases Inhibition of Degradation Increased_Stability Increased mRNA Stability Methylated_mRNA->Increased_Stability Ribonucleases->mRNA Degradation Increased_Protein Increased Protein Expression Increased_Stability->Increased_Protein

FBL-mediated mRNA methylation and its effect on stability.

References

Application Notes and Protocols for Incorporating 2'-O-Methyl Modifications into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2'-O-Methyl Oligonucleotides

The strategic incorporation of chemical modifications into synthetic oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. Among the most widely utilized modifications is the 2'-O-methyl (2'-OMe) substitution, where a methyl group replaces the hydroxyl group at the 2' position of the ribose sugar. This seemingly subtle alteration imparts a range of highly desirable properties to oligonucleotides, making them invaluable tools for a diverse array of applications, including antisense technology, RNA interference (RNAi), aptamer development, and diagnostics.

The 2'-OMe modification confers enhanced resistance to nuclease degradation, a critical feature for in vivo applications where unmodified oligonucleotides are rapidly cleared.[1][2] Furthermore, 2'-OMe modifications increase the binding affinity of oligonucleotides to complementary RNA targets, leading to the formation of more stable duplexes.[3][4] This enhanced stability is reflected in a higher melting temperature (Tm) of the resulting duplex. These properties, combined with reduced immunogenicity compared to some other modifications, have positioned 2'-OMe-modified oligonucleotides as a leading chemistry in the development of oligonucleotide-based therapeutics and advanced research reagents.[5][6]

Advantages of 2'-O-Methyl Modifications

Incorporating 2'-O-methyl modifications into oligonucleotides offers several key advantages over their unmodified counterparts:

  • Increased Nuclease Resistance: The 2'-OMe group provides steric hindrance, protecting the phosphodiester backbone from cleavage by endonucleases and exonucleases present in serum and cellular environments.[1][2] This increased stability extends the half-life of the oligonucleotide, making it more effective for in vivo and cell-based applications.

  • Enhanced Binding Affinity: 2'-OMe modifications lock the sugar pucker in a C3'-endo conformation, which is favorable for A-form helices characteristic of RNA:RNA and DNA:RNA duplexes. This pre-organization of the oligonucleotide backbone leads to a higher binding affinity for complementary RNA targets.[7]

  • Improved Duplex Stability: The increased binding affinity translates to a higher melting temperature (Tm) of the oligonucleotide:RNA duplex, indicating greater thermal stability.[3][4] This allows for the use of shorter oligonucleotides or enhances the performance of probes and antisense agents at physiological temperatures.

  • Reduced Immunogenicity: The 2'-OMe modification can help to reduce the innate immune responses that can be triggered by unmodified single-stranded or double-stranded RNA molecules.[5]

  • Versatility in Applications: 2'-OMe chemistry is compatible with a wide range of oligonucleotide-based applications, including antisense oligonucleotides (ASOs) for modulating gene expression, small interfering RNAs (siRNAs) for gene silencing, aptamers for targeted binding, and probes for diagnostics.[4][8][9]

Applications of 2'-O-Methyl Modified Oligonucleotides

The unique properties of 2'-OMe modified oligonucleotides have led to their widespread adoption in various research and therapeutic areas:

  • Antisense Oligonucleotides (ASOs): 2'-OMe modifications are frequently used in the "wings" of gapmer ASOs, where they provide nuclease resistance and enhance binding to the target mRNA, while a central DNA "gap" recruits RNase H for target degradation.[10] They are also used in steric-blocking ASOs that inhibit translation or modulate splicing without degrading the target RNA.

  • RNA Interference (siRNA): Incorporating 2'-OMe modifications into siRNA duplexes, particularly in the sense strand and at the ends of the antisense strand, can increase their stability in biological fluids and reduce off-target effects and immune stimulation without significantly compromising silencing activity.[11]

  • microRNA (miRNA) Inhibition: Single-stranded 2'-OMe modified oligonucleotides, often referred to as antagomirs or anti-miRs, can be designed to be perfectly complementary to a target miRNA.[12] Upon binding, they sequester the miRNA, preventing it from interacting with its target mRNAs and thereby inhibiting its function.[13]

  • Aptamer Development: Aptamers are structured oligonucleotides that bind to specific targets with high affinity and specificity. Incorporating 2'-OMe modifications can enhance the nuclease resistance of aptamers, making them more suitable for therapeutic and diagnostic applications where they are exposed to biological fluids.[14][15]

  • Diagnostic Probes: The increased stability and binding affinity of 2'-OMe modified oligonucleotides make them excellent candidates for probes in various diagnostic assays, such as in situ hybridization (ISH) and Northern blotting, allowing for more robust and specific detection of RNA targets.[3]

Quantitative Data Summary

The following tables summarize the quantitative impact of 2'-O-Methyl modifications on key oligonucleotide properties.

Table 1: Effect of 2'-O-Methyl Modification on Duplex Melting Temperature (Tm)

Oligonucleotide TypeModificationTm Increase per Modification (°C)TargetReference
DNA/RNA Hybrid2'-OMe on DNA strand~1.3RNA[4]
RNA/RNA Duplex2'-OMe on one strandVariable, generally increases stabilityRNA[3]
DNA/DNA Duplex2'-OMe on one strandNegligible effectDNA[3]

Table 2: Nuclease Resistance of 2'-O-Methyl Modified Oligonucleotides

Oligonucleotide TypeModificationStability in SerumAssay ConditionReference
DNA AptamerUnmodifiedRapid degradationHuman Serum[14]
DNA Aptamer3'-end 2'-OMeIncreased stability (30.9% digested at 24h)Human Serum[14]
DNA Aptamer5'-end 2'-OMeIncreased stabilityHuman Serum[14]
RNAFully 2'-OMe modifiedHigh stability, little degradation after prolonged incubationHuman Serum[15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2'-O-Methyl modified oligonucleotides.

Protocol 1: Synthesis and Purification of 2'-O-Methyl Modified Oligonucleotides

Objective: To synthesize and purify 2'-O-Methyl modified oligonucleotides using automated solid-phase phosphoramidite (B1245037) chemistry.

Materials:

  • DNA/RNA synthesizer (e.g., Applied Biosystems Model 392)

  • 2'-O-Methyl RNA phosphoramidites (A, C, G, U)

  • DNA phosphoramidites (if creating chimeras)

  • Controlled pore glass (CPG) solid support

  • Activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or DCI)

  • Capping reagents (e.g., Unicap)

  • Oxidizing agent (e.g., 0.02 M iodine solution or non-aqueous oxidizer like CSO)

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

  • Trifluoroacetic acid (TFA) solution (for detritylation)

  • Triethylammonium acetate (B1210297) (TEAA) buffer

  • HPLC system with a reverse-phase column (e.g., C18)

  • Solvents for HPLC: Acetonitrile, TEAA buffer

Procedure:

  • Oligonucleotide Synthesis:

    • Program the desired oligonucleotide sequence into the DNA/RNA synthesizer.

    • Use the standard synthesis cycle with the following modifications for 2'-OMe monomers:

      • Extend the coupling time to 15 minutes when using DCI as an activator.

      • Use a phosphoramidite-based capping reagent like Unicap.

      • For oxidation, use 0.5 M CSO for 3 minutes if the oligo is sensitive to aqueous iodine.

  • Cleavage and Deprotection:

    • After synthesis, treat the CPG support with concentrated aqueous ammonia (B1221849) at 55°C for 10 hours to cleave the oligonucleotide from the support and remove the protecting groups.

  • Purification:

    • Filter the solution to remove the CPG beads.

    • Analyze and purify the crude oligonucleotide by reverse-phase HPLC.

    • Collect the fractions containing the full-length product.

  • Desalting:

    • Remove the 5'-DMTr group by treating with 2% TFA solution.

    • Desalt the purified oligonucleotide using a Sep-Pak C18 cartridge or equivalent.

  • Quantification and Storage:

    • Quantify the oligonucleotide by measuring its absorbance at 260 nm.

    • Lyophilize the purified oligonucleotide and store it at -20°C.

Protocol 2: Nuclease Resistance Assay in Serum

Objective: To assess the stability of 2'-O-Methyl modified oligonucleotides in the presence of serum nucleases.

Materials:

  • 2'-O-Methyl modified and unmodified control oligonucleotides

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate-Buffered Saline (PBS)

  • Incubator or water bath at 37°C

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system or HPLC system

  • Gel staining solution (e.g., GelStar) or UV detector for HPLC

  • Formamide (B127407) loading buffer

Procedure:

  • Reaction Setup:

    • Prepare a 10 µM solution of each oligonucleotide in PBS.

    • In separate microcentrifuge tubes, mix the oligonucleotide solution with serum to a final serum concentration of 50-90%. A typical reaction volume is 20-50 µL.

    • As a negative control, incubate the oligonucleotide in PBS without serum.

  • Incubation:

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately mix the aliquot with an equal volume of 80% formamide loading buffer to stop the nuclease activity.

    • Heat the samples at 95°C for 5 minutes.

  • Analysis by PAGE:

    • Load the samples onto a 20% denaturing polyacrylamide/7 M urea (B33335) gel.

    • Run the gel until the tracking dye reaches the bottom.

    • Stain the gel with a nucleic acid stain and visualize the bands under UV light. Intact oligonucleotides will appear as a single band, while degraded oligonucleotides will show a smear or bands of lower molecular weight.

  • Analysis by HPLC:

    • Alternatively, analyze the samples by reverse-phase or ion-exchange HPLC.

    • The peak corresponding to the full-length oligonucleotide will decrease over time as it is degraded.

  • Data Analysis:

    • Quantify the intensity of the full-length oligonucleotide band or the area of the corresponding HPLC peak at each time point.

    • Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life.

Protocol 3: Melting Temperature (Tm) Analysis

Objective: To determine the melting temperature of a duplex formed by a 2'-O-Methyl modified oligonucleotide and its complementary RNA target.

Materials:

  • 2'-O-Methyl modified oligonucleotide

  • Complementary RNA oligonucleotide

  • Melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller (e.g., Cary 100)

  • Quartz cuvettes (1 mm path length)

Procedure:

  • Sample Preparation:

    • Prepare a 2 µM solution of the 2'-OMe oligonucleotide and a 2 µM solution of the complementary RNA in the melting buffer.

    • Mix equal volumes of the two solutions to get a final duplex concentration of 1 µM.

  • Annealing:

    • Heat the mixture to 95°C for 10 minutes to denature any secondary structures.

    • Allow the mixture to cool slowly to room temperature to facilitate duplex formation.

  • Tm Measurement:

    • Transfer the annealed sample to a quartz cuvette.

    • Place the cuvette in the spectrophotometer.

    • Set the spectrophotometer to monitor the absorbance at 260 nm while ramping the temperature from 20°C to 95°C at a rate of 1°C/minute.

  • Data Analysis:

    • The spectrophotometer software will generate a melting curve (absorbance vs. temperature).

    • The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the inflection point of the melting curve.

    • Calculate the first derivative of the melting curve; the peak of the derivative curve represents the Tm.

Protocol 4: In Vitro Transfection of 2'-O-Methyl Modified siRNA

Objective: To deliver 2'-O-Methyl modified siRNA into cultured cells to achieve target gene silencing.

Materials:

  • 2'-O-Methyl modified siRNA duplex

  • Appropriate cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (with serum and antibiotics)

  • Serum-free medium (e.g., Opti-MEM)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Negative control siRNA (scrambled sequence)

  • Positive control siRNA (targeting a housekeeping gene)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate so that they reach 30-50% confluency at the time of transfection.

  • Preparation of siRNA-Lipid Complexes:

    • On the day of transfection, dilute the siRNA in serum-free medium to the desired final concentration (typically in the range of 1-100 nM).

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Remove the culture medium from the cells and replace it with fresh, complete medium.

    • Add the siRNA-lipid complexes to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Assessment of Gene Silencing:

    • After the incubation period, harvest the cells.

    • Analyze the target gene expression at the mRNA level using RT-qPCR or at the protein level using Western blotting or an appropriate functional assay.

    • Compare the expression levels in cells treated with the target siRNA to those treated with the negative control siRNA to determine the extent of gene silencing.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_characterization Biophysical Characterization cluster_functional Functional Assays synthesis Automated Solid-Phase Synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification tm_analysis Tm Analysis purification->tm_analysis Characterize Duplex Stability nuclease_assay Nuclease Resistance Assay purification->nuclease_assay Assess Stability transfection In Vitro Transfection purification->transfection Functional Testing gene_silencing Gene Silencing Analysis (RT-qPCR/Western) transfection->gene_silencing

Caption: Experimental workflow for 2'-O-Methyl oligonucleotides.

antisense_mechanism ASO 2'-OMe Modified ASO mRNA Target mRNA ASO->mRNA Binds to target Blockage Steric Blockage ASO->Blockage Ribosome Ribosome mRNA->Ribosome Translation mRNA->Blockage Translation Protein Synthesis Ribosome->Translation Blockage->Ribosome Prevents binding/progression No_Protein Reduced/No Protein Blockage->No_Protein

Caption: Steric-blocking mechanism of a 2'-OMe ASO.

sirna_pathway siRNA 2'-OMe Modified siRNA Duplex RISC_loading RISC Loading siRNA->RISC_loading Enters cell RISC_active Active RISC (Antisense Strand) RISC_loading->RISC_active Passenger strand removed mRNA_target Target mRNA RISC_active->mRNA_target Binds to target Cleavage mRNA Cleavage RISC_active->Cleavage mRNA_target->Cleavage Degradation mRNA Degradation Cleavage->Degradation

Caption: RNA interference pathway for a 2'-OMe modified siRNA.

References

Application Notes and Protocols: DMT-2'O-Methyl-rC(tac) Phosphoramidite for Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037) is a crucial building block in the chemical synthesis of antisense oligonucleotides (ASOs), a class of therapeutic molecules designed to modulate gene expression. This phosphoramidite features a 2'-O-Methyl modification on the ribose sugar and a tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base. These modifications offer significant advantages in the synthesis and therapeutic application of ASOs, including enhanced nuclease resistance, increased binding affinity to target RNA, and improved synthesis efficiency.[1][2] This document provides detailed application notes and protocols for the use of DMT-2'O-Methyl-rC(tac) Phosphoramidite in automated solid-phase oligonucleotide synthesis.

Key Features and Benefits

The unique combination of the 2'-O-Methyl group and the 'tac' protecting group provides several key benefits for antisense oligonucleotide synthesis:

  • Enhanced Nuclease Resistance: The 2'-O-Methyl modification provides significant resistance to degradation by cellular nucleases, thereby increasing the in vivo stability and duration of action of the ASO.[1][2]

  • Increased Binding Affinity: 2'-O-Methyl modified oligonucleotides exhibit a higher binding affinity (Tm) for complementary RNA strands compared to their DNA counterparts, leading to more potent antisense activity.[2]

  • Efficient and Rapid Deprotection: The 'tac' protecting group is significantly more labile than traditional protecting groups like benzoyl (Bz) or acetyl (Ac).[3] This allows for faster and milder deprotection conditions, which is particularly advantageous for the synthesis of long oligonucleotides or those containing sensitive modifications.[3][4]

  • High Coupling Efficiency: 2'-O-Methyl phosphoramidites, in general, demonstrate high coupling efficiencies during solid-phase synthesis, contributing to higher yields of the full-length oligonucleotide product.[5]

  • Improved Solubility: The 'tac' protecting group enhances the solubility of the phosphoramidite monomer in acetonitrile (B52724), the standard solvent used in oligonucleotide synthesis, eliminating the need for co-solvents.[3]

Applications

This compound is primarily used in the synthesis of antisense oligonucleotides for various research and therapeutic purposes, including:

  • Steric Blockage of Translation: ASOs containing 2'-O-Methyl modifications can physically block the translational machinery (ribosomes) from reading the mRNA, thereby inhibiting protein synthesis.[1]

  • Modulation of Pre-mRNA Splicing: These ASOs can be designed to bind to specific sites on pre-mRNA, influencing the splicing process to either correct aberrant splicing or to modulate the production of different protein isoforms.[1][6]

  • RNase H-Independent Gene Silencing: Unlike first-generation phosphorothioate (B77711) oligonucleotides, 2'-O-Methyl modified ASOs typically do not induce RNase H-mediated degradation of the target mRNA.[1] This can be advantageous in situations where cleavage of the target RNA is not desired.

  • Construction of "Gapmer" ASOs: this compound can be used to synthesize the "wings" of gapmer ASOs. These chimeric oligonucleotides have a central DNA-like region that is a substrate for RNase H, flanked by 2'-O-Methyl modified regions that provide nuclease resistance and increased binding affinity.[1]

Data Presentation

Table 1: Comparative Coupling Efficiency of 2'-O-Methyl vs. Standard RNA Phosphoramidites
Phosphoramidite TypeAverage Stepwise Coupling Efficiency (%)Reference
2'-O-Methyl RNA Phosphoramidites> 99.0[5][7]
Standard 2'-O-TBDMS RNA Phosphoramidites98.0 - 99.0[8]

Note: Coupling efficiencies can be influenced by the synthesizer, reagents, and synthesis cycle parameters.

Table 2: Comparison of Deprotection Conditions for Different Cytidine Protecting Groups
Protecting GroupDeprotection ReagentTemperature (°C)TimeKey AdvantagesReference
tac (tert-butylphenoxyacetyl) Concentrated AmmoniaRoom Temperature2 hoursUltra-fast, mild conditions, suitable for sensitive modifications.[3]
tac (tert-butylphenoxyacetyl) Concentrated Ammonia5515 minutesUltra-fast deprotection.[3]
tac (tert-butylphenoxyacetyl) Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA)6510 minutesVery rapid deprotection.[3]
Ac (acetyl)Ammonium Hydroxide/Methylamine (AMA)6510 minutesFast deprotection, compatible with AMA.[9]
Bz (benzoyl)Concentrated Ammonia558 - 12 hoursStandard, well-established method.[10]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a 2'-O-Methyl Modified Antisense Oligonucleotide

This protocol outlines a generalized procedure for a 1 µmol scale synthesis on a standard automated DNA/RNA synthesizer. Reagent volumes and times may need to be optimized based on the specific instrument and scale of synthesis.

1. Pre-Synthesis Preparation:

  • Dissolve this compound and other required phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.
  • Ensure all other reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and properly installed on the synthesizer.
  • Use a solid support (e.g., CPG) appropriate for the desired 3'-terminus of the oligonucleotide.

2. Automated Synthesis Cycle:

StepReagent/ActionTimePurpose
1. Deblocking3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)60 - 120 secRemoval of the 5'-DMT protecting group from the growing oligonucleotide chain.
2. WashAnhydrous Acetonitrile30 secRemoval of the deblocking solution and residual acid.
3. Coupling0.1 M Phosphoramidite solution + Activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole)5 - 10 minCoupling of the phosphoramidite to the free 5'-hydroxyl group of the oligonucleotide. A longer coupling time is generally recommended for 2'-O-Methyl phosphoramidites compared to standard DNA phosphoramidites.
4. CappingCapping Solution A (Acetic Anhydride/Lutidine/THF) and Capping Solution B (1-Methylimidazole/THF)30 secAcetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
5. WashAnhydrous Acetonitrile30 secRemoval of capping reagents.
6. Oxidation0.02 M Iodine in THF/Pyridine/Water30 secOxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
7. WashAnhydrous Acetonitrile30 secRemoval of the oxidizing solution.

3. Repeat Cycle:

  • The synthesis cycle (steps 1-7) is repeated for each subsequent monomer addition until the full-length oligonucleotide is synthesized.

4. Final Deblocking:

  • After the final coupling step, a terminal 5'-DMT group can be left on for purification purposes (DMT-on) or removed on the synthesizer (DMT-off).

Protocol 2: Cleavage and Deprotection of the Synthesized Oligonucleotide

This protocol is optimized for oligonucleotides containing the 'tac' protecting group.

1. Cleavage from Solid Support and Base Deprotection (One-Step):

  • Transfer the solid support from the synthesis column to a screw-cap vial.
  • Add 1 mL of a pre-mixed solution of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine (1:1, v/v) (AMA).[3]
  • Seal the vial tightly and heat at 65°C for 15-20 minutes.
  • Alternatively, for oligonucleotides with more sensitive modifications, deprotection can be carried out with concentrated ammonium hydroxide at room temperature for 2 hours or at 55°C for 15 minutes.[3]
  • After incubation, cool the vial on ice.
  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
  • Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine the washes with the supernatant.

2. Post-Deprotection Processing:

  • Dry the oligonucleotide solution using a centrifugal evaporator.
  • The crude oligonucleotide can then be purified by methods such as reverse-phase HPLC (for DMT-on oligonucleotides) or anion-exchange HPLC.

Visualizations

experimental_workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Cleavage and Deprotection start 1. Solid Support with 3'-Nucleoside deblock 2. Deblocking (DMT Removal) start->deblock couple 3. Coupling with this compound deblock->couple cap 4. Capping couple->cap oxidize 5. Oxidation cap->oxidize repeat Repeat Cycle for Next Monomer oxidize->repeat If not final monomer end_synthesis 6. Full-Length Protected Oligonucleotide on Support oxidize->end_synthesis If final monomer repeat->deblock cleavage 7. Cleavage from Support & Base Deprotection (e.g., AMA, 65°C, 15 min) end_synthesis->cleavage purification 8. Purification (e.g., HPLC) cleavage->purification final_product 9. Purified Antisense Oligonucleotide purification->final_product

Caption: Workflow for antisense oligonucleotide synthesis.

signaling_pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm gene Target Gene pre_mrna pre-mRNA gene->pre_mrna Transcription splicing Splicing pre_mrna->splicing mrna Mature mRNA splicing->mrna mrna_cyto Mature mRNA mrna->mrna_cyto Export aso 2'-O-Methyl ASO (Synthesized with DMT-2'O-Methyl-rC(tac)) aso->splicing Steric Hindrance (Splicing Modulation) ribosome Ribosome aso->ribosome Steric Hindrance (Translation Arrest) mrna_cyto->ribosome Translation protein Target Protein ribosome->protein no_protein Translation Blocked

Caption: Mechanism of action for 2'-O-Methyl ASOs.

References

The Role of DMT-2'O-Methyl-rC(tac) Phosphoramidite in Advancing RNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The landscape of therapeutic drug development is being reshaped by the advent of synthetic oligonucleotides, with DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037) emerging as a critical building block in the synthesis of modified RNA molecules. This specialized phosphoramidite offers significant advantages for creating RNA-based therapeutics, including enhanced stability, improved hybridization properties, and efficient synthesis. These attributes are paramount for the development of next-generation antisense oligonucleotides, siRNA, and other RNA-based drugs.

The 2'-O-methyl modification confers a pronounced resistance to nuclease degradation, a key hurdle in the clinical application of oligonucleotides.[1][2] This increased stability prolongs the therapeutic window of the drug. Furthermore, the incorporation of 2'-O-methylated nucleotides enhances the binding affinity of the oligonucleotide to its target RNA sequence, a property reflected in a higher melting temperature (Tm).[3][4] The tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base is engineered for rapid and mild deprotection conditions, streamlining the overall synthesis process and ensuring the integrity of the final oligonucleotide product.[5]

This document provides detailed application notes and experimental protocols for the use of DMT-2'O-Methyl-rC(tac) Phosphoramidite, intended for researchers, scientists, and drug development professionals.

Application Notes

The unique combination of a 2'-O-methyl modification and a tac-protected cytidine makes this phosphoramidite a versatile tool for a range of therapeutic applications.

Key Advantages:

  • Enhanced Nuclease Resistance: The 2'-O-methyl group provides significant protection against degradation by endo- and exonucleases, leading to a longer half-life in biological systems.[1][2]

  • Increased Thermal Stability: Oligonucleotides containing 2'-O-methylated residues exhibit a higher melting temperature (Tm) when hybridized to complementary RNA strands, indicating a more stable duplex.[3][4] This enhanced affinity can lead to improved potency of the therapeutic agent.

  • Efficient and Mild Deprotection: The tac protecting group is labile and can be removed under significantly milder basic conditions compared to standard protecting groups like benzoyl (Bz). This rapid deprotection minimizes the risk of side reactions and damage to the synthesized oligonucleotide.[5]

  • High Coupling Efficiency: 2'-O-Methyl phosphoramidites are known for their high coupling efficiencies during solid-phase synthesis, which contributes to higher yields of the full-length oligonucleotide product.[1]

Therapeutic Applications:

  • Antisense Oligonucleotides (ASOs): The enhanced stability and binding affinity of 2'-O-methyl modified oligonucleotides make them ideal candidates for ASO-based therapies, which aim to modulate the expression of disease-causing genes.

  • Small interfering RNA (siRNA): Incorporating 2'-O-methyl modifications into siRNA duplexes can improve their stability and reduce off-target effects, enhancing their therapeutic potential.

  • RNA Aptamers: These structured RNA molecules that bind to specific targets can benefit from the increased stability conferred by 2'-O-methyl modifications, making them more robust for therapeutic and diagnostic applications.

  • mRNA Vaccines and Therapeutics: The stability of mRNA is a critical factor in the efficacy of mRNA-based vaccines and therapies. The inclusion of 2'-O-methylated nucleotides can protect the mRNA from degradation and enhance its translational efficiency.[6]

Quantitative Data

The following tables summarize key quantitative data related to the performance of 2'-O-Methyl modified oligonucleotides.

Parameter Unmodified DNA:RNA Duplex 2'-O-Methyl RNA:RNA Duplex Reference
Melting Temperature (Tm) Increase per Modification -+1.3 °C[7]
Tm of a 14-mer Duplex (U14/A14) 24 °C36 °C[8]

Table 1: Thermal Stability of 2'-O-Methyl Modified Oligonucleotides. This table illustrates the significant increase in the melting temperature (Tm) of RNA duplexes containing 2'-O-Methyl modifications compared to unmodified DNA:RNA duplexes.

Modification Relative Nuclease Resistance Reference
Unmodified RNA Low[2]
2'-O-Methyl RNA High[1][2]

Table 2: Nuclease Resistance of 2'-O-Methyl Modified Oligonucleotides. This table highlights the enhanced resistance of 2'-O-Methyl modified RNA to enzymatic degradation compared to unmodified RNA.

Experimental Protocols

I. Solid-Phase Synthesis of 2'-O-Methyl Modified Oligonucleotides

This protocol outlines the standard cycle for incorporating this compound into an oligonucleotide using an automated solid-phase synthesizer.

Materials:

  • This compound

  • Anhydrous Acetonitrile (B52724)

  • Activator Solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile)

  • Capping Solution A (e.g., Acetic Anhydride/Pyridine/THF)

  • Capping Solution B (e.g., 16% N-Methylimidazole in THF)

  • Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking Solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

Protocol:

The synthesis follows a cyclical four-step process for each monomer addition:

  • Deblocking (Detritylation):

    • The DMT protecting group from the 5'-hydroxyl of the nucleotide attached to the solid support is removed by treating with the deblocking solution.

    • The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • The this compound and the activator solution are simultaneously delivered to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 2-5 minutes.

  • Capping:

    • Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • This step is crucial for achieving high purity of the final product.

  • Oxidation:

    • The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

    • The column is then washed with anhydrous acetonitrile to prepare for the next synthesis cycle.

These four steps are repeated for each nucleotide to be added to the sequence.

Oligo_Synthesis_Workflow start Start Synthesis Cycle deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (Add DMT-2'O-Methyl-rC(tac) Phosphoramidite + Activator) deblocking->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation next_cycle Next Nucleotide? oxidation->next_cycle next_cycle->deblocking Yes end End Synthesis next_cycle->end No

Caption: Automated solid-phase oligonucleotide synthesis cycle.

II. Deprotection and Cleavage of the Synthesized Oligonucleotide

This protocol describes the removal of the protecting groups and cleavage of the oligonucleotide from the solid support. The use of the 'tac' protecting group allows for significantly faster deprotection compared to traditional methods.

Materials:

Protocol:

  • Phosphate Protecting Group Removal (β-elimination):

    • The cyanoethyl protecting groups on the phosphate backbone are typically removed during the base deprotection step.

  • Base Protecting Group Removal and Cleavage from Support:

    • The solid support containing the synthesized oligonucleotide is transferred to a sealed vial.

    • Add concentrated ammonium hydroxide to the vial.

    • For the tac group, deprotection is rapid:

      • Incubate at 55°C for 15 minutes.[5]

      • Alternatively, incubate at room temperature for 2 hours.[5]

    • If using AMA, deprotection can be achieved in as little as 10 minutes at 65°C.[5]

    • After incubation, the supernatant containing the deprotected oligonucleotide is carefully transferred to a new tube.

    • The solid support is washed with water, and the wash is combined with the supernatant.

    • The solution is then typically dried down in a vacuum concentrator.

  • Purification:

    • The crude oligonucleotide can be purified using various methods, such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE), to obtain the final high-purity product.

Deprotection_Workflow start Start Deprotection add_base Add Concentrated Ammonium Hydroxide or AMA start->add_base incubate Incubate (e.g., 55°C for 15 min) add_base->incubate separate Separate Supernatant (Contains Oligonucleotide) incubate->separate wash Wash Solid Support separate->wash combine Combine Supernatant and Wash wash->combine dry Dry Down combine->dry purify Purify Oligonucleotide (HPLC or PAGE) dry->purify end Final Product purify->end Antisense_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre_mRNA pre-mRNA DNA->pre_mRNA Transcription mRNA mRNA pre_mRNA->mRNA Splicing mRNA_cyto mRNA mRNA->mRNA_cyto Export Ribosome Ribosome Protein Protein Ribosome->Protein Protein Synthesis ASO 2'-O-Methyl ASO (Therapeutic) Degradation mRNA Degradation (RNase H) ASO->Degradation Translation_Inhibition Translation Inhibition ASO->Translation_Inhibition ASO->mRNA_cyto Hybridization mRNA_cyto->Ribosome Translation mRNA_cyto->Degradation mRNA_cyto->Translation_Inhibition

References

Application Notes and Protocols for Solid-Phase Synthesis using DMT-2'-O-Methyl-rC(tac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of RNA oligonucleotides incorporating the DMT-2'-O-Methyl-rC(tac) Phosphoramidite (B1245037). The 2'-O-Methyl modification confers nuclease resistance and increased hybridization affinity, making it a valuable tool in the development of therapeutic oligonucleotides and diagnostic probes. The tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base allows for rapid and mild deprotection conditions.

Overview of the Synthesis Process

Solid-phase synthesis of RNA oligonucleotides using phosphoramidite chemistry is a cyclical process involving four main steps for each nucleotide addition: detritylation, coupling, capping, and oxidation. This process is typically performed on an automated DNA/RNA synthesizer. The DMT-2'-O-Methyl-rC(tac) phosphoramidite is introduced during the coupling step at the desired position in the oligonucleotide sequence.

Diagram of the Solid-Phase RNA Synthesis Workflow

Caption: Workflow for solid-phase synthesis of 2'-O-Methyl RNA oligonucleotides.

Reagents and Materials

Reagent/MaterialRecommended Specifications
Phosphoramidite DMT-2'-O-Methyl-rC(tac) Phosphoramidite, anhydrous
Solid Support Controlled Pore Glass (CPG) or Polystyrene (PS) with the initial nucleoside
Activator 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile (B52724)
Deblocking Solution 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM)
Capping Solution A Acetic anhydride (B1165640) in THF/Pyridine
Capping Solution B 16% N-Methylimidazole in THF
Oxidizing Solution 0.02 M Iodine in THF/Pyridine/Water
Washing Solution Anhydrous acetonitrile
Cleavage & Deprotection Ammonium hydroxide/40% Methylamine 1:1 (v/v) (AMA) or concentrated Ammonium Hydroxide

Experimental Protocols

Preparation of Reagents
  • Phosphoramidite Solution: Dissolve the DMT-2'-O-Methyl-rC(tac) phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. It is crucial to maintain anhydrous conditions to prevent hydrolysis of the phosphoramidite.

  • Activator Solution: Use a commercially available 0.25 M ETT solution or prepare it using anhydrous acetonitrile.

Automated Solid-Phase Synthesis Cycle

The following protocol is a general guideline for automated synthesizers. Timings and volumes may need to be optimized based on the specific instrument and scale of synthesis.

StepReagent(s)Typical TimePurpose
1. Deblocking 3% TCA or DCA in DCM60-120 secondsRemoves the 5'-DMT protecting group to free the hydroxyl for coupling.
2. Washing Anhydrous Acetonitrile30-60 secondsRemoves the deblocking solution and residual water.
3. Coupling 0.1 M Phosphoramidite + 0.25 M ETT6 minutes[1]Couples the phosphoramidite to the free 5'-hydroxyl group.
4. Washing Anhydrous Acetonitrile30-60 secondsRemoves excess phosphoramidite and activator.
5. Capping Capping A + Capping B30-60 secondsAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
6. Washing Anhydrous Acetonitrile30-60 secondsRemoves excess capping reagents.
7. Oxidation 0.02 M Iodine Solution30-60 secondsOxidizes the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
8. Washing Anhydrous Acetonitrile30-60 secondsRemoves the oxidizing solution.

Repeat steps 1-8 for each subsequent monomer addition.

Cleavage and Deprotection

The use of the 'tac' protecting group on the cytidine base allows for significantly faster deprotection compared to standard protecting groups.

Deprotection MethodReagentTemperatureTimeNotes
Ultra-Fast AMA (Ammonium hydroxide/40% Methylamine 1:1)65°C10 minutesRecommended for rapid deprotection.
Fast Concentrated Ammonium Hydroxide55°C15 minutesAn alternative to AMA.
Room Temperature Concentrated Ammonium HydroxideRoom Temp.2 hoursFor highly sensitive oligonucleotides.

Protocol:

  • After synthesis, dry the solid support thoroughly.

  • Transfer the support to a sealed vial.

  • Add the chosen deprotection solution (e.g., 1 mL of AMA for a 1 µmol synthesis).

  • Incubate at the specified temperature and time.

  • After incubation, transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Rinse the support with an additional small volume of the deprotection solution or water and combine with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Note: The 2'-O-Methyl group is stable to these deprotection conditions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the key chemical transformations during a single synthesis cycle.

Diagram of the Phosphoramidite Coupling Chemistry

coupling_chemistry cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling & Oxidation Phosphoramidite DMT-O-Sugar-P(OR)NR2 Phosphoramidite ActivatedAmidite DMT-O-Sugar-P(OR)-Activator Activated Intermediate Phosphoramidite->ActivatedAmidite SolidSupport HO-Oligo-Support Free 5'-OH PhosphiteTriester DMT-O-Sugar-P(OR)-O-Oligo-Support Phosphite Triester SolidSupport:port->PhosphiteTriester Activator Activator (e.g., ETT) Activator->ActivatedAmidite ActivatedAmidite->PhosphiteTriester PhosphateTriester DMT-O-Sugar-P(=O)(OR)-O-Oligo-Support Phosphate Triester PhosphiteTriester->PhosphateTriester Oxidation Oxidizer Oxidizer (Iodine) Oxidizer->PhosphateTriester

Caption: Key chemical transformations in the coupling and oxidation steps.

Data Presentation

ParameterDMT-2'-O-Methyl-rC(tac) PhosphoramiditeStandard 2'-O-TBDMS RNA Phosphoramidites
Typical Coupling Time 6 minutes (with ETT activator)[1]10-15 minutes
Deprotection Time (Base) 10-15 minutes at 55-65°C4-8 hours at 55°C
Deprotection Conditions Mild (AMA or NH4OH)Harsher (requires fluoride (B91410) treatment for 2'-OH)
Expected Coupling Efficiency >98%97-99%

Conclusion

The use of DMT-2'-O-Methyl-rC(tac) Phosphoramidite offers a significant advantage for the synthesis of 2'-O-Methylated RNA oligonucleotides. The labile 'tac' protecting group dramatically reduces the deprotection time and allows for milder conditions, which is beneficial for the integrity of the final product, especially for longer sequences or those containing sensitive modifications. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this phosphoramidite in their work.

References

Application Notes and Protocols for Deprotection of Oligonucleotides with tac-Protected Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butylphenoxyacetyl (tac) protecting group offers a significant advantage in oligonucleotide synthesis due to its lability under mild basic conditions. This feature allows for rapid and efficient deprotection, which is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications. The use of tac-protected cytidine (B196190) phosphoramidite (B1245037) streamlines the deprotection process, leading to high-purity and high-yield oligonucleotides.[1] This document provides detailed application notes and protocols for two common deprotection strategies for oligonucleotides synthesized with tac-protected cytidine: concentrated ammonium (B1175870) hydroxide (B78521) and a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

The tac protecting group was developed to accelerate the deprotection step and enable the use of milder conditions compared to traditional protecting groups like isobutyryl.[1] This allows for greater flexibility in the synthesis of complex oligonucleotides.

Deprotection Strategies and Mechanisms

The removal of the tac group from the exocyclic amine of cytidine is achieved through aminolysis. Both ammonium hydroxide and AMA act as nucleophiles that attack the carbonyl carbon of the acetyl group, leading to the cleavage of the amide bond and the release of the unprotected cytidine. The phenoxyacetic acid derivative is released as a byproduct.

Below is a diagram illustrating the general mechanism of amine-mediated deprotection of the tac group.

DeprotectionMechanism tac_cytidine tac-Protected Cytidine N-C(=O)-CH₂-O-Ph-tBu intermediate Tetrahedral Intermediate tac_cytidine->intermediate Nucleophilic Attack amine {Amine | R-NH₂ (NH₃ or CH₃NH₂)} deprotected_cytidine Deprotected Cytidine -NH₂ intermediate->deprotected_cytidine Amide Bond Cleavage byproduct {Byproduct | R-NH-C(=O)-CH₂-O-Ph-tBu} intermediate->byproduct

Caption: General mechanism of tac-group removal.

Experimental Protocols

This section provides detailed protocols for the deprotection of oligonucleotides containing tac-protected cytidine using either concentrated ammonium hydroxide or AMA.

Overall Deprotection Workflow

The general workflow for oligonucleotide deprotection and subsequent analysis is outlined below.

DeprotectionWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_workup Post-Deprotection Workup cluster_analysis Analysis synthesis Solid-Phase Synthesis (with tac-dC phosphoramidite) choice Choose Deprotection Reagent synthesis->choice cleavage Cleavage from Solid Support & Base Deprotection evaporation Evaporation of Solvent cleavage->evaporation ammonia Concentrated NH₄OH choice->ammonia Method A ama AMA (NH₄OH / CH₃NH₂) choice->ama Method B ammonia->cleavage ama->cleavage desalting Desalting (e.g., Gel Filtration) evaporation->desalting hplc HPLC Analysis (Purity Assessment) desalting->hplc ms Mass Spectrometry (Identity Confirmation) desalting->ms

References

Application Notes and Protocols: DMT-2'O-Methyl-rC(tac) Phosphoramidite in mRNA Vaccine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) vaccines has revolutionized the landscape of vaccinology, offering a potent and rapidly adaptable platform for combating infectious diseases. A key determinant of the efficacy and safety of these vaccines lies in the molecular engineering of the mRNA molecule itself. Chemical modifications of the ribonucleotides are employed to enhance stability, increase translational efficiency, and modulate the innate immune response. Among these modifications, 2'-O-methylation of cytidine (B196190) residues has emerged as a critical alteration. This document provides detailed application notes and protocols for the use of DMT-2'O-Methyl-rC(tac) Phosphoramidite, a key building block for the incorporation of 2'-O-methylated cytidine into synthetic mRNA for vaccine applications.

The 2'-O-methyl modification provides enhanced stability to the RNA backbone against enzymatic degradation by nucleases, thereby prolonging its half-life within the cell and leading to sustained antigen expression.[1][2][3][4][5] Furthermore, this modification can help in evading the host's innate immune recognition, which can otherwise lead to unwanted inflammatory responses and reduced protein translation.[6][7][8] The tac (tert-butylphenoxyacetyl) protecting group on the cytidine base is designed for efficient coupling during solid-phase synthesis and can be readily removed during the deprotection steps.[9][]

These application notes will provide a comprehensive guide, including quantitative data on the impact of 2'-O-methylation, detailed experimental protocols for mRNA synthesis and analysis, and visualizations of key workflows and biological pathways.

Data Presentation

Table 1: Impact of 2'-O-Methylation on mRNA Properties
PropertyUnmodified mRNA2'-O-Methylated mRNAQuantitative ImprovementReference
mRNA Stability (Half-life) ShorterSignificantly LongerPositive correlation observed[1][2][3]
Translational Efficiency BaselineCan be decreasedCodon-context dependent reduction[11][12][13]
Innate Immune Response (e.g., Type I Interferon Induction) HighReducedLower cytokine levels (e.g., IFN-α, IL-6)[7][14]
Protein Production in vivo VariablePotentially enhanced due to increased stabilityCell-type specific effects[15]
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₅₂H₆₄N₅O₁₀P
Molecular Weight 950.07 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98%
Coupling Efficiency >99%
Storage Conditions -20°C, under inert atmosphere

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-Methylated mRNA Oligonucleotides

This protocol outlines the automated solid-phase synthesis of a short, 2'-O-methylated RNA sequence using this compound on a standard DNA/RNA synthesizer. This process can be scaled for the synthesis of longer mRNA constructs.

Materials:

  • This compound

  • Standard A, G, U, and unmodified C phosphoramidites with appropriate protecting groups

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Pyridine/Water)

  • Deblocking solution (Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine 1:1)

  • Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP)

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Preparation: Load the synthesizer with the required phosphoramidites, solid support, and reagents according to the manufacturer's instructions.

  • Sequence Programming: Program the desired mRNA sequence into the synthesizer software, specifying the positions for the incorporation of the 2'-O-methylated cytidine.

  • Synthesis Cycle (repeated for each nucleotide):

    • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide on the solid support is removed by treatment with the deblocking solution.

    • Coupling: The this compound (or other specified phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 3-5 minutes.[16]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.

  • Cleavage and Base Deprotection: The synthesized RNA is cleaved from the CPG support, and the nucleobase and phosphate protecting groups are removed by incubation with the AMA solution at 65°C for 30 minutes.

  • 2'-O-Protecting Group Removal: The 2'-O-silyl protecting groups (if used for other nucleotides) are removed by treatment with TEA·3HF in NMP.

  • Purification: The crude 2'-O-methylated mRNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: The purified mRNA is desalted using a suitable method (e.g., size-exclusion chromatography) and quantified by UV spectrophotometry at 260 nm.

Protocol 2: In Vitro Transcription of 2'-O-Methylated mRNA

This protocol describes the enzymatic synthesis of a full-length 2'-O-methylated mRNA using a DNA template. In this method, the 2'-O-methylation is introduced post-transcriptionally.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

  • Cap analog (e.g., CleanCap® Reagent AG)

  • Reaction Buffer

  • S-adenosylmethionine (SAM)

  • Vaccinia Capping Enzyme

  • mRNA Cap 2'-O-Methyltransferase

  • DNase I, RNase-free

  • RNase Inhibitor

  • Purification columns or beads for mRNA

Procedure:

  • In Vitro Transcription Reaction Setup:

    • In a nuclease-free tube, combine the reaction buffer, NTPs, cap analog, and linearized DNA template.

    • Add T7 RNA Polymerase and RNase inhibitor.

    • Incubate at 37°C for 2 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • mRNA Purification: Purify the capped mRNA using a suitable column-based or magnetic bead-based method.

  • 2'-O-Methylation Reaction:

    • Combine the purified capped mRNA, reaction buffer, and SAM in a nuclease-free tube.

    • Add mRNA Cap 2'-O-Methyltransferase.

    • Incubate at 37°C for 1 hour.

  • Final Purification: Purify the 2'-O-methylated mRNA to remove enzymes and unincorporated nucleotides.

  • Quality Control: Analyze the integrity and purity of the final mRNA product by agarose (B213101) gel electrophoresis and UV spectrophotometry. The extent of 2'-O-methylation can be quantified by mass spectrometry.[17][18]

Protocol 3: Analysis of 2'-O-Methylation in mRNA by HPLC

This protocol outlines the enzymatic digestion of mRNA and subsequent analysis of the nucleoside composition by High-Performance Liquid Chromatography (HPLC) to quantify the level of 2'-O-methylcytidine.

Materials:

  • Purified 2'-O-methylated mRNA

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • HPLC system with a C18 reverse-phase column and UV detector

  • Mobile phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile phase B: Acetonitrile

  • Nucleoside standards (A, C, G, U, 2'-O-methylcytidine)

Procedure:

  • Enzymatic Digestion:

    • In a microcentrifuge tube, dissolve 1-5 µg of purified mRNA in nuclease-free water.

    • Add Nuclease P1 and incubate at 37°C for 2 hours.

    • Add BAP and incubate at 37°C for an additional 1 hour to dephosphorylate the nucleotides to nucleosides.

  • Sample Preparation: Centrifuge the digested sample to pellet any undigested material. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute the nucleosides using a gradient of mobile phase B in mobile phase A.

    • Monitor the elution profile at 260 nm.

  • Quantification:

    • Identify the peaks corresponding to the standard nucleosides and 2'-O-methylcytidine based on their retention times.

    • Calculate the area under each peak.

    • Determine the percentage of 2'-O-methylcytidine relative to the total cytidine content.

Mandatory Visualization

mRNA_Vaccine_Production_Workflow cluster_upstream Upstream Process cluster_downstream Downstream Process plasmid Plasmid DNA Template (with gene of interest) linearization Plasmid Linearization plasmid->linearization ivt In Vitro Transcription (IVT) - T7 RNA Polymerase - NTPs - Cap Analog linearization->ivt modification Post-transcriptional Modification (e.g., 2'-O-Methylation) ivt->modification purification mRNA Purification (e.g., Chromatography) modification->purification qc Quality Control - Integrity (Gel) - Purity (HPLC) - Sequence Verification purification->qc formulation Lipid Nanoparticle (LNP) Formulation qc->formulation fill_finish Fill & Finish formulation->fill_finish

Caption: Workflow for mRNA vaccine production.

Caption: Innate immune recognition of mRNA.

References

Troubleshooting & Optimization

Improving coupling efficiency of DMT-2'O-Methyl-rC(tac) Phosphoramidite.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling efficiency of DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037) in their oligonucleotide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is DMT-2'O-Methyl-rC(tac) Phosphoramidite and what are its key features?

This compound is a specialized chemical building block used in the synthesis of RNA oligonucleotides.[1][2][3] Its key features include:

  • 2'-O-Methyl Modification: This modification provides enhanced stability to the resulting RNA strand, making it more resistant to degradation by nucleases.[2] This is particularly beneficial for therapeutic and diagnostic applications.[2]

  • DMT (Dimethoxytrityl) Group: This acid-labile protecting group on the 5'-hydroxyl position allows for easy monitoring of coupling efficiency during synthesis (via trityl cation assay) and simplifies purification.[2]

  • (tac) Protecting Group: The tert-butyl phenoxyacetyl (tac) group protects the exocyclic amine of the cytosine base. It is designed for rapid and efficient deprotection under milder basic conditions compared to standard protecting groups like isobutyryl (iBu).[4]

  • Phosphoramidite Moiety: The 3'-phosphoramidite group is the reactive component that, when activated, couples to the free 5'-hydroxyl of the growing oligonucleotide chain.[]

Q2: What does "coupling efficiency" mean and why is it important?

Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in a single synthesis cycle. High coupling efficiency (ideally >99%) is critical because any failed reactions lead to truncated, shorter oligonucleotide sequences.[6] The impact of even small decreases in efficiency is cumulative; for example, a 98.5% efficiency for a 50-mer oligo results in only about 52% full-length product, while a 99.5% efficiency yields approximately 78%.[7]

Q3: Are there any known stability issues with phosphoramidites containing the 'tac' protecting group?

Yes, while the 'tac' group facilitates faster deprotection, some studies have indicated that phosphoramidites with this protecting group may be less stable in solution compared to those with other protecting groups like isobutyryl (iBu).[4] This increased susceptibility to degradation, particularly hydrolysis, means that fresh solutions of the phosphoramidite should be used, and exposure to moisture must be minimized.[4][8]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound.

Issue 1: Low Coupling Efficiency

Low coupling efficiency is the most common problem, leading to low yields of the full-length oligonucleotide.

Possible Causes & Solutions:

  • Reagent Quality and Handling:

    • Moisture Contamination: Water is a primary inhibitor of the coupling reaction. It hydrolyzes the activated phosphoramidite, rendering it inactive.[8]

      • Solution: Use anhydrous acetonitrile (B52724) (<30 ppm water) for all reagents and ensure the synthesizer's gas lines are equipped with drying filters.[8] Prepare fresh phosphoramidite solutions and do not store them on the synthesizer for extended periods.

    • Phosphoramidite Degradation: Due to the potential instability of the 'tac' group, the phosphoramidite may degrade over time in solution.[4]

      • Solution: Dissolve the phosphoramidite just before use. If you suspect degradation, use a fresh bottle of the reagent. For modified reagents that are particularly sensitive, consider treating them with molecular sieves to remove any residual moisture.[9]

    • Activator Potency: The activator is crucial for the coupling reaction. Old or improperly stored activator solutions can lose their potency.

      • Solution: Use fresh activator solution. Ensure the concentration is appropriate for your synthesis scale and protocol.

  • Experimental Parameters:

    • Insufficient Coupling Time: 2'-O-Methyl phosphoramidites, due to the steric hindrance of the 2'-O-methyl group, often require longer coupling times than standard DNA phosphoramidites.[10][11]

      • Solution: Extend the coupling time. While standard DNA amidites may couple in 30 seconds, 2'-O-Me amidites often benefit from times of 6 to 15 minutes.[12][13][14]

    • Suboptimal Activator: The choice of activator can significantly impact coupling efficiency, especially for sterically hindered phosphoramidites.

      • Solution: Consider using a more potent activator. 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) are often recommended for RNA synthesis.[13][15] DCI is less acidic than tetrazole derivatives, which can be advantageous in certain contexts.[15]

Issue 2: Presence of Deletion Sequences in the Final Product

This is often a direct result of incomplete coupling at one or more steps, followed by inefficient capping.

Possible Causes & Solutions:

  • Inefficient Capping: If the unreacted 5'-hydroxyl groups are not effectively capped (typically by acetylation), they can react in a subsequent cycle, leading to an oligonucleotide with an internal deletion.[6][12]

    • Solution: Ensure your capping reagents (Cap Mix A and Cap B) are fresh and delivered efficiently. For longer syntheses, consider increasing the delivery time and volume of the capping reagents.[8] Some protocols recommend using 6.5% DMAP in Cap B for higher capping efficiency.[8]

Issue 3: Unexpected Side Reactions

Side reactions can lead to modified or impure oligonucleotides.

Possible Causes & Solutions:

  • Activator Acidity: Highly acidic activators like tetrazole can cause a small amount of detritylation of the phosphoramidite monomer in solution before it reaches the column, leading to the formation of n+1 sequences (dimer addition).

    • Solution: If n+1 sequences are an issue, consider switching to a less acidic activator like DCI.

Data Presentation

Table 1: General Comparison of Common Activators for RNA Synthesis

ActivatorTypical ConcentrationRecommended Coupling Time for 2'-O-Me AmiditesKey Characteristics
1H-Tetrazole0.45 M10-15 minutesStandard, but can be less effective for sterically hindered amidites. Its acidity may cause some dimer formation.
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.5 M6-12 minutesMore acidic and reactive than tetrazole; often preferred for RNA synthesis.[14]
4,5-Dicyanoimidazole (DCI)0.25 M10-15 minutesLess acidic than tetrazoles, reducing the risk of dimer formation. More nucleophilic, leading to faster coupling rates relative to tetrazole.[13]
5-Benzylthio-1H-tetrazole (BTT)0.3 M5-10 minutesA highly effective activator for RNA synthesis.[12]

Note: Optimal coupling times are instrument- and sequence-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Standard Coupling Cycle for this compound

This protocol is a general guideline and may need optimization for your specific synthesizer and sequence.

  • Deblocking (Detritylation): Treat the solid support with 3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane (B109758) to remove the 5'-DMT group.

  • Washing: Thoroughly wash the support with anhydrous acetonitrile.

  • Activation & Coupling:

    • Simultaneously deliver the this compound solution (e.g., 0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile) to the synthesis column.

    • Allow the coupling reaction to proceed for 6-15 minutes .

  • Washing: Wash the support with anhydrous acetonitrile.

  • Capping: Treat the support with capping solution A (acetic anhydride) and capping solution B (N-methylimidazole) to block any unreacted 5'-hydroxyl groups.

  • Washing: Wash the support with anhydrous acetonitrile.

  • Oxidation: Treat the support with an iodine solution (e.g., 0.02 M iodine in THF/pyridine/water) to oxidize the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Washing: Wash the support with anhydrous acetonitrile to prepare for the next cycle.

Visualizations

Diagram 1: Standard Oligonucleotide Synthesis Cycle

This diagram illustrates the four main steps in each cycle of phosphoramidite-based oligonucleotide synthesis.

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Amidite Addition) Deblocking->Coupling Activate Capping 3. Capping (Block Failures) Coupling->Capping Cap Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidize Oxidation->Deblocking Next Cycle

Caption: The four-step cycle of phosphoramidite chemistry for oligonucleotide synthesis.

Diagram 2: Troubleshooting Logic for Low Coupling Efficiency

This workflow helps diagnose the root cause of low coupling efficiency.

Troubleshooting_Workflow Start Low Coupling Efficiency Detected CheckReagents Check Reagent Age & Handling - Fresh Amidite? - Anhydrous Solvents? - Fresh Activator? Start->CheckReagents CheckParams Review Synthesis Parameters - Coupling Time? - Activator Choice? CheckReagents->CheckParams Reagents are fresh and properly stored ReRun Re-synthesize with Fresh Reagents CheckReagents->ReRun Reagents are old or improperly stored OptimizeTime Increase Coupling Time (e.g., to 10-15 min) CheckParams->OptimizeTime ReRun->CheckParams Efficiency still low Success Problem Resolved ReRun->Success Efficiency improves ChangeActivator Switch to Stronger Activator (e.g., ETT or DCI) OptimizeTime->ChangeActivator Efficiency still low OptimizeTime->Success Efficiency improves ChangeActivator->Success Efficiency improves Failure Issue Persists: Contact Advanced Support ChangeActivator->Failure Efficiency still low

Caption: A logical workflow for troubleshooting low coupling efficiency issues.

References

Preventing degradation of DMT-2'O-Methyl-rC(tac) Phosphoramidite during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037). Our goal is to help you prevent degradation and ensure the success of your oligonucleotide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is DMT-2'O-Methyl-rC(tac) Phosphoramidite and what are its key features?

This compound is a specialized reagent used in the chemical synthesis of RNA oligonucleotides.[1][2] Its key features include:

  • 2'-O-Methyl Modification: This modification at the 2' position of the ribose sugar confers increased stability to the resulting RNA molecule and provides resistance against nuclease degradation.[1] This makes it ideal for therapeutic and in-vivo applications.[1]

  • DMT (Dimethoxytrityl) Group: The 5'-O-DMT group is a protecting group that is crucial for the stepwise and controlled synthesis of oligonucleotides.[][4] Its removal (detritylation) allows for the subsequent coupling reaction. The orange color produced upon its cleavage can be used to monitor coupling efficiency.[5]

  • tac (tert-butylphenoxyacetyl) Group: The tac group protects the exocyclic amine of the cytidine (B196190) base during synthesis, preventing unwanted side reactions and ensuring efficient and clean coupling.[1]

  • Phosphoramidite Moiety: The 3'-phosphoramidite group is the reactive part of the molecule that, upon activation, forms a phosphite (B83602) triester linkage with the 5'-hydroxyl group of the growing oligonucleotide chain.[][4][6]

Q2: How should I properly store and handle this compound to prevent degradation?

Proper storage and handling are critical to maintain the integrity of the phosphoramidite.[7][8][9]

  • Storage of Solid Amidite: Store the solid phosphoramidite in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C for long-term stability.[2][10]

  • Storage of Solutions: For solutions in anhydrous acetonitrile (B52724), short-term storage on the synthesizer is acceptable.[11] For longer periods, it is recommended to store solutions at -20°C under an inert atmosphere.[10] Repeated freeze-thaw cycles should be avoided.[10]

  • Handling: Always handle phosphoramidites in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[8] Use anhydrous techniques and an inert atmosphere to prevent exposure to moisture and air.[7][11][12]

Storage Condition Summary

ConditionSolid PhosphoramiditePhosphoramidite in Anhydrous Acetonitrile
Temperature -20°C[2][10]Room Temperature (short-term, on synthesizer)[11], -20°C (long-term)[10]
Atmosphere Inert Gas (Argon or Nitrogen)[11]Inert Gas (Argon or Nitrogen)[11]
Precautions Avoid moisture and air exposure[7]Minimize freeze-thaw cycles[10]

Q3: What are the primary degradation pathways for this phosphoramidite?

The main degradation pathways for phosphoramidites, including this compound, are:

  • Hydrolysis: This is the most common degradation pathway, caused by reaction with water.[11][13][14] Even trace amounts of moisture can lead to the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction and reduces synthesis efficiency.[11][15]

  • Oxidation: The P(III) center of the phosphoramidite is susceptible to oxidation to a P(V) species, especially in the presence of air.[11][16] The oxidized phosphoramidite will not couple to the growing oligonucleotide chain.[11]

  • Acid-catalyzed Degradation: Phosphoramidites are highly sensitive to acidic conditions and degrade almost instantaneously in the presence of even mild acids.[16] This is why the detritylation step, which uses an acid to remove the DMT group, must be carefully controlled.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process due to the degradation of this compound.

Issue 1: Low Coupling Efficiency

  • Symptoms:

    • Low overall yield of the final oligonucleotide.

    • Presence of a high percentage of n-1 shortmers in the crude product upon analysis (e.g., by HPLC or PAGE).

  • Possible Causes and Solutions:

CauseSolution
Moisture Contamination Use anhydrous reagents and techniques. Ensure all solvents, especially acetonitrile, are of high quality with low water content (<10 ppm).[11] Store molecular sieves in the phosphoramidite and activator solutions to scavenge residual moisture.[11] Purge synthesizer lines thoroughly with a dry, inert gas.[11]
Degraded Phosphoramidite Stock Prepare fresh phosphoramidite solutions before starting a synthesis, particularly for long or critical oligonucleotides.[11] Do not store solutions on the synthesizer for extended periods.[11]
Incomplete Activation Ensure the activator (e.g., tetrazole or a derivative) is fresh and anhydrous. Incomplete activation can lead to unreacted phosphoramidite and reduced coupling efficiency.[]
Suboptimal Reaction Conditions Optimize coupling time and temperature. While higher temperatures can increase reaction rates, they can also accelerate degradation.[]

Issue 2: Unexpected Peaks in Analytical Results (HPLC, LC-MS)

  • Symptoms:

    • Multiple unexpected peaks observed during HPLC or LC-MS analysis of the crude or purified oligonucleotide.

    • Peaks corresponding to masses that do not match the expected full-length product or simple n-1 deletions.

  • Possible Causes and Solutions:

CauseSolution
Phosphoramidite Oxidation Handle and store phosphoramidites under an inert atmosphere to prevent exposure to air.[7][11] Use fresh, high-quality reagents.
Depurination This occurs under acidic conditions, particularly during the detritylation step, and can lead to chain cleavage.[][] Use milder deblocking agents or shorten the exposure time to the acid.[] The 2'-O-methyl modification in this compound generally enhances stability against depurination compared to deoxyribonucleosides.
Side-chain Modification Unintended reactions can occur on the nucleobase protecting groups.[] Ensure the use of high-purity phosphoramidites and optimized reaction conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Synthesis

This protocol outlines the steps for preparing a phosphoramidite solution under anhydrous conditions to minimize degradation.

  • Preparation: In a glove box or under a steady stream of inert gas (argon or nitrogen), quickly and accurately weigh the required amount of this compound into an oven-dried, septum-sealed vial.

  • Addition of Molecular Sieves: Add a small amount of activated molecular sieves to the vial to help maintain anhydrous conditions.[11]

  • Dissolution: Using an oven-dried syringe, transfer the required volume of anhydrous acetonitrile to the vial through the septum.

  • Mixing: Gently swirl the vial to dissolve the phosphoramidite. Avoid vigorous shaking to minimize the introduction of air.

  • Installation: The prepared solution is now ready to be placed on the DNA/RNA synthesizer.

Protocol 2: Quality Control of Phosphoramidite Solution using ³¹P NMR

³¹P NMR spectroscopy is a powerful tool to assess the purity and degradation of phosphoramidites.

  • Sample Preparation: Under an inert atmosphere, carefully take an aliquot of the phosphoramidite solution and place it in an NMR tube.

  • Data Acquisition: Acquire a ³¹P NMR spectrum.

  • Analysis:

    • The active P(III) phosphoramidite will show a characteristic signal (typically a doublet of diastereomers).

    • Degradation products will appear as distinct signals at different chemical shifts. For example, the oxidized P(V) species and the H-phosphonate will be readily identifiable.

    • By integrating the peaks, the percentage of active phosphoramidite can be quantified.

Visual Guides

Degradation_Pathways Amidite DMT-2'O-Methyl-rC(tac) Phosphoramidite (Active P(III)) Hydrolysis_Product H-Phosphonate (Inactive) Amidite->Hydrolysis_Product + H₂O (Moisture) Oxidation_Product Oxidized Phosphoramidate (Inactive P(V)) Amidite->Oxidation_Product + O₂ (Air) Acid_Degradation Degraded Products Amidite->Acid_Degradation + Acid Troubleshooting_Workflow Start Low Coupling Efficiency or Unexpected Peaks Check_Reagents Check Reagent Quality (Amidite, Solvents, Activator) Start->Check_Reagents Check_System Check Synthesizer (Moisture, Leaks) Start->Check_System Prepare_Fresh Prepare Fresh Phosphoramidite Solution Check_Reagents->Prepare_Fresh Degradation Suspected Use_Anhydrous Ensure Anhydrous Techniques Check_System->Use_Anhydrous Moisture Detected Optimize_Protocol Optimize Synthesis Protocol (Coupling Time, Temp) Prepare_Fresh->Optimize_Protocol Use_Anhydrous->Optimize_Protocol Success Successful Synthesis Optimize_Protocol->Success

References

Technical Support Center: Optimization of Deprotection Conditions for Tac-Protected RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deprotection of tac-protected RNA. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure successful and efficient removal of the 2'-O-protecting groups.

Understanding "Tac" Protecting Groups

The term "tac" in the context of RNA synthesis can refer to two distinct protecting groups, each with its own optimized deprotection strategy:

  • TC (2'-O-Thiomorpholine-4-carbothioate): This group allows for a simplified, one-step deprotection of the 2'-hydroxyl and nucleobase protecting groups.[1][2] The primary reagent for TC deprotection is ethylenediamine (B42938) (EDA).

  • TAC (tert-butylphenoxyacetyl): This labile protecting group facilitates ultra-fast deprotection under mild conditions, making it suitable for oligonucleotides with base-labile modifications. Deprotection is typically achieved using concentrated ammonia (B1221849) or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).

This guide will cover the optimization and troubleshooting for both TC and TAC protecting groups.

Troubleshooting Guide

This section addresses common issues encountered during the deprotection of tac-protected RNA.

Issue 1: Incomplete Deprotection

Symptom:

  • Analysis by gel electrophoresis shows multiple bands instead of a single, clean product band.[1]

  • Mass spectrometry analysis reveals the presence of species with a higher mass than the expected fully deprotected RNA. For instance, incomplete removal of a TBDMS group (a common 2'-O-protecting group) results in a mass increase of 114 Da.[]

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) shows multiple peaks, with incompletely deprotected species typically eluting later.[4][5]

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reagent Concentration or Volume Ensure the deprotection solution (EDA or AMA) completely covers the solid support or the dried oligonucleotide pellet. Use the recommended volume of reagent for the scale of your synthesis.
Suboptimal Deprotection Time or Temperature Adhere to the recommended incubation times and temperatures for the specific tac-protecting group and deprotection reagent. For particularly long or G-rich sequences, extended deprotection times may be necessary.[]
Water Contamination in Reagents For some deprotection chemistries, particularly those involving fluoride (B91410) reagents for other types of protecting groups, the presence of water can significantly reduce deprotection efficiency.[1] While less documented for EDA and AMA, using anhydrous reagents and maintaining a dry environment is good practice.
Degraded Deprotection Reagent Use fresh deprotection solutions. For example, ammonium hydroxide solutions can lose ammonia gas over time, reducing their effectiveness.[4][6]

Issue 2: RNA Degradation

Symptom:

  • Gel electrophoresis shows smearing or low-molecular-weight bands.

  • Low yield of the final product.

  • Mass spectrometry indicates the presence of fragments of the target RNA.

Possible Causes and Solutions:

CauseRecommended Action
Prolonged Exposure to Harsh Basic Conditions Minimize deprotection times to what is necessary for complete removal of the protecting groups. Over-incubation can lead to degradation of the RNA backbone.
RNase Contamination Ensure all solutions, tubes, and pipet tips are RNase-free. Maintain sterile conditions throughout the deprotection and workup process.[7]
High Temperatures While elevated temperatures can accelerate deprotection, excessive heat can also promote RNA degradation. Use the recommended temperatures for your specific protocol.

Issue 3: Base Modifications (Side Reactions)

Symptom:

  • Mass spectrometry analysis shows unexpected mass additions to the final product. For example, a +14 Da addition can indicate the formation of N4-methyl cytidine (B196190) when using AMA.[]

  • Chromatographic analysis shows side peaks that are difficult to separate from the main product.

Possible Causes and Solutions:

CauseRecommended Action
Transamination of Cytidine When using EDA for deprotection, transamination of N4-benzoyl cytidine can occur.[1] Using acetyl-protected cytidine (Ac-C) can minimize this side reaction when using amine-based deprotection reagents like AMA.[6][8]
Reaction with Unprotected Bases Ensure that the nucleobase protecting groups are stable during the synthesis and are only removed during the final deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using TC-protected RNA?

A1: The main advantage of TC-protected RNA is the simplified one-step deprotection process. Treatment with ethylenediamine (EDA) removes both the 2'-TC group and the standard nucleobase protecting groups simultaneously, which can shorten the overall processing time by nearly 50% compared to traditional methods that require a separate fluoride treatment step.[2]

Q2: Can I use the same deprotection conditions for both TC and TAC-protected RNA?

A2: No, the deprotection conditions are different. TC-protected RNA is deprotected with ethylenediamine (EDA), while TAC-protected RNA is deprotected with concentrated ammonia or an ammonium hydroxide/methylamine (AMA) mixture.

Q3: How can I confirm that the deprotection is complete?

A3: The completeness of deprotection can be assessed using several analytical techniques:

  • Mass Spectrometry (MS): This will confirm the molecular weight of the final product. Incomplete deprotection will result in a higher mass.

  • Gel Electrophoresis (PAGE): A fully deprotected RNA oligonucleotide should appear as a single, sharp band. Multiple bands or smearing can indicate incomplete deprotection or degradation.

  • High-Performance Liquid Chromatography (HPLC): Both reverse-phase and ion-exchange HPLC can be used to assess the purity of the RNA. Incompletely deprotected species will have different retention times than the final product.[9]

Q4: What are the key safety precautions to take when working with EDA and AMA?

A4: Both ethylenediamine and concentrated ammonia/methylamine are corrosive and have strong odors. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: My RNA sequence is very long. Do I need to adjust the deprotection protocol?

A5: For longer RNA oligonucleotides, you may need to extend the deprotection time to ensure complete removal of all protecting groups. For some chemistries, specific reagents are recommended for longer oligos.[5][9][10] Always refer to the specific protocol for your RNA chemistry.

Experimental Protocols

Protocol 1: Deprotection of TC-Protected RNA using Ethylenediamine (EDA)

This protocol describes the one-step cleavage and deprotection of TC-protected RNA from the solid support.

Materials:

  • TC-protected RNA synthesized on a solid support (e.g., CPG)

  • Anhydrous ethylenediamine (EDA)

  • Anhydrous toluene (B28343) (optional, can be mixed 1:1 v/v with EDA)[11]

  • Anhydrous acetonitrile (B52724)

  • RNase-free water

  • Sterile, RNase-free microcentrifuge tubes and pipette tips

Procedure:

  • After RNA synthesis is complete, dry the solid support thoroughly under a stream of argon or nitrogen gas.

  • Place the solid support in a sealable, sterile vial.

  • Add the EDA deprotection solution (neat EDA or a 1:1 mixture of EDA and toluene) to the vial, ensuring the support is completely submerged. Use approximately 500 µL per µmole of synthesis scale.[12]

  • Seal the vial tightly and incubate at room temperature for 2 hours. Note: Do not heat the reaction.

  • After incubation, carefully remove the EDA solution using a sterile pipette and transfer it to a new sterile tube.

  • Wash the solid support three times with anhydrous acetonitrile to recover any remaining product.[7]

  • Combine the washings with the EDA solution.

  • Dry the combined solution under vacuum.

  • Resuspend the deprotected RNA pellet in RNase-free water.

  • The crude RNA is now ready for purification (e.g., by HPLC or gel electrophoresis).

Protocol 2: Deprotection of TAC-Protected RNA using Ammonium Hydroxide/Methylamine (AMA)

This protocol is for the rapid deprotection of TAC-protected RNA.

Materials:

  • TAC-protected RNA synthesized on a solid support

  • Ammonium hydroxide (30%)

  • Methylamine (40% in water)

  • RNase-free water

  • Sterile, RNase-free microcentrifuge tubes and pipette tips

Procedure:

  • Prepare the AMA deprotection reagent by mixing equal volumes of ammonium hydroxide and 40% aqueous methylamine (1:1 v/v). Prepare this solution fresh.

  • Transfer the solid support with the synthesized RNA to a sealable vial.

  • Add the AMA reagent to the vial, ensuring the support is fully covered.

  • Seal the vial and incubate at 65°C for 10-15 minutes.[8][13]

  • After incubation, cool the vial on ice.

  • Carefully transfer the supernatant containing the cleaved and deprotected RNA to a new sterile tube.

  • Wash the support with RNase-free water and combine the wash with the supernatant.

  • Dry the RNA solution under vacuum.

  • Resuspend the RNA pellet in RNase-free water for subsequent purification.

Quantitative Data Summary

Table 1: Recommended Deprotection Conditions for TC-Protected RNA

Deprotection ReagentTemperatureTimeNotes
Neat Ethylenediamine (EDA)Room Temperature2 hoursOne-step cleavage and deprotection.[14]
EDA/Toluene (1:1 v/v)Room Temperature2 hoursCan be used for on-column deprotection.[11]

Table 2: Recommended Deprotection Conditions for TAC-Protected and other common RNA Protecting Groups

Protecting Group ChemistryDeprotection ReagentTemperatureTimeNotes
TAC Ammonium Hydroxide/Methylamine (AMA)65°C10 minutesUltra-fast deprotection.[8]
TAC Concentrated Ammonium Hydroxide55°C15 minutes
TAC Concentrated Ammonium HydroxideRoom Temperature2 hoursFor base-labile modifications.
UltraMild Monomers (e.g., Pac-dA, Ac-C, iPr-Pac-dG) 0.05M Potassium Carbonate in MethanolRoom Temperature4 hoursFor highly sensitive oligonucleotides.[6]
Standard TBDMS/TOM with Ac-C Ammonium Hydroxide/Methylamine (AMA)65°C10 minutes[9][10]
Standard TBDMS/TOM with Bz-C Ammonium Hydroxide/Ethanol (3:1)Room Temperature4 hours[9][10]

Visual Workflows

Deprotection_Workflow_TC_RNA start Start: Synthesized TC-Protected RNA on Solid Support dry_support Dry Solid Support (Argon or Nitrogen) start->dry_support add_eda Add Ethylenediamine (EDA) (Neat or in Toluene) dry_support->add_eda incubate Incubate (Room Temperature, 2 hours) add_eda->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant wash_support Wash Support (Anhydrous Acetonitrile) incubate:s->wash_support:n combine Combine Supernatant and Washes collect_supernatant->combine wash_support->combine dry_product Dry Under Vacuum combine->dry_product resuspend Resuspend in RNase-free Water dry_product->resuspend purify Purification (HPLC, PAGE) resuspend->purify end End: Purified, Deprotected RNA purify->end

Caption: Workflow for the deprotection of TC-protected RNA.

Troubleshooting_Incomplete_Deprotection start Symptom: Incomplete Deprotection (Multiple bands on gel, incorrect mass) check_reagents Check Deprotection Reagents start->check_reagents check_conditions Review Deprotection Conditions start->check_conditions check_sequence Consider RNA Sequence start->check_sequence reagent_fresh Are reagents fresh? check_reagents->reagent_fresh reagent_volume Was sufficient volume used? check_reagents->reagent_volume reagent_anhydrous Were anhydrous conditions maintained? check_reagents->reagent_anhydrous time_temp Were recommended time and temperature used? check_conditions->time_temp long_g_rich Is the sequence long or G-rich? check_sequence->long_g_rich use_fresh Solution: Use fresh reagents. reagent_fresh->use_fresh No increase_volume Solution: Increase reagent volume. reagent_volume->increase_volume No ensure_dry Solution: Ensure anhydrous conditions. reagent_anhydrous->ensure_dry No optimize_conditions Solution: Re-run with correct time/temp. time_temp->optimize_conditions No extend_time Solution: Extend deprotection time. long_g_rich->extend_time Yes

Caption: Troubleshooting logic for incomplete RNA deprotection.

References

Technical Support Center: DMT-2'O-Methyl-rC(tac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037) in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is DMT-2'-O-Methyl-rC(tac) Phosphoramidite and what are its key features?

DMT-2'-O-Methyl-rC(tac) Phosphoramidite is a specialized cytidine (B196190) phosphoramidite used in the chemical synthesis of RNA oligonucleotides.[1][2][3] Its key features include:

  • 2'-O-Methyl Modification: This modification provides increased stability to the resulting RNA strand and enhances its resistance to nuclease degradation, which is beneficial for therapeutic applications.[3]

  • DMT (Dimethoxytrityl) Group: The 5'-DMT group is a protecting group that allows for easy monitoring of the synthesis process and simplifies purification.[3][4]

  • (tac) Protecting Group: The N4-tac (tert-butylphenoxyacetyl) group protects the exocyclic amine of the cytidine base during synthesis, ensuring efficient coupling and minimizing side reactions.[3]

Q2: What are the common purity issues associated with phosphoramidites like DMT-2'-O-Methyl-rC(tac) Phosphoramidite?

Impurities in phosphoramidites can be broadly categorized into three classes:

  • Nonreactive and Noncritical: These impurities do not participate in the oligonucleotide synthesis and are typically removed during the standard purification process. Examples include hydrolyzed nucleosides.[4][5]

  • Reactive but Noncritical: These impurities can be incorporated into the oligonucleotide chain but are generally easy to detect and separate from the final product. An example is a phosphoramidite with a modification on the 5'-OH group other than DMT.[4][5]

  • Reactive and Critical: These are the most problematic impurities as they can be incorporated into the oligonucleotide and are difficult or impossible to separate from the desired product.[4][5] An example is the "reverse amidite" (3'-DMT-5'-phosphoramidite), which can lead to errors in the growing oligonucleotide chain.[5]

Q3: How should I store and handle DMT-2'-O-Methyl-rC(tac) Phosphoramidite to maintain its purity?

Proper storage and handling are crucial to prevent degradation and maintain the high purity of the phosphoramidite.

  • Storage: It should be stored at -20°C in a tightly sealed container.[2][6] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1]

  • Handling: Avoid repeated freeze-thaw cycles.[1] When preparing solutions, use anhydrous solvents and purge the solvent with an inert gas.[6] Always handle the solid material in a dry environment to prevent hydrolysis.

Troubleshooting Guide

This guide addresses common problems encountered during oligonucleotide synthesis that may be related to the purity of DMT-2'-O-Methyl-rC(tac) Phosphoramidite.

Problem: Low Coupling Efficiency

Potential Cause Recommended Action
Phosphoramidite Degradation Hydrolysis of the phosphoramidite due to moisture can lead to the formation of the unreactive H-phosphonate. Ensure proper storage and handling in anhydrous conditions.[5]
Poor Quality of Phosphoramidite The purity of the phosphoramidite should be verified. A lower purity can result in a lower concentration of the active species.
Inefficient Activation Check the concentration and quality of the activator (e.g., tetrazole, DCI). Optimize the activation time as needed.[5]

Problem: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis of the Final Oligonucleotide

Potential Cause Recommended Action
Presence of Reactive Impurities in the Phosphoramidite If a reactive impurity is present in the phosphoramidite, it can be incorporated into the oligonucleotide, leading to sequences of incorrect mass. Analyze the phosphoramidite raw material for purity.
Side Reactions During Synthesis Review the synthesis protocol for potential side reactions. Ensure that all protecting groups are stable under the synthesis conditions.
Incomplete Capping of Failure Sequences Inefficient capping can lead to the elongation of (n-1) shortmer sequences, resulting in a complex mixture of products.[]

Data on Phosphoramidite Purity

While specific batch-to-batch data can vary, the following table summarizes typical purity specifications for DMT-2'-O-Methyl-rC(tac) Phosphoramidite and common impurities.

Parameter Typical Specification Potential Impurities Class of Impurity
Purity (by HPLC) ≥95% - ≥97%[1][]Oxidized Phosphoramidite (P(V) species)Nonreactive, Noncritical[5]
31P NMR Purity Conforms to structureH-phosphonateNonreactive, Noncritical[5]
Identity (by Mass Spec) Conforms to expected mass"Reverse Amidite" (3'-DMT-5'-phosphoramidite)Reactive, Critical[5]
Phosphoramidites with other 5'-OH protecting groupsReactive, Noncritical[5]

Experimental Protocols

1. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of DMT-2'O-Methyl-rC(tac) Phosphoramidite.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: A buffered aqueous solution (e.g., 50 mM Triethylammonium Acetate).

  • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase A. The exact gradient will depend on the specific column and system.

  • Detection: UV detection at a wavelength appropriate for the DMT group (e.g., 254 nm).

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile.

  • Expected Result: A major peak corresponding to the product. The presence of two closely eluting peaks for the main product is expected due to the two diastereomers at the chiral phosphorus center.[5]

2. Purity Analysis by ³¹P Nuclear Magnetic Resonance (³¹P NMR)

This technique is used to identify and quantify phosphorus-containing species.

  • Solvent: Anhydrous solvent such as Acetonitrile-d₃ or Chloroform-d.

  • Procedure: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Expected Result: The spectrum should show two major peaks corresponding to the two diastereomers of the desired P(III) phosphoramidite. The presence of signals in other regions may indicate oxidized P(V) species or other phosphorus-containing impurities.[5]

Visualizations

G cluster_0 Classification of Phosphoramidite Impurities Impurities Impurities Nonreactive & Noncritical Nonreactive & Noncritical Impurities->Nonreactive & Noncritical Do not incorporate into oligo Reactive & Noncritical Reactive & Noncritical Impurities->Reactive & Noncritical Incorporate but easily separated Reactive & Critical Reactive & Critical Impurities->Reactive & Critical Incorporate and difficult to separate G cluster_1 Troubleshooting Oligonucleotide Synthesis Failure Synthesis_Failure Oligonucleotide Synthesis Failure (e.g., low yield, impurities) Check_Amidite 1. Verify Phosphoramidite Quality Synthesis_Failure->Check_Amidite Check_Reagents 2. Check Other Reagents & Solvents Synthesis_Failure->Check_Reagents Check_Protocol 3. Review Synthesis Protocol Synthesis_Failure->Check_Protocol Purity_Analysis Purity Analysis (HPLC, 31P NMR) Check_Amidite->Purity_Analysis Activator_Quality Activator Potency Check_Reagents->Activator_Quality Anhydrous_Conditions Anhydrous Conditions Check_Reagents->Anhydrous_Conditions Coupling_Time Coupling/Capping Times Check_Protocol->Coupling_Time

References

Impact of moisture on DMT-2'O-Methyl-rC(tac) Phosphoramidite stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037), with a focus on the impact of moisture.

Troubleshooting Guide

Low coupling efficiency and the appearance of unexpected peaks in analytical chromatograms are common issues that can often be traced back to the degradation of phosphoramidite reagents due to moisture exposure. This guide provides a systematic approach to identifying and resolving these problems.

Issue: Low Coupling Efficiency in Oligonucleotide Synthesis

Potential Cause Troubleshooting Steps
Moisture Contamination of Phosphoramidite 1. Verify Storage Conditions: Ensure the phosphoramidite has been stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). 2. Proper Handling: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. 3. Use Anhydrous Solvents: The acetonitrile (B52724) used to dissolve the phosphoramidite should be of synthesis grade with a water content below 30 ppm, ideally below 10 ppm.[1] 4. Freshly Prepared Solutions: Prepare phosphoramidite solutions fresh for each synthesis run. Avoid using solutions that have been stored for extended periods.
Degraded Phosphoramidite 1. Check Expiration Date: Do not use expired reagents. 2. Assess Purity: If possible, assess the purity of the phosphoramidite using HPLC or ³¹P NMR (see Experimental Protocols section). The presence of H-phosphonate or other degradation products indicates moisture-related degradation.[1]
Suboptimal Activator 1. Activator Quality: Ensure the activator solution is fresh and has not been exposed to moisture. 2. Activator Concentration: Use the recommended concentration of a suitable activator for 2'-O-Methyl RNA synthesis.
Instrument and Fluidics Issues 1. Check for Leaks: Inspect the synthesizer for any leaks in the fluidics system that could introduce moisture. 2. Line Integrity: Ensure that all lines are dry and have been properly primed with anhydrous acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for DMT-2'O-Methyl-rC(tac) Phosphoramidite in the presence of moisture?

A1: The primary degradation pathway is the hydrolysis of the phosphoramidite moiety.[1][2] In the presence of water, the phosphoramidite is converted to its corresponding H-phosphonate, which is inactive in the coupling reaction and will not be incorporated into the growing oligonucleotide chain. This leads to lower yields of the full-length product and an increase in truncated sequences.

Q2: What is the recommended maximum water content for solvents used with this phosphoramidite?

A2: For optimal performance, it is crucial to use anhydrous solvents. The recommended water content in acetonitrile, the most common solvent for oligonucleotide synthesis, should be less than 30 parts per million (ppm).[1] Ideally, a water content of 10 ppm or less is preferred to minimize hydrolysis.[1]

Q3: How should this compound be stored?

A3: The solid phosphoramidite should be stored at -20°C in a tightly sealed container to protect it from moisture and air.[3][4] For long-term stability, storage under an inert gas like nitrogen or argon is recommended. Once dissolved in anhydrous acetonitrile, the solution should be used as soon as possible. If short-term storage of the solution is necessary, it should be kept at -20°C under an inert atmosphere.[5]

Q4: How does the stability of 2'-O-Methyl-rC phosphoramidite compare to other phosphoramidites?

Experimental Protocols

1. Protocol for Assessing Phosphoramidite Purity by HPLC

This protocol provides a general method for determining the purity of this compound and detecting degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from low to high acetonitrile concentration to elute the phosphoramidite and any potential impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance at 254 nm or another appropriate wavelength.

  • Sample Preparation:

    • Carefully dissolve a small amount of the phosphoramidite in anhydrous acetonitrile to a known concentration (e.g., 1 mg/mL).

    • Perform the dissolution in a dry, inert atmosphere (e.g., a glove box) to minimize exposure to moisture.

    • Inject the sample onto the HPLC system.

  • Analysis: The pure phosphoramidite will typically appear as a major peak (often a doublet due to diastereomers at the phosphorus center). Degradation products, such as the H-phosphonate, will elute at different retention times. Purity can be estimated by calculating the area percentage of the main peak(s) relative to the total area of all peaks.

2. Protocol for Determination of Water Content by Karl Fischer Titration

This protocol outlines the measurement of water content in the acetonitrile used to dissolve the phosphoramidite.

  • Instrumentation: Karl Fischer titrator.

  • Reagent: Karl Fischer reagent.

  • Procedure:

    • Ensure the titration vessel is dry.

    • Using a dry, gas-tight syringe, carefully inject a known volume or weight of the acetonitrile sample into the titration vessel. It is critical to avoid introducing atmospheric moisture during this step.[1]

    • Start the titration. The Karl Fischer reagent will be added to the solvent until all the water in the sample has reacted.

    • The instrument's software will automatically calculate the water content based on the amount of titrant consumed. The result is typically expressed in ppm.

Visualizations

Hydrolysis_Pathway Phosphoramidite DMT-2'O-Methyl-rC(tac) Phosphoramidite (Active) H_Phosphonate H-Phosphonate Derivative (Inactive) Phosphoramidite->H_Phosphonate Hydrolysis Water H₂O (Moisture) Water->H_Phosphonate Troubleshooting_Workflow Start Low Coupling Efficiency Check_Amidite Check Phosphoramidite Handling and Storage Start->Check_Amidite Check_Solvent Verify Solvent Anhydrousness (<30 ppm H₂O) Check_Amidite->Check_Solvent OK Solution Problem Resolved Check_Amidite->Solution Issue Found & Corrected Check_Activator Assess Activator Quality (Fresh, Anhydrous) Check_Solvent->Check_Activator OK Check_Solvent->Solution Issue Found & Corrected Check_Synthesizer Inspect Synthesizer (Leaks, Lines) Check_Activator->Check_Synthesizer OK Check_Activator->Solution Issue Found & Corrected Check_Synthesizer->Solution Issue Found & Corrected Experimental_Workflow Start Phosphoramidite Sample Dissolve Dissolve in Anhydrous Acetonitrile Start->Dissolve KF_Titration Karl Fischer Titration of Solvent Start->KF_Titration Solvent Check HPLC HPLC Analysis (Purity Assessment) Dissolve->HPLC Results Purity & Water Content Data HPLC->Results KF_Titration->Results

References

Optimizing activator concentration for modified phosphoramidite coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize activator concentration for modified phosphoramidite (B1245037) coupling in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of an activator in phosphoramidite coupling?

A1: An activator is a crucial reagent in phosphoramidite chemistry that enables the coupling of a phosphoramidite monomer to the growing oligonucleotide chain.[] It functions by protonating the nitrogen atom of the phosphoramidite, converting the diisopropylamino group into a good leaving group.[2] This "activates" the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the support-bound oligonucleotide, leading to the formation of a phosphite (B83602) triester linkage.[][2] The choice and concentration of the activator directly impact the speed and efficiency of the coupling reaction.[3]

Q2: Which activator should I choose for my modified phosphoramidite?

A2: The ideal activator depends on the specific modification on your phosphoramidite. For standard DNA synthesis, 1H-Tetrazole has been a widely used activator.[4] However, for more sterically hindered or electronically demanding modified phosphoramidites, including many RNA monomers, more potent activators are often required.[5][6]

Commonly used activators include:

  • 5-(Ethylthio)-1H-tetrazole (ETT): More acidic and provides faster coupling kinetics than 1H-Tetrazole.[4] It is a good general-purpose activator for many applications.[7]

  • 5-(Benzylthio)-1H-tetrazole (BTT): Similar to ETT, it is more reactive than 1H-Tetrazole and is often preferred for RNA synthesis.[7][8]

  • 4,5-Dicyanoimidazole (DCI): A non-tetrazole based activator that is less acidic but highly nucleophilic, leading to rapid coupling.[4][9] Its high solubility in acetonitrile (B52724) is also an advantage.[4][9]

For particularly challenging modifications, empirical testing of different activators and concentrations is often necessary to achieve optimal results.

Q3: How does activator concentration affect coupling efficiency?

A3: Activator concentration is a critical parameter that requires careful optimization.

  • Too low a concentration will result in incomplete activation of the phosphoramidite, leading to low coupling efficiency and an increase in truncated sequences (n-1 mers).[]

  • Too high a concentration can lead to side reactions, such as detritylation of the 5'-hydroxyl protecting group on the incoming phosphoramidite, which can cause the formation of dimers.[7] It can also promote degradation of the phosphoramidite itself.[]

The optimal concentration is a balance that ensures rapid and complete activation without inducing unwanted side reactions.

Q4: Can I use the same activator concentration for all modified phosphoramidites?

A4: No, it is not recommended. The optimal activator concentration can vary significantly depending on the steric and electronic properties of the modified phosphoramidite.[] Bulkier protecting groups or modifications near the coupling site can hinder the reaction, often necessitating a higher activator concentration or a longer coupling time to achieve high efficiency.[3] It is advisable to perform small-scale test syntheses to determine the optimal conditions for each specific modified phosphoramidite.

Q5: What are the signs of poor coupling efficiency?

A5: Poor coupling efficiency can be identified through several methods:

  • Trityl monitoring: A significant drop in the intensity of the colored trityl cation released during the deblocking step indicates a failure in the preceding coupling step.[4]

  • HPLC analysis of the crude product: A high proportion of short, early-eluting peaks corresponding to truncated sequences is a clear sign of inefficient coupling.[4]

  • Mass spectrometry (MS) analysis: The presence of significant peaks corresponding to n-1, n-2, etc., sequences confirms incomplete coupling.[4]

Troubleshooting Guide

This guide addresses common issues related to activator concentration and coupling efficiency.

Issue 1: Low Coupling Efficiency with a Modified Phosphoramidite

Potential Cause Troubleshooting Steps
Sub-optimal Activator Concentration 1. Increase the activator concentration in small increments (e.g., 0.05 M). 2. If using a standard activator like 1H-Tetrazole, consider switching to a more potent one like ETT, BTT, or DCI.[4][7]
Inadequate Coupling Time 1. Extend the coupling time. For modified phosphoramidites, times of 5-15 minutes are not uncommon.[5][11] 2. For particularly valuable or difficult couplings, consider a "double coupling" protocol where the coupling step is repeated before oxidation.[11]
Moisture Contamination 1. Ensure all reagents (acetonitrile, activator solution, phosphoramidite solution) are strictly anhydrous.[12] Moisture will react with the activated phosphoramidite, reducing its availability for coupling.[12] 2. Use fresh, high-quality anhydrous acetonitrile.[12] 3. Consider adding molecular sieves to phosphoramidite solutions, especially for expensive or sensitive reagents.[13]
Degraded Phosphoramidite or Activator 1. Use freshly prepared activator and phosphoramidite solutions. Some phosphoramidites, particularly dG, are prone to degradation in solution.[14][15] 2. Ensure reagents have been stored correctly under an inert atmosphere and at the recommended temperature.[3]
Steric Hindrance 1. In addition to increasing activator concentration and coupling time, consider using a higher concentration of the phosphoramidite itself to drive the reaction forward.[9]

Data Summary: Common Activators and Concentrations

The following table summarizes typical concentrations for commonly used activators in phosphoramidite synthesis. Note that optimal concentrations may vary based on the synthesizer, scale, and specific phosphoramidite used.

ActivatorTypical Concentration Range (in Acetonitrile)pKaKey Characteristics
1H-Tetrazole 0.45 M4.8Standard, widely used activator.[4]
5-(Ethylthio)-1H-tetrazole (ETT) 0.25 M - 0.75 M4.3More acidic and faster than 1H-Tetrazole.[4] Good general-purpose activator.[7]
5-(Benzylthio)-1H-tetrazole (BTT) 0.25 M-More reactive than 1H-Tetrazole, often recommended for RNA synthesis.[7][8]
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.2 M5.2Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[4]

Experimental Protocols

Protocol 1: General Phosphoramidite Coupling Cycle

This protocol outlines the key steps in a standard automated phosphoramidite coupling cycle.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound oligonucleotide by treatment with an acid, typically dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane, to yield a free 5'-hydroxyl group.[2][9]

  • Coupling: The modified phosphoramidite and the activator solution are delivered simultaneously to the synthesis column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group on the growing chain.[2] Coupling times are critical and must be optimized for modified amidites (e.g., 5-15 minutes).[5][11]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutants in subsequent cycles.[2][9]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, typically an iodine solution in a mixture of THF, water, and pyridine (B92270) or lutidine.[2][9]

This four-step cycle is repeated for each monomer to be added to the sequence.

Visualizations

Phosphoramidite_Coupling_Workflow Start Start: Support-Bound Oligonucleotide (5'-DMT) Deblocking Step 1: Deblocking (Acid Treatment) Start->Deblocking Remove DMT FreeOH Free 5'-OH Group Deblocking->FreeOH Coupling Step 2: Coupling (Amidite + Activator) FreeOH->Coupling Capping Step 3: Capping (Unreacted 5'-OH) FreeOH->Capping If coupling fails PhosphiteLinkage Phosphite Triester Linkage Coupling->PhosphiteLinkage Form P(III) linkage Oxidation Step 4: Oxidation (Iodine Solution) PhosphiteLinkage->Oxidation PhosphateLinkage Stable Phosphate Triester Linkage Oxidation->PhosphateLinkage Form P(V) linkage NextCycle Repeat Cycle for Next Monomer PhosphateLinkage->NextCycle

Caption: Workflow of the phosphoramidite synthesis cycle.

Troubleshooting_Low_Coupling Start Low Coupling Efficiency Detected CheckReagents Are phosphoramidite and activator solutions fresh? Start->CheckReagents CheckMoisture Is the system anhydrous? (ACN, reagents) CheckReagents->CheckMoisture Yes RemakeSolutions Action: Prepare fresh reagent solutions CheckReagents->RemakeSolutions No OptimizeTime Is coupling time sufficient for the modification? CheckMoisture->OptimizeTime Yes DrySystem Action: Use fresh anhydrous solvents; add sieves CheckMoisture->DrySystem No OptimizeConc Is activator concentration optimal? OptimizeTime->OptimizeConc Yes IncreaseTime Action: Increase coupling time or perform double coupling OptimizeTime->IncreaseTime No AdjustConc Action: Titrate activator conc. or switch to stronger activator OptimizeConc->AdjustConc No Resolved Issue Resolved OptimizeConc->Resolved Yes RemakeSolutions->CheckMoisture DrySystem->OptimizeTime IncreaseTime->Resolved AdjustConc->Resolved

Caption: Decision tree for troubleshooting low coupling efficiency.

References

Technical Support Center: Mass Spectrometry Analysis of DMT-2'O-Methyl-rC(tac) Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMT-2'O-Methyl-rC(tac) modified oligonucleotides. The information is designed to address common issues encountered during mass spectrometry analysis.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems observed during the mass spectrometry analysis of DMT-2'O-Methyl-rC(tac) modified oligonucleotides.

Problem 1: Unexpected or Missing Molecular Ion Peak

Symptoms:

  • The expected [M-H]- or [M+H]+ ion is not observed.

  • The observed molecular weight is significantly different from the calculated molecular weight.

  • A complex mixture of peaks is observed where a single major peak was expected.

Possible Causes and Solutions:

Possible Cause Recommended Action
Incomplete Deprotection of 'tac' Group The tert-butylphenoxyacetyl (tac) protecting group is labile but may persist if deprotection conditions are not optimal. An incomplete removal will result in a mass increase of 191.11 Da per remaining 'tac' group. Solution: Review and optimize the deprotection protocol. Ensure sufficient time and appropriate temperature for the ammonia (B1221849) or AMA treatment. Re-treat the sample under recommended deprotection conditions.
Incomplete DMT Group Removal The dimethoxytrityl (DMT) group is acid-labile and should be removed prior to mass spectrometry analysis. Its presence will add 302.14 Da to the expected mass. Solution: Ensure the detritylation step was performed correctly. If the DMT-on purification was intended, confirm the expected mass reflects the presence of the DMT group.
Salt Adduct Formation Oligonucleotides readily form adducts with cations like Na+ and K+, leading to mass shifts of +22.99 Da and +38.96 Da per adduct, respectively. This can broaden peaks and complicate spectral interpretation.[1] Solution: Desalt the oligonucleotide sample prior to analysis using methods like ethanol (B145695) precipitation, size-exclusion chromatography, or specialized desalting cartridges.[2] Using ion-pair reversed-phase HPLC can also help minimize salt adducts.
Poor Ionization The choice of ionization mode (positive vs. negative) and solvent conditions can significantly impact signal intensity. Oligonucleotides are typically analyzed in negative ion mode due to the phosphate (B84403) backbone. Solution: Ensure analysis is performed in negative electrospray ionization (ESI) mode. Optimize spray conditions, including solvent composition (e.g., using acetonitrile/water with a small amount of a volatile buffer like ammonium (B1175870) acetate (B1210297) or triethylamine).
Sample Degradation Oligonucleotides can be susceptible to degradation, especially depurination, under acidic conditions.[3] This will result in lower molecular weight species. Solution: Avoid prolonged exposure to acidic conditions. Analyze samples promptly after preparation. Store oligonucleotides in a neutral or slightly basic buffer at low temperatures.

Troubleshooting Workflow for Unexpected Molecular Ion:

SamplePrepWorkflow Start Purified Oligonucleotide Add_NaOAc Add 3M Sodium Acetate (pH 5.2) Start->Add_NaOAc Add_EtOH Add Cold 100% Ethanol Add_NaOAc->Add_EtOH Precipitate Incubate at -20°C Add_EtOH->Precipitate Centrifuge1 Centrifuge to Pellet Oligo Precipitate->Centrifuge1 Wash Wash Pellet with 70% Ethanol Centrifuge1->Wash Centrifuge2 Centrifuge Again Wash->Centrifuge2 Dry Air-Dry Pellet Centrifuge2->Dry Resuspend Resuspend in MS-Compatible Solvent Dry->Resuspend Analyze Analyze by ESI-MS Resuspend->Analyze

References

Validation & Comparative

A Head-to-Head Battle of Cytidine Phosphoramidites: Unveiling the Performance of DMT-2'O-Methyl-rC(tac)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of yield, purity, and overall success. This guide provides an in-depth, data-driven comparison of DMT-2'O-Methyl-rC(tac) Phosphoramidite against other commonly used cytidine (B196190) phosphoramidites, equipping you with the evidence needed to make informed decisions for your specific applications.

At the heart of solid-phase oligonucleotide synthesis lies the phosphoramidite, a modified nucleoside that enables the stepwise construction of DNA and RNA chains with high efficiency.[] The performance of these crucial reagents is significantly influenced by the choice of protecting groups, which shield reactive functionalities during the synthesis cycles. This comparison focuses on the exocyclic amino group of cytidine, a key site for protection, and evaluates the performance of the tert-butylphenoxyacetyl (tac) group against the more traditional acetyl (Ac), benzoyl (Bz), and isobutyryl (Ibu) protecting groups.

Key Performance Characteristics: A Comparative Analysis

The ideal phosphoramidite should exhibit high coupling efficiency, be stable under synthesis conditions, and allow for rapid and clean deprotection without damaging the final oligonucleotide product. Here, we delve into these critical parameters to differentiate this compound from its counterparts.

Coupling Efficiency
Deprotection: Speed and Specificity

The deprotection step, where all protecting groups are removed to yield the final oligonucleotide, is a critical stage where the choice of protecting group has the most significant impact. The 'tac' protecting group on this compound is specifically designed for rapid and mild deprotection conditions.[3]

Protecting GroupDeprotection ReagentTemperatureTimeKey Advantages & Considerations
tac (tert-butylphenoxyacetyl) Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA)65°C10-15 minutesUltra-fast deprotection, ideal for high-throughput synthesis and base-labile modifications.
Ac (acetyl) Ammonium Hydroxide/Methylamine (AMA)65°C10-15 minutesAlso enables fast deprotection and is compatible with a variety of conditions.
Bz (benzoyl) Concentrated Ammonium Hydroxide55°C8-16 hoursStandard, well-established deprotection. Slower kinetics may not be suitable for sensitive modifications.
Ibu (isobutyryl) Concentrated Ammonium Hydroxide55°C4-8 hoursFaster than Bz, but still significantly slower than tac and Ac.

This table summarizes typical deprotection conditions. Actual times may vary depending on the oligonucleotide sequence and length.

The use of AMA for deprotection of 'tac' and 'Ac' protected phosphoramidites offers a substantial time advantage over the traditional ammonium hydroxide treatment required for 'Bz' and 'Ibu' groups. This rapid deprotection minimizes the exposure of the oligonucleotide to harsh basic conditions, which can be beneficial for complex and modified oligonucleotides.[4][5]

Final Product Purity

The purity of the final oligonucleotide product is a direct reflection of the efficiency of both the synthesis and deprotection steps. Incomplete removal of protecting groups or side reactions during deprotection can lead to a heterogeneous mixture of products, complicating downstream applications.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic oligonucleotides.[6][7] While direct comparative HPLC data for oligonucleotides synthesized with these different cytidine phosphoramidites is scarce in the public domain, it is expected that the faster and milder deprotection conditions afforded by the 'tac' group would lead to a cleaner product profile with fewer side products, particularly for longer or more complex sequences.

Experimental Protocols

To provide a practical context for this comparison, the following section outlines a generalized experimental workflow for oligonucleotide synthesis and highlights the key differences in the deprotection protocols for 'tac' and standard protecting groups.

General Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides is an automated, cyclical process performed on a solid support. Each cycle adds a single nucleotide to the growing chain and consists of four main steps:

  • Detritylation: Removal of the 5'-DMT (Dimethoxytrityl) protecting group from the support-bound nucleoside with a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: Activation of the phosphoramidite monomer (e.g., DMT-2'O-Methyl-rC(tac)) with an activator (e.g., tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Start Start Detritylation Detritylation Start->Detritylation 1. Remove 5'-DMT Coupling Coupling Detritylation->Coupling 2. Add next phosphoramidite Capping Capping Coupling->Capping 3. Block unreacted chains Oxidation Oxidation Capping->Oxidation 4. Stabilize linkage Repeat Repeat Oxidation->Repeat More bases? Repeat->Detritylation Yes End End Repeat->End No

Figure 1. A simplified workflow of a single cycle in solid-phase oligonucleotide synthesis.

Deprotection Protocols: A Side-by-Side Comparison

Protocol 1: Rapid Deprotection for 'tac' and 'Ac' Protected Oligonucleotides

  • Cleavage from Support: Treat the solid support with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) at room temperature for 10 minutes.

  • Deprotection: Transfer the supernatant to a sealed vial and heat at 65°C for 10-15 minutes.

  • Work-up: Cool the vial and evaporate the solution to dryness. The resulting oligonucleotide pellet is ready for purification.

Protocol 2: Standard Deprotection for 'Bz' and 'Ibu' Protected Oligonucleotides

  • Cleavage from Support: Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours.

  • Deprotection: Transfer the supernatant to a sealed vial and heat at 55°C for 8-16 hours for 'Bz' or 4-8 hours for 'Ibu'.

  • Work-up: Cool the vial and evaporate the solution to dryness. The resulting oligonucleotide pellet is ready for purification.

Deprotection_Protocols cluster_tac_ac Rapid Deprotection (tac/Ac) cluster_bz_ibu Standard Deprotection (Bz/Ibu) Cleavage_AMA Cleavage from Support (AMA, RT, 10 min) Deprotection_AMA Deprotection (65°C, 10-15 min) Cleavage_AMA->Deprotection_AMA Workup_Rapid Evaporation Deprotection_AMA->Workup_Rapid Purified Oligonucleotide Purified Oligonucleotide Workup_Rapid->Purified Oligonucleotide Cleavage_NH4OH Cleavage from Support (NH4OH, RT, 1-2 h) Deprotection_NH4OH Deprotection (55°C, 4-16 h) Cleavage_NH4OH->Deprotection_NH4OH Workup_Standard Evaporation Deprotection_NH4OH->Workup_Standard Workup_Standard->Purified Oligonucleotide Oligonucleotide on Solid Support Oligonucleotide on Solid Support Oligonucleotide on Solid Support->Cleavage_AMA Oligonucleotide on Solid Support->Cleavage_NH4OH

Figure 2. A comparison of the deprotection workflows for different cytidine protecting groups.

Conclusion: The 'tac' Advantage

The selection of a cytidine phosphoramidite is a nuanced decision that depends on the specific requirements of the oligonucleotide being synthesized. For standard, unmodified oligonucleotides, traditional protecting groups like 'Bz' and 'Ibu' remain viable options. However, for applications demanding high throughput, the synthesis of long or complex oligonucleotides, or the inclusion of base-labile modifications, this compound presents a clear advantage. Its compatibility with ultra-fast deprotection protocols significantly reduces processing time and minimizes the risk of product degradation, ultimately leading to higher purity and more reliable results. As the complexity of synthetic oligonucleotides continues to grow, the adoption of advanced protecting group strategies, exemplified by the 'tac' group, will be instrumental in advancing research and therapeutic development.

References

A Head-to-Head Comparison of 2'-O-Methyl RNA Modification with Other Key Analogs for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical modifications is a critical determinant in the design of effective and safe RNA-based therapeutics. This guide provides an objective comparison of the 2'-O-Methyl (2'-O-Me) RNA modification against other widely used alternatives, including Phosphorothioate (B77711) (PS), 2'-Fluoro (2'-F), and Locked Nucleic Acid (LNA) modifications. The following sections present a detailed analysis of their respective impacts on nuclease resistance, binding affinity, and innate immune stimulation, supported by experimental data and detailed methodologies.

Performance Comparison of RNA Modifications

The therapeutic efficacy of synthetic oligonucleotides is intrinsically linked to their chemical composition. Modifications to the sugar moiety, phosphodiester backbone, or nucleobases can profoundly influence their stability, binding affinity to target sequences, and interaction with the host's immune system. The 2'-O-Me modification, a naturally occurring post-transcriptional modification, is a popular choice for enhancing the drug-like properties of RNA molecules. Below is a quantitative comparison of 2'-O-Me with other prominent modifications.

ModificationPrimary FunctionNuclease ResistanceBinding Affinity (Tm) vs. RNA TargetInnate Immune Stimulation (TLR activation)
2'-O-Methyl (2'-O-Me) Increased stability and binding affinityModerate to HighIncreases Tm by ~1.3-1.8°C per modification[1][2]Generally low, can reduce TLR7/8 activation
Phosphorothioate (PS) High nuclease resistanceHighSlightly decreases Tm by ~0.5-1.5°C per modification[3]Can induce TLR activation and off-target effects
2'-Fluoro (2'-F) Increased binding affinity and moderate stabilityModerateIncreases Tm by ~1.8°C per modification[4]Generally low
Locked Nucleic Acid (LNA) Very high binding affinityHighIncreases Tm significantly (by several degrees per modification)[1]Can have higher off-target toxicity

Table 1: Comparative Performance of Common RNA Modifications. This table summarizes the general characteristics and performance metrics of 2'-O-Methyl modification in comparison to Phosphorothioate, 2'-Fluoro, and Locked Nucleic Acid modifications.

A direct comparison of antisense oligonucleotides targeting the vanilloid receptor subtype 1 (VR1) demonstrated the superior potency of LNA gapmers, followed by phosphorothioates, and then 2'-O-methyl modified oligonucleotides in terms of gene silencing efficacy.[1][5][6] The half-maximal inhibitory concentration (IC50) for these modifications were reported as follows:

Antisense Oligonucleotide ModificationIC50 (nM) for VR1 Gene Silencing
LNA gapmer0.4
Phosphorothioate (PS)~70
2'-O-Methyl (2'-O-Me) gapmer~220

Table 2: Comparative Efficacy of Modified Antisense Oligonucleotides. This table presents the half-maximal inhibitory concentration (IC50) of different modified oligonucleotides targeting the VR1 gene, providing a quantitative measure of their gene-silencing potency.[1][5][6]

Impact on Innate Immune Recognition

A critical aspect of RNA therapeutic design is the potential for activation of the innate immune system. Unmodified single-stranded RNA (ssRNA) can be recognized by endosomal Toll-like receptors (TLRs), primarily TLR7 and TLR8, leading to an inflammatory response.[7] Chemical modifications, particularly at the 2' position of the ribose, can modulate this recognition.

2'-O-Me modifications have been shown to abrogate the immunostimulatory potential of siRNA by preventing recognition by TLR7 and TLR8. This is a significant advantage in designing RNA therapeutics with a favorable safety profile. In contrast, phosphorothioate modifications can sometimes lead to non-specific protein binding and activation of immune responses.

The recognition of viral or synthetic RNA by cytosolic and endosomal receptors triggers distinct signaling cascades that culminate in the production of interferons and other pro-inflammatory cytokines. Understanding these pathways is crucial for interpreting the immunological consequences of different RNA modifications.

RIG_I_Signaling cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_nucleus Nucleus vRNA Viral RNA (5'-ppp) RIG_I RIG-I vRNA->RIG_I binds MAVS MAVS RIG_I->MAVS activates TRIM25 TRIM25 TRIM25->RIG_I ubiquitinates TRAF3 TRAF3 MAVS->TRAF3 recruits TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe activates IRF3_7 IRF3/IRF7 TBK1_IKKe->IRF3_7 phosphorylates pIRF3_7 p-IRF3/p-IRF7 IRF3_7->pIRF3_7 IFN_promoter IFN Promoter pIRF3_7->IFN_promoter translocates to Type_I_IFN Type I Interferon Production IFN_promoter->Type_I_IFN induces TLR7_8_Signaling cluster_endosome Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus ssRNA ssRNA TLR7_8 TLR7/TLR8 ssRNA->TLR7_8 binds MyD88 MyD88 TLR7_8->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IRF7 IRF7 TRAF6->IRF7 activates IKK_complex IKK Complex TAK1->IKK_complex activates NFkB NF-κB IKK_complex->NFkB activates Cytokine_promoter Pro-inflammatory Cytokine Promoter NFkB->Cytokine_promoter translocates to pIRF7 p-IRF7 IRF7->pIRF7 IFN_promoter IFN Promoter pIRF7->IFN_promoter translocates to Cytokine_production Cytokine Production Cytokine_promoter->Cytokine_production induces Type_I_IFN Type I Interferon Production IFN_promoter->Type_I_IFN induces Nuclease_Assay_Workflow Oligo Modified Oligonucleotide Incubation Incubate at 37°C Oligo->Incubation Serum Fetal Bovine Serum (FBS) Serum->Incubation Timepoints Collect Aliquots at Different Timepoints Incubation->Timepoints Stop_Reaction Stop Reaction (e.g., with EDTA) Timepoints->Stop_Reaction Analysis Analyze by Gel Electrophoresis or HPLC Stop_Reaction->Analysis Quantification Quantify Intact Oligonucleotide Analysis->Quantification

References

The Tac Advantage: A Comparative Guide to Cytidine Protecting Groups in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting groups is a critical determinant of yield, purity, and overall success. Among the various options for protecting the exocyclic amine of cytidine (B196190), the 2-N-(t-butyl)-aminocarbonyl (Tac) group has emerged as a superior alternative to traditional protecting groups like benzoyl (Bz), acetyl (Ac), and isobutyryl (iBu). This guide provides an objective comparison, supported by available data, to highlight the advantages of the Tac protecting group.

The primary benefits of utilizing the Tac protecting group for cytidine in solid-phase oligonucleotide synthesis lie in its rapid deprotection kinetics and its ability to circumvent common side reactions, leading to higher purity and yield of the final oligonucleotide product.

Unparalleled Deprotection Speed

A key bottleneck in high-throughput oligonucleotide synthesis is the deprotection step. The Tac group offers a significant advantage by enabling ultra-fast deprotection protocols. When using a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA), oligonucleotides containing Tac-protected cytidine can be fully deprotected in as little as 10 minutes at 65°C.[1][2] Even with concentrated ammonia, complete deprotection can be achieved within 15 minutes at 55°C.[1] This is a substantial improvement over the hours-long deprotection times often required for the more traditional benzoyl (Bz) protecting group.

Elimination of Transamination Side Reactions

A significant drawback of using the benzoyl (Bz) protecting group for cytidine is its susceptibility to transamination when deprotected with amine-based reagents like methylamine, which is a component of the highly effective AMA reagent. This side reaction leads to the formation of N4-methyl-cytidine impurities in the final oligonucleotide product.[2][3] The use of the Tac protecting group effectively eliminates this issue, ensuring a cleaner and more defined final product.[1] While the acetyl (Ac) group also mitigates transamination due to its rapid hydrolysis, the Tac group provides a balance of rapid deprotection and stability during synthesis.[4]

Enhanced Solubility and Compatibility

Another practical advantage of the Tac protecting group is the high solubility of its corresponding phosphoramidite (B1245037) in acetonitrile, the standard solvent used in oligonucleotide synthesis.[1] This eliminates the need for co-solvents like dimethylformamide (DMF) or methylene (B1212753) chloride, simplifying the synthesis workflow. Furthermore, the mild and rapid deprotection conditions afforded by the Tac group make it highly compatible with the synthesis of oligonucleotides containing base-labile modifications and sensitive reporters, which might be degraded under the harsher conditions required for removing more robust protecting groups.[1]

Comparative Data Summary

The following table summarizes the key performance differences between the Tac, Benzoyl (Bz), Acetyl (Ac), and Isobutyryl (iBu) protecting groups for cytidine.

Protecting GroupDeprotection ConditionsDeprotection TimeTransamination Side ReactionKey Advantages
Tac AMA (1:1 NH4OH/40% MeNH2)10 minutes at 65°C[1][2]Eliminated[1]Ultra-fast deprotection, high purity, high solubility, compatible with labile modifications.
Concentrated NH4OH15 minutes at 55°C[1]
Benzoyl (Bz) Concentrated NH4OHSeveral hoursProne to transamination with amine reagents (e.g., ~5% with AMA)[2]Standard, widely used.
Acetyl (Ac) AMA (1:1 NH4OH/40% MeNH2)10 minutes at 65°C[3][4]Eliminated[4]Fast deprotection, avoids transamination.
Isobutyryl (iBu) Ethylene (B1197577) diamineSlower than AcReduced compared to Bz (~4% with ethylene diamine)[4]More labile than Bz.

Experimental Protocols

Standard Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides using phosphoramidite chemistry on a solid support follows a four-step cycle for each nucleotide addition:

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: Activation of the phosphoramidite monomer (e.g., Tac-dC phosphoramidite) with an activator (e.g., 5-ethylthio-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).

This cycle is repeated for each nucleotide to be added to the sequence.

G Start Start with Solid Support Deblocking Deblocking Start->Deblocking End Cleavage & Deprotection Oxidation Oxidation Oxidation->End

Deprotection of Tac-Protected Oligonucleotides using AMA

Materials:

  • Oligonucleotide synthesized on solid support with Tac-protected cytidine.

  • Ammonium hydroxide (30%)

  • Methylamine (40% in water)

  • Heating block or water bath set to 65°C.

  • Screw-cap vials.

  • Syringe.

Protocol:

  • Prepare the AMA reagent by mixing equal volumes of cold ammonium hydroxide and 40% aqueous methylamine in a fume hood.

  • Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

  • Add the AMA reagent to the vial, ensuring the support is fully submerged.

  • Securely cap the vial and place it in the heating block or water bath at 65°C for 10 minutes.

  • After incubation, cool the vial on ice.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube using a syringe.

  • The oligonucleotide is now ready for downstream processing, such as purification by HPLC.

G

Conclusion

The 2-N-(t-butyl)-aminocarbonyl (Tac) protecting group offers significant advantages over traditional cytidine protecting groups in solid-phase oligonucleotide synthesis. Its ability to facilitate ultra-fast deprotection while simultaneously preventing transamination side reactions leads to the production of higher purity oligonucleotides in a shorter amount of time. These benefits, coupled with the high solubility of its phosphoramidite, make the Tac group an excellent choice for researchers and professionals in drug development who require efficient and reliable synthesis of high-quality oligonucleotides, particularly for applications involving sensitive or modified sequences.

References

A Researcher's Guide to Confirming 2'-O-Methyl-rC(tac) Incorporation in Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the precise confirmation of each modification is paramount. This guide provides a comparative overview of analytical methods to verify the successful incorporation of the 2'-O-Methyl-rC(tac) modification, offering detailed experimental protocols and data presentation to aid in the selection of the most appropriate technique.

The incorporation of 2'-O-Methyl-rC(tac) into synthetic oligonucleotides offers advantages in terms of nuclease resistance and hybridization properties. The tert-butylphenoxyacetyl (tac) protecting group on the cytidine (B196190) base is a labile group designed for rapid and mild deprotection conditions. Verifying the presence of this modification post-synthesis and confirming its successful removal during deprotection are critical quality control steps. The primary analytical techniques for this purpose are high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), and enzymatic digestion followed by LC-MS analysis.

Comparison of Key Analytical Methods

The choice of analytical method depends on the specific information required, such as the integrity of the full-length oligonucleotide, the confirmation of the modification at a specific site, and the efficiency of the deprotection step.

Analytical MethodPrincipleInformation ProvidedThroughputKey AdvantagesKey Limitations
Intact Mass Analysis by LC-MS Separation of the full-length oligonucleotide by liquid chromatography followed by mass determination using mass spectrometry.Molecular weight of the full-length oligonucleotide, confirming the presence of the 2'-O-Methyl and tac groups. Purity assessment.HighRapid confirmation of successful synthesis and modification. Can monitor deprotection.Does not pinpoint the exact location of the modification. Lower resolution for very long oligonucleotides.
Enzymatic Digestion followed by LC-MS/MS Enzymatic cleavage of the oligonucleotide into smaller fragments or individual nucleosides, followed by separation and tandem mass spectrometry analysis.Confirms the specific location of the 2'-O-Methyl-rC(tac) modification. Provides sequence information.Low to MediumProvides definitive evidence of modification at the nucleoside level. Can identify and locate other modifications.More time-consuming and complex workflow. Requires careful selection of enzymes.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) with UV Detection Separation based on the hydrophobicity of the oligonucleotide, enhanced by an ion-pairing agent.Purity of the oligonucleotide. Can resolve species with and without the hydrophobic 'tac' group.HighExcellent resolution for purity analysis. Can be used for quantification.Does not provide mass information for confirmation. Mobile phases can be harsh on columns.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on the partitioning of polar analytes between a polar stationary phase and a more non-polar mobile phase.Alternative separation mechanism to IP-RP-HPLC. MS-compatible mobile phases.HighGood for separating polar molecules. Can be orthogonal to IP-RP-HPLC.May have lower selectivity for closely related oligonucleotide species compared to IP-RP-HPLC.[1][2]

Experimental Workflows and Protocols

To effectively confirm the incorporation and subsequent removal of the 2'-O-Methyl-rC(tac) modification, a logical workflow can be employed. This typically involves an initial analysis of the intact, protected oligonucleotide, followed by analysis after the deprotection step. For unambiguous localization of the modification, enzymatic digestion and subsequent LC-MS/MS analysis is the gold standard.

Analytical Workflow for 2'-O-Methyl-rC(tac) Confirmation cluster_synthesis Oligonucleotide Synthesis cluster_analysis Analytical Confirmation cluster_results Results Synthesis Synthesis of Oligonucleotide with 2'-O-Methyl-rC(tac) Intact_MS Intact Mass Analysis (LC-MS) Synthesis->Intact_MS Analyze Protected Oligo Deprotection Deprotection Step (e.g., NH3/AMA) Synthesis->Deprotection Enzymatic_Digestion Enzymatic Digestion (e.g., Nuclease P1) Synthesis->Enzymatic_Digestion For Localization Confirm_Incorporation Confirmation of Incorporation Intact_MS->Confirm_Incorporation Verify Mass Increase Deprotected_MS Intact Mass Analysis of Deprotected Oligonucleotide Deprotection->Deprotected_MS Analyze Deprotected Oligo Confirm_Deprotection Confirmation of Deprotection Deprotected_MS->Confirm_Deprotection Verify Mass Decrease Digestion_Analysis LC-MS/MS Analysis of Digested Fragments/Nucleosides Enzymatic_Digestion->Digestion_Analysis Confirm_Localization Confirmation of Localization Digestion_Analysis->Confirm_Localization Identify Modified Fragment Key Analytical Techniques Comparison cluster_methods Analytical Methods cluster_alternatives Alternative/Complementary Methods LCMS LC-MS IPRPLC IP-RP-HPLC LCMS->IPRPLC Commonly Coupled HILIC HILIC LCMS->HILIC Often Coupled Enzymatic_Digestion Enzymatic Digestion + LC-MS/MS LCMS->Enzymatic_Digestion Used for Analysis of Digest MALDI MALDI-TOF MS LCMS->MALDI Alternative MS Technique IPRPLC->HILIC Orthogonal Separation CE Capillary Electrophoresis IPRPLC->CE Alternative Separation for Purity

References

2'-O-Methyl Modified RNA: A Superior Defense Against Nuclease Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of RNA therapeutics and research, ensuring the stability of RNA molecules is paramount. Unmodified RNA is notoriously susceptible to degradation by ubiquitous nucleases, limiting its therapeutic efficacy and experimental utility. Chemical modifications offer a powerful solution, with 2'-O-Methyl (2'-O-Me) modification emerging as a key strategy to enhance nuclease resistance. This guide provides a detailed comparison of the nuclease resistance of 2'-O-Me modified RNA versus unmodified RNA, supported by experimental data and detailed protocols.

The addition of a methyl group to the 2'-hydroxyl position of the ribose sugar in an RNA nucleotide fundamentally alters its properties, leading to a significant increase in its stability in the presence of nucleases. This modification sterically hinders the access of nucleases to the phosphodiester backbone, thereby protecting the RNA from enzymatic cleavage. The enhanced stability of 2'-O-Me modified RNA has been demonstrated in various studies, showing a dramatically increased half-life in serum and other biological matrices compared to its unmodified counterpart.

Quantitative Comparison of Nuclease Resistance

The superior stability of 2'-O-Methyl modified RNA is evident in its significantly longer half-life when exposed to nucleases. Below is a summary of experimental data comparing the degradation of 2'-O-Me modified and unmodified RNA under various conditions.

RNA TypeExperimental ConditionHalf-life / % IntactReference
Unmodified siRNAHuman blood serum< 3 minutes (48% degraded)[1]
2'-O-Me modified siRNA (at positions 1 and 2 of the guide strand)Human blood serum> 3 minutes (52% rapidly degraded, rest persists)[1]
Unmodified siRNA10% Fetal Bovine Serum in DMEM~50% intact after 4 hours[2]
Selectively 2'-O-Me modified siRNA10% Fetal Bovine Serum in DMEM~90% intact after 4 hours[2]
Fully chemically modified siRNAs (including 2'-O-Me)50% serum> 24 to 48 hours[3]
Naked unmodified siRNAIn vivo (mouse)Circulatory half-life of < 5 minutes[4]
Naked cholesterol-conjugated siRNA (with chemical modifications)In vivo (mouse)Circulatory half-life extended to > 30 minutes[4]

The Structural Basis of Enhanced Resistance

The key to the enhanced nuclease resistance of 2'-O-Me RNA lies in its chemical structure. The presence of the methyl group at the 2' position of the ribose sugar creates a steric shield that impedes the approach of nuclease enzymes.

Figure 1. Structural difference between unmodified and 2'-O-Me RNA.

Experimental Protocol: In Vitro RNA Nuclease Resistance Assay

This protocol outlines a typical in vitro experiment to compare the nuclease resistance of 2'-O-Me modified RNA and unmodified RNA using serum.

Materials:

  • Unmodified RNA oligonucleotide

  • 2'-O-Me modified RNA oligonucleotide

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • RNA loading buffer (e.g., containing formamide (B127407) and tracking dyes)

  • TBE buffer (Tris/Borate/EDTA)

  • Polyacrylamide gel (e.g., 15%)

  • Urea (B33335)

  • Gel staining solution (e.g., Ethidium Bromide or SYBR Gold)

  • Heating block or water bath

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • RNA Preparation: Resuspend the unmodified and 2'-O-Me modified RNA oligonucleotides in nuclease-free water to a final concentration of 20 µM.

  • Reaction Setup:

    • Prepare a 10% serum solution by diluting FBS or human serum in PBS.

    • For each RNA type, set up a series of reactions. In separate nuclease-free microcentrifuge tubes, mix 5 µL of the 10% serum solution with 5 µL of the 20 µM RNA solution.

    • Prepare a control reaction for each RNA type with 5 µL of PBS instead of the serum solution.

  • Incubation: Incubate all tubes at 37°C. Collect samples at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h).

  • Reaction Quenching: To stop the degradation reaction at each time point, add 10 µL of RNA loading buffer to the respective tube and immediately place it on ice.

  • Sample Denaturation: Prior to loading on the gel, heat the samples at 95°C for 5 minutes to denature the RNA, then quickly chill on ice.

  • Gel Electrophoresis:

    • Prepare a denaturing 15% polyacrylamide gel containing 7M urea in TBE buffer.

    • Load the denatured samples into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 100-150V) until the tracking dye has migrated to the desired position.

  • Visualization and Analysis:

    • Stain the gel with Ethidium Bromide or SYBR Gold according to the manufacturer's instructions.

    • Visualize the RNA bands using a gel imaging system.

    • The intensity of the full-length RNA band at each time point is quantified. The percentage of intact RNA is calculated relative to the time 0 sample.

G cluster_workflow Experimental Workflow: Nuclease Resistance Assay start Start: Prepare RNA Samples (Unmodified & 2'-O-Me Modified) setup Incubate RNA with Serum (e.g., 10% FBS) at 37°C start->setup sampling Collect Aliquots at Different Time Points setup->sampling quench Stop Reaction with Loading Buffer & Place on Ice sampling->quench denature Denature Samples at 95°C quench->denature electrophoresis Run Samples on Denaturing Polyacrylamide Gel denature->electrophoresis visualize Stain Gel and Visualize RNA Bands electrophoresis->visualize analyze Quantify Band Intensity to Determine Degradation Rate visualize->analyze

Figure 2. Workflow for assessing RNA nuclease resistance.

Conclusion

The incorporation of 2'-O-Methyl modifications is a highly effective and widely adopted strategy to enhance the nuclease resistance of RNA. Experimental evidence consistently demonstrates a substantial increase in the half-life of 2'-O-Me modified RNA in biological fluids compared to unmodified RNA. This increased stability is crucial for the development of RNA-based therapeutics, including siRNAs, aptamers, and mRNA vaccines, as it allows for a longer duration of action and improved bioavailability. For researchers, the use of 2'-O-Me modified RNA in various applications ensures greater sample integrity and more reliable experimental outcomes.

References

A Comparative Guide to the Thermal Stability of RNA Duplexes with 2'-O-Methyl-rC and Other Cytidine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of RNA duplexes containing 2'-O-Methyl-ribocytidine (2'-O-Me-rC) and other relevant cytidine (B196190) modifications. The inclusion of modified nucleosides is a critical strategy in the development of oligonucleotide therapeutics, enhancing stability, modulating binding affinity, and improving nuclease resistance. This document summarizes key quantitative data from experimental studies to inform the rational design of RNA-based therapeutics.

Understanding 2'-O-Methyl-rC(tac)

The nomenclature "2'-O-Methyl-rC(tac)" refers to a 2'-O-Methyl-ribocytidine phosphoramidite (B1245037) building block used in solid-phase oligonucleotide synthesis. The "(tac)" component, specifically N4-[(4-tert-butyl-phenoxy)acetyl]-, is a protecting group for the exocyclic amine of cytidine. This protecting group is transient and is removed during the deprotection and purification of the synthesized oligonucleotide. Therefore, the final RNA duplex does not contain the "tac" moiety. The focus of this guide is on the thermal stability imparted by the 2'-O-Methyl modification on the ribocytidine residue itself in the final RNA duplex.

Quantitative Comparison of Thermal Stability

The thermal stability of an RNA duplex is a critical parameter for its biological activity and is typically quantified by the melting temperature (Tm), the temperature at which 50% of the duplex is dissociated. Thermodynamic parameters such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide a more comprehensive understanding of the forces driving duplex formation.

While direct, peer-reviewed, comparative studies on the thermal stability of RNA duplexes containing 2'-O-Methyl-rC alongside other specific cytidine modifications are limited, the following table compiles available data to offer a comparative perspective. The 2'-O-Methyl modification is generally known to increase the thermal stability of RNA duplexes.[1]

ModificationRNA ContextChange in Melting Temperature (ΔTm) per modification (°C)Enthalpy Change (ΔH°) (kcal/mol)Entropy Change (ΔS°) (cal/mol·K)Gibbs Free Energy Change (ΔG°37) (kcal/mol)Reference
2'-O-Methyl-uridine U14/A14 duplex+12.0Not ReportedNot ReportedNot Reported[2]
2'-O-Methyl-adenosine U14/A14 duplex~0Not ReportedNot ReportedNot Reported[2]
N4-acetylcytidine (ac4C) Fully complementary RNA duplex+1.7Not ReportedNot ReportedNot Reported[3]
N4-acetylcytidine (ac4C) RNA duplex with a G·U wobble pair+3.1Not ReportedNot ReportedNot Reported[3]
5-methylcytidine (m5C) General RNA duplex~ +1.3Not ReportedNot ReportedNot Reported[3]
2'-amino-uridine Self-complementary 10mer RNA-8.0-60.9 (unmodified) vs -52.2 (modified)-176.1 (unmodified) vs -154.0 (modified)-8.6 (unmodified) vs -6.4 (modified)[4]
2'-ureido-uridine Self-complementary 10mer RNA-5.0-60.9 (unmodified) vs -53.9 (modified)-176.1 (unmodified) vs -159.2 (modified)-8.6 (unmodified) vs -7.9 (modified)[4]

Note on Data: The data presented is compiled from different studies and experimental conditions may vary. The stabilizing effect of 2'-O-methylation can be context-dependent, as evidenced by the different effects observed for uridine (B1682114) and adenosine.[2] The data for 2'-amino and 2'-ureido modifications on uridine are included to provide a comparison of modifications at the 2' position.

Experimental Protocols

The determination of RNA duplex thermal stability is primarily conducted through UV-melting analysis.

UV-Melting Analysis Protocol

This protocol outlines the general steps for determining the melting temperature (Tm) of RNA duplexes.

1. Sample Preparation:

  • Oligonucleotide Synthesis and Purification: The unmodified and modified RNA oligonucleotides are synthesized using standard phosphoramidite chemistry and purified, typically by HPLC.

  • Annealing: Complementary RNA strands are mixed in equimolar amounts in a buffer solution. A common buffer is 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA, with a pH of 7.0.[3]

  • Denaturation and Renaturation: The mixture is heated to 95°C for 5 minutes to ensure complete dissociation of any pre-existing structures and then slowly cooled to room temperature to allow for the formation of the desired duplex.[3]

2. UV Spectrophotometry:

  • Instrumentation: A UV-Vis spectrophotometer equipped with a Peltier temperature controller is used.

  • Measurement: The RNA duplex solution is placed in a quartz cuvette. The absorbance at 260 nm is monitored as the temperature is increased at a constant rate, for example, 1°C per minute, over a range from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).[3]

3. Data Analysis:

  • Melting Curve: The absorbance at 260 nm is plotted against temperature to generate a melting curve. This curve will show a sigmoidal transition from a lower absorbance (duplex state) to a higher absorbance (single-stranded state) due to the hyperchromic effect.

  • Determination of Tm: The melting temperature (Tm) is the temperature at which 50% of the RNA duplex has denatured. This is typically determined as the peak of the first derivative of the melting curve.

  • Thermodynamic Analysis: To determine thermodynamic parameters (ΔH°, ΔS°, and ΔG°), melting curves are often measured at multiple oligonucleotide concentrations. A plot of 1/Tm versus ln(Ct), where Ct is the total strand concentration, allows for the calculation of these parameters.[2]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for determining the thermal stability of RNA duplexes.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement UV-Melting Measurement cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis & Purification annealing Annealing of Complementary Strands synthesis->annealing denat_renat Denaturation (95°C) & Slow Cooling annealing->denat_renat uv_spec UV-Vis Spectrophotometer with Temperature Control denat_renat->uv_spec Transfer Sample measurement Monitor Absorbance at 260 nm with Increasing Temperature uv_spec->measurement melting_curve Generate Melting Curve (Absorbance vs. Temperature) measurement->melting_curve tm_determination Determine Tm (First Derivative) melting_curve->tm_determination thermo_analysis Thermodynamic Analysis (1/Tm vs. ln(Ct)) tm_determination->thermo_analysis

Caption: Workflow for RNA duplex thermal stability analysis.

This guide highlights the stabilizing effect of 2'-O-Methyl modifications on RNA duplexes and provides a framework for the experimental determination of their thermal stability. The selection of specific modifications should be guided by empirical data to achieve the desired thermodynamic profile for therapeutic applications.

References

A Comparative Guide to the In Vivo Stability of Oligonucleotides Synthesized with 2'-O-Methyl Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the in vivo stability of therapeutic oligonucleotides is a critical parameter determining their efficacy and dosing regimen. Unmodified oligonucleotides are susceptible to rapid degradation by endogenous nucleases, severely limiting their therapeutic potential.[1][2] Chemical modifications are therefore essential to enhance their resistance to these enzymes. One of the most widely adopted strategies is the incorporation of 2'-O-Methyl (2'-OMe) modified nucleosides, such as those synthesized using DMT-2'-O-Methyl-rC(tac) Phosphoramidite. This guide provides a comparative analysis of the stability conferred by the 2'-OMe modification against other common stabilizing chemistries, supported by experimental data and protocols.

The 2'-O-Methyl modification involves adding a methyl group to the 2'-hydroxyl position of the ribose sugar.[3] This modification enhances stability by providing steric hindrance that protects the phosphodiester backbone from nuclease attack.[4] Furthermore, 2'-OMe modification can increase the thermal stability of duplexes formed with target RNA and may reduce the activation of the innate immune system.[5][6]

Comparative Analysis of Stabilizing Modifications

While 2'-O-Methyl modification is highly effective, it is often used in conjunction with or compared against other chemical modifications. Each modification offers a unique profile of nuclease resistance, binding affinity, and potential for toxicity. The choice of chemistry depends on the specific application, such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), or aptamers.[7][8]

The following table summarizes the performance characteristics of 2'-OMe and other leading modifications.

Modification TypeMechanism of Nuclease ResistanceRelative In Vivo StabilityImpact on Binding Affinity (Tm)Potential for Off-Target Effects/Toxicity
2'-O-Methyl (2'-OMe) Steric hindrance at the 2' position protects the adjacent phosphodiester linkage from enzymatic cleavage.[4][6]High. Significantly increases half-life compared to unmodified RNA.[5]Increases Tm; stabilizes A-form helix.[3][4]Generally well-tolerated; can reduce immune activation.[6]
Phosphorothioate (B77711) (PS) Replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone. This linkage is a poor substrate for most nucleases.[2][8]High. Increases serum half-life by approximately 10-fold over phosphodiester linkages.[2]Slightly decreases Tm.Can cause dose-dependent toxicity and non-specific protein binding at higher concentrations.[1][9]
2'-O-Methoxyethyl (2'-MOE) A larger alkoxyethyl group at the 2' position provides enhanced steric bulk compared to 2'-OMe.[3]Very High. Offers greater nuclease resistance than 2'-OMe modification.[5]Significantly increases Tm and binding affinity.[3]Generally considered safe and is used in several approved ASO drugs.
2'-Fluoro (2'-F) An electronegative fluorine atom at the 2' position alters sugar pucker and enhances binding.[6]High. Improves metabolic stability and resistance to nucleases.[10][]Significantly increases Tm (~2°C per modification).[6][10]Excessive use may increase toxicity due to high binding affinity.[6]
Locked Nucleic Acid (LNA) A methylene (B1212753) bridge between the 2'-O and 4'-C atoms "locks" the ribose in a rigid conformation.[6]Extremely High. The locked structure provides exceptional resistance to nucleases.Dramatically increases Tm (up to 8°C per modification).[6]High binding affinity increases the risk of hepatotoxicity and off-target effects.[2][6]

Visualizing Oligonucleotide Degradation and Stability Assessment

To better understand the mechanisms of stability and the methods for its evaluation, the following diagrams illustrate the nuclease degradation pathway and a typical experimental workflow for an in vitro stability assay.

G cluster_unmodified Unmodified Oligonucleotide Pathway cluster_modified Modified Oligonucleotide Pathway unmodified_oligo Unmodified Oligonucleotide endonuclease Endonuclease Cleavage unmodified_oligo->endonuclease Internal Cleavage exonuclease Exonuclease (3' -> 5' or 5' -> 3') unmodified_oligo->exonuclease Terminal Cleavage fragments Degraded Fragments endonuclease->fragments exonuclease->fragments modified_oligo Modified Oligonucleotide (e.g., 2'-OMe, PS) block_endo Nuclease Resistance modified_oligo->block_endo intact_oligo Intact, Biologically Active Oligonucleotide block_endo->intact_oligo Protection from Degradation

Caption: Nuclease degradation pathways for unmodified vs. modified oligonucleotides.

G start Start oligo_prep Prepare Oligonucleotide Duplex (50 pmol) start->oligo_prep incubation Incubate with 50% FBS or Human Serum at 37°C oligo_prep->incubation timepoints Collect Aliquots at Time Points (0, 10m, 1h, 6h, 24h) incubation->timepoints quench Quench Nuclease Activity (e.g., add Loading Dye, freeze at -20°C) timepoints->quench analysis Analyze Samples by Denaturing PAGE or HPLC quench->analysis quantify Quantify Percentage of Intact Oligonucleotide analysis->quantify half_life Determine Degradation Kinetics and Half-Life (t½) quantify->half_life end End half_life->end

Caption: Experimental workflow for an in vitro oligonucleotide serum stability assay.

Experimental Protocol: In Vitro Oligonucleotide Stability in Serum

This protocol provides a standardized method for assessing the stability of modified oligonucleotides in the presence of serum, which contains a complex mixture of nucleases.[12] This assay is a crucial in vitro tool for predicting in vivo stability before advancing to animal studies.[12][13]

I. Materials
  • Modified oligonucleotide (e.g., 2'-OMe modified) and an unmodified control oligonucleotide.

  • Fetal Bovine Serum (FBS) or human serum.

  • Nuclease-free water.

  • Phosphate-Buffered Saline (PBS), 1X.

  • RNA loading dye (e.g., 2X Formamide loading dye).

  • Microcentrifuge tubes.

  • Incubator or water bath set to 37°C.

  • Equipment for analysis: Polyacrylamide Gel Electrophoresis (PAGE) system or High-Performance Liquid Chromatography (HPLC).

II. Experimental Procedure
  • Oligonucleotide Preparation: Prepare a 50 µM stock solution of the oligonucleotide duplex in nuclease-free water. For single-stranded oligonucleotides, a 1:1 equimolar ratio is not necessary.[12]

  • Reaction Setup: For each time point (e.g., 0 min, 10 min, 30 min, 1h, 6h, 12h, 24h), label a microcentrifuge tube.[12]

  • Incubation: Prepare a master mix containing 50% FBS in PBS. In each labeled tube, add 5 µL of the serum mix. To this, add 5 µL of the 50 µM oligonucleotide stock to achieve a final concentration of 25 µM in a 10 µL total volume.

  • Time Course: Place all tubes in a 37°C incubator.

  • Sample Collection and Quenching: At each designated time point, remove the corresponding tube from the incubator. Immediately add 10 µL of RNA loading dye to the 10 µL reaction to stop nuclease activity. Vortex briefly and store the sample at -20°C until all time points are collected.[12] The 0-minute time point should be prepared by adding the loading dye before incubation.

III. Analysis
  • PAGE Analysis:

    • Prepare a 15-20% denaturing polyacrylamide gel containing 7M Urea.

    • Thaw the collected samples and heat at 95°C for 3-5 minutes.

    • Load 10-20 µL of each sample into the wells of the gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel using a fluorescent nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imager.

  • Data Interpretation:

    • The intensity of the band corresponding to the full-length, intact oligonucleotide will decrease over time for unstable molecules.

    • Quantify the band intensity for each time point using imaging software.

    • Calculate the percentage of intact oligonucleotide remaining relative to the 0-minute time point.

    • Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life (t½).

Conclusion

The use of DMT-2'-O-Methyl-rC(tac) Phosphoramidite and other 2'-O-Methylated building blocks is a cornerstone of modern therapeutic oligonucleotide synthesis. The 2'-OMe modification provides a robust and well-characterized method for significantly enhancing in vivo stability by conferring resistance to nuclease degradation.[5] While alternatives like Phosphorothioates, 2'-MOE, and LNA offer different degrees of stability and binding affinity, the 2'-OMe modification provides a favorable balance of stability, efficacy, and a low toxicity profile.[9][14] Frequently, a combination of modifications, such as a 2'-OMe or 2'-MOE modification on a phosphorothioate backbone, is employed to harness the benefits of each chemistry, leading to oligonucleotides with optimal pharmacokinetic and pharmacodynamic properties for clinical success.[8][14]

References

A Head-to-Head Battle in RNA Synthesis: Benchmarking DMT-2'O-Methyl-rC(tac) Phosphoramidite Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of RNA synthesis, the choice of phosphoramidite (B1245037) building blocks is paramount to achieving high yield, purity, and integrity of the final oligonucleotide product. This guide provides an objective comparison of DMT-2'O-Methyl-rC(tac) Phosphoramidite against its common alternatives, supported by experimental data to inform selection for optimal synthesis outcomes.

The landscape of synthetic RNA chemistry is continually evolving, with novel protecting group strategies emerging to enhance efficiency and product quality. This compound has gained traction due to its specialized tert-butyl phenoxyacetyl (tac) protecting group for the exocyclic amine of cytidine. This modification is designed to offer clean and efficient coupling reactions, minimizing side products and simplifying downstream purification. To rigorously evaluate its performance, this guide benchmarks it against two primary alternatives: DMT-2'O-Methyl-rC(Ac) Phosphoramidite, which utilizes a standard acetyl protecting group, and DMT-2'-O-TBDMS-rC(Ac) Phosphoramidite, a widely used building block with a tert-butyldimethylsilyl (TBDMS) group for 2'-hydroxyl protection.

Executive Summary of Performance Benchmarking

Performance MetricDMT-2'O-Methyl-rC(tac)DMT-2'O-Methyl-rC(Ac)DMT-2'-O-TBDMS-rC(Ac)
Average Coupling Efficiency >99%~98-99%~98.5-99%[1]
Typical Coupling Time ~2.5 - 5 minutes~2.5 - 5 minutesUp to 6 minutes[1]
Final Product Purity (Crude) HighModerate-HighModerate
Deprotection Conditions StandardStandardTwo-step (base and fluoride (B91410) treatment)
Overall Synthesis Yield HighModerate-HighModerate

In-Depth Performance Analysis

The 2'-O-methyl modification common to both the 'tac' and 'Ac' protected phosphoramidites confers enhanced stability and resistance to nuclease degradation, making them ideal for the synthesis of therapeutic oligonucleotides and other biological applications[2][3]. The primary distinction lies in the performance of the exocyclic amine protecting group. The 'tac' group is engineered to provide robust protection during the synthesis cycle while allowing for efficient removal during deprotection, contributing to a cleaner final product with fewer side reactions[2].

In contrast, the standard acetyl (Ac) protecting group on DMT-2'O-Methyl-rC(Ac) Phosphoramidite is a workhorse in RNA synthesis but can sometimes lead to side reactions, potentially impacting the final purity and yield.

The comparison with DMT-2'-O-TBDMS-rC(Ac) Phosphoramidite highlights the advantages of the 2'-O-methyl modification. The bulky TBDMS group can sterically hinder the coupling reaction, necessitating longer coupling times (up to 6 minutes) and potentially leading to slightly lower coupling efficiencies compared to the more streamlined 2'-O-methyl counterparts[1]. Furthermore, the deprotection of TBDMS-protected oligonucleotides requires a separate fluoride treatment step, adding complexity and time to the overall workflow.

Experimental Workflow and Methodologies

To provide a comprehensive understanding of the performance differences, the following section details the experimental protocols used for the synthesis, deprotection, and analysis of RNA oligonucleotides using the benchmarked phosphoramidites.

experimental_workflow cluster_synthesis Solid-Phase RNA Synthesis cluster_processing Post-Synthesis Processing start CPG Solid Support deblock Deblocking (TCA) start->deblock 1. couple Coupling deblock->couple 2. cap Capping couple->cap 3. oxidize Oxidation (Iodine) cap->oxidize 4. oxidize->deblock Repeat for each cycle cleave Cleavage & Deprotection oxidize->cleave purify HPLC Purification cleave->purify 1. analyze Mass Spectrometry purify->analyze 2. protecting_groups cluster_2OH 2'-Hydroxyl Protection cluster_Base Base Protection (Cytidine) Protecting_Groups Protecting Group Strategy 2_O_Methyl 2'-O-Methyl (Stable, less steric hindrance) Protecting_Groups->2_O_Methyl 2_O_TBDMS 2'-O-TBDMS (Bulky, requires fluoride deprotection) Protecting_Groups->2_O_TBDMS tac tac (tert-butyl phenoxyacetyl) (Clean coupling, high purity) Protecting_Groups->tac Ac Ac (acetyl) (Standard, potential for side reactions) Protecting_Groups->Ac 2_O_Methyl->tac Combination 1 2_O_Methyl->Ac Combination 2 2_O_TBDMS->Ac Combination 3

References

Safety Operating Guide

Proper Disposal of DMT-2'O-Methyl-rC(tac) Phosphoramidite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis. Adherence to these protocols is essential for mitigating risks, ensuring the well-being of laboratory personnel, and protecting the environment.

Immediate Safety and Handling Precautions

DMT-2'O-Methyl-rC(tac) Phosphoramidite is a hazardous substance that requires careful handling. It is known to cause skin and eye irritation and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood. The use of appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat, is mandatory when working with this compound.

In the event of a spill, the material should be absorbed with an inert substance, such as vermiculite (B1170534) or dry sand, and collected in a sealed container for disposal. The affected area should then be decontaminated. It is crucial to prevent the chemical from entering drains or waterways.

Disposal Plan: A Step-by-Step Approach

The primary and recommended method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations. The reactive phosphoramidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive H-phosphonate species.

Waste Identification and Segregation

Proper segregation of waste streams is the first step towards safe disposal.

Waste TypeDescriptionDisposal Container
Solid Waste Unused or expired this compound powder.Designated, properly labeled hazardous waste container for solids.
Contaminated Materials Items that have come into contact with the phosphoramidite, such as gloves, absorbent pads, and weighing papers.Separate, clearly labeled container for contaminated solid waste.
Liquid Waste Solutions containing this compound.Designated, properly labeled hazardous waste container for liquids.
Empty Containers Vials or bottles that previously held the phosphoramidite.Rinse with a suitable solvent (e.g., anhydrous acetonitrile); the rinsate should be collected as hazardous liquid waste.
Experimental Protocol for Deactivation of Phosphoramidite Waste

This protocol is intended for the deactivation of small quantities of expired or unused solid waste or residues in empty containers.

Materials:

  • This compound waste

  • Anhydrous acetonitrile (B52724) (ACN)

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately sized reaction vessel (e.g., beaker or flask)

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Dissolution:

    • For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.

  • Quenching/Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous solution of sodium bicarbonate. A significant excess of the aqueous quenching solution should be used to ensure a complete reaction.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

ParameterRecommendationRationale
Deactivating Agent 5% NaHCO₃ (aq)A weak base facilitates hydrolysis and neutralizes any acidic byproducts.
Solvent for Dissolution Anhydrous Acetonitrile (ACN)Anhydrous ACN is recommended to control the initiation of the hydrolysis reaction.
Ratio of Waste to Quenching Solution ~1:10 (v/v)A significant excess of the aqueous quenching solution ensures a complete reaction.
Reaction Time ≥ 24 hoursAn extended reaction time is recommended to ensure the complete degradation of the phosphoramidite.
Reaction Temperature Room TemperatureThe hydrolysis can be effectively carried out at ambient laboratory temperatures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_dissolution Dissolution cluster_hydrolysis Hydrolysis (Deactivation) cluster_disposal Final Disposal start Start: Identify DMT-2'O-Methyl-rC(tac) Phosphoramidite Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood dissolve Dissolve Waste in Anhydrous Acetonitrile fume_hood->dissolve quench Slowly Add to 5% aq. Sodium Bicarbonate with Stirring dissolve->quench react Stir for ≥ 24 hours at Room Temperature quench->react collect Collect Hydrolyzed Mixture in Labeled Hazardous Waste Container react->collect ehs Dispose Through Institutional EHS or Licensed Contractor collect->ehs end End of Procedure ehs->end

References

Personal protective equipment for handling DMT-2'O-Methyl-rC(tac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for DMT-2'O-Methyl-rC(tac) Phosphoramidite (B1245037)

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like DMT-2'O-Methyl-rC(tac) Phosphoramidite are paramount for both personal safety and experimental integrity. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans tailored for this specific phosphoramidite.

Chemical Identifier:

  • Trade Name: this compound

  • CAS Number: 179486-26-1[1]

Immediate Safety Precautions

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure safety.

Personal Protective Equipment (PPE) Summary:

Protection TypeRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are the minimum requirement. A face shield worn over safety goggles is required when there is a risk of splashing.[2]
Skin Protection Chemical-Resistant Gloves and Lab CoatNitrile gloves should be worn, and it is recommended to wear a secondary pair of neoprene gloves for added protection.[2] A full-length lab coat is required.
Respiratory Protection Fume Hood or RespiratorAll handling of this chemical must be conducted in a certified chemical fume hood.[3] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.
Foot Protection Closed-Toe ShoesShoes must fully cover the feet; perforated shoes or sandals are not permitted in the laboratory.

Operational Plans: Step-by-Step Handling Procedures

Phosphoramidites are sensitive to moisture and air; therefore, all operations should be conducted under an inert atmosphere, such as argon or nitrogen, to prevent degradation of the reagent.

Experimental Protocol for Handling:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and all necessary PPE is worn. The work area should be clean and free of clutter.

  • Inert Atmosphere: If available, use a glovebox with a nitrogen or argon atmosphere for all transfers. If a glovebox is not available, use Schlenk line techniques to maintain an inert atmosphere within the reaction vessel.

  • Weighing and Transfer:

    • Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Briefly open the vial under a positive pressure of inert gas.

    • Quickly weigh the desired amount of the solid phosphoramidite in a tared, dry, and sealed container.

    • Transfer the solid to the reaction vessel under a stream of inert gas.

  • Dissolution: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724). Ensure the solvent is of high quality with a low water content (preferably <30 ppm).

  • Storage of Solutions: If the dissolved phosphoramidite is not for immediate use, store it under an inert atmosphere at -20°C. Stability in anhydrous acetonitrile is typically 2-3 days.

Logical Relationship for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Don PPE b Prepare Inert Atmosphere a->b c Equilibrate Reagent b->c Proceed to Handling d Weigh and Transfer c->d e Dissolve in Anhydrous Solvent d->e f Store under Inert Gas at -20°C e->f If not for immediate use g Deactivate via Hydrolysis e->g After use h Dispose as Hazardous Waste g->h

Caption: Workflow for the safe handling, storage, and disposal of this compound.

Disposal Plans: A Step-by-Step Approach

The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[3]

Experimental Protocol for Deactivation and Disposal:

  • Preparation: Conduct all deactivation procedures within a certified chemical fume hood while wearing all required PPE.

  • Quenching/Hydrolysis:

    • For small amounts of unused solid waste, dissolve it in a minimal amount of anhydrous acetonitrile.[3]

    • For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[3]

    • Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. A 10-fold excess of the bicarbonate solution by volume is recommended to ensure complete hydrolysis.[3]

  • Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the phosphoramidite.[3]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[3]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[3]

Signaling Pathway for Disposal

cluster_waste Phosphoramidite Waste cluster_deactivation Deactivation cluster_final Final Disposal A Solid Residue or Empty Container B Dissolve in Acetonitrile A->B Step 1 C Add to 5% Sodium Bicarbonate (aq) B->C D Stir for 24 hours C->D E Collect in Hazardous Waste Container D->E Step 2 F Dispose via EHS Office E->F

Caption: Step-by-step process for the safe deactivation and disposal of phosphoramidite waste.

By adhering to these detailed protocols, researchers can ensure a safe laboratory environment while maintaining the integrity of their experiments involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.